Product packaging for 6-Aminopyridazine-3-carboxamide(Cat. No.:CAS No. 98021-37-5)

6-Aminopyridazine-3-carboxamide

Cat. No.: B2708899
CAS No.: 98021-37-5
M. Wt: 138.13
InChI Key: PUXBHAXHLAOGOT-UHFFFAOYSA-N
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Description

6-Aminopyridazine-3-carboxamide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . Its CAS registry number is 98021-37-5 . This chemical is provided as a solid for research purposes. Proper handling procedures should be followed; it is recommended to be stored in a cool, dark place, kept sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use. The pyridazine scaffold is a valuable heterocyclic system in medicinal chemistry. While specific biological data for this compound is limited in the public domain, its structure serves as a key building block for synthesizing more complex molecules . Researchers utilize such aminopyridazine carboxamides as intermediates in the development of potential pharmacologically active compounds . The presence of both amino and carboxamide functional groups on the pyridazine ring makes it a versatile precursor for further chemical modifications and exploration in various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O B2708899 6-Aminopyridazine-3-carboxamide CAS No. 98021-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,6,9)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBHAXHLAOGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-37-5
Record name 6-aminopyridazine-3-carboxamide
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Foundational & Exploratory

6-Aminopyridazine-3-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Aminopyridazine-3-carboxamide

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms. The strategic placement of an amino group at the 6-position and a carboxamide group at the 3-position makes this molecule a highly versatile and valuable building block in the fields of medicinal chemistry and materials science. The pyridazine scaffold itself is a well-established pharmacophore present in numerous biologically active compounds, known for its ability to engage in various non-covalent interactions within biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its handling, storage, and application in experimental settings. This compound is typically an off-white solid.[2] Its key identifiers and physicochemical parameters are summarized below.

PropertyValueReference
CAS Number 98021-37-5[3]
Molecular Formula C₅H₆N₄O[3]
Molecular Weight 138.13 g/mol [3]
Synonyms 3-Pyridazinecarboxamide, 6-amino-[3]
SMILES NC(=O)C1=NN=C(N)C=C1[3]
Storage Conditions -20°C, sealed, away from moisture and light[3]
Computational Data and Drug-Likeness

Computational analysis provides insights into a molecule's potential pharmacokinetic properties. These parameters are crucial in early-stage drug discovery for predicting a compound's behavior in a biological system.

ParameterValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 94.89 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally favorable.
LogP (Octanol-Water Partition Coeff.) -0.8423Measures lipophilicity. The negative value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Acceptors 4Relates to binding affinity and solubility.
Hydrogen Bond Donors 2Relates to binding affinity and solubility.
Rotatable Bonds 1Indicates molecular flexibility, which can influence binding to a target.

Data sourced from ChemScene.[3]

These values suggest that this compound adheres to several principles of drug-likeness, such as Lipinski's Rule of Five, making its scaffold an attractive starting point for library synthesis.

Synthesis and Manufacturing

A reliable and scalable synthetic route is paramount for the utility of any chemical intermediate. While multiple pathways to the pyridazine core exist, a common and effective strategy for producing this compound involves the functionalization of a pre-formed, halogenated pyridazine ring. The core pyridazine ring itself is typically formed through the condensation of a 1,4-dicarbonyl compound with hydrazine.[4]

A key precursor, 6-Chloropyridazine-3-carboxamide, can be synthesized from 6-chloropyridazine-3-carboxylic acid.[1] The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by an amino group.

Synthesis_Workflow cluster_0 Core Ring Formation cluster_1 Functionalization & Amination dicarbonyl 1,4-Dicarbonyl Compound hydrazine Hydrazine pyridazine_core Pyridazine Core dicarbonyl->pyridazine_core + Hydrazine chloro_acid 6-Chloropyridazine- 3-carboxylic Acid pyridazine_core->chloro_acid Chlorination & Oxidation chloro_amide 6-Chloropyridazine- 3-carboxamide chloro_acid->chloro_amide Amidation final_product 6-Aminopyridazine- 3-carboxamide chloro_amide->final_product Amination (SNAг)

Fig. 1: General synthetic workflow for this compound.
Experimental Protocol: Amination of 6-Chloropyridazine-3-carboxamide

This protocol describes the conversion of the chloro-precursor to the final product. The choice of an ammonia source and reaction conditions is critical for achieving high yield and purity.

  • Reagent Preparation : In a high-pressure reaction vessel, suspend 6-Chloropyridazine-3-carboxamide (1 equivalent) in a suitable solvent such as ethanol.[1]

  • Addition of Ammonia : Add an excess of aqueous ammonia (e.g., 25% solution) to the vessel. The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction Conditions : Seal the vessel and heat the mixture. A typical temperature is 100°C for several hours (e.g., 6 hours), with constant stirring to ensure homogeneity.[1] The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow the reaction to proceed at temperatures above its boiling point.

  • Work-up and Isolation : After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to induce crystallization. The product, being a solid, can be isolated by filtration.

  • Purification : Wash the collected solid with cold water to remove any remaining salts and ammonia. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. This allows for selective modification to build a diverse library of derivative compounds for screening in drug discovery programs.[5][6]

Fig. 2: Key reactive sites and interaction points on the molecule.
  • Amino Group (Site 1) : The primary amino group at the C6 position is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and alkylation reactions. This site is often targeted to append different side chains to explore structure-activity relationships (SAR).[7]

  • Carboxamide Group (Site 2) : The carboxamide at the C3 position is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative is also a valuable intermediate for further modifications, such as esterification or the formation of other amide derivatives via coupling chemistry.[2]

  • Pyridazine Ring (Site 3) : The nitrogen atoms in the aromatic ring are weak bases and can act as hydrogen bond acceptors. This feature is crucial for molecular recognition and binding to biological targets, such as the active sites of enzymes.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridazine ring will appear as doublets in the downfield region (typically 7.0-9.0 ppm). The protons of the primary amine (-NH₂) and the amide (-CONH₂) will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR : The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm). The four aromatic carbons will appear in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by the following absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H Stretch (asymmetric & symmetric)Primary Amine & Amide
1680 - 1640C=O Stretch (Amide I band)Carboxamide
1640 - 1550N-H BendPrimary Amine & Amide
~1600 - 1475C=C and C=N StretchPyridazine Ring
1300 - 1000C-N StretchAmine & Amide

Typical ranges sourced from standard IR correlation tables.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.

  • Molecular Ion : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 138. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₅H₆N₄O).

  • Fragmentation : Common fragmentation pathways would involve the loss of small, stable molecules.

MS_Fragmentation parent [C₅H₆N₄O]⁺˙ m/z = 138 frag1 Loss of ·NH₂ [C₅H₄N₃O]⁺ m/z = 122 parent->frag1 - 16 frag2 Loss of H₂NCO· [C₄H₄N₃]⁺ m/z = 94 parent->frag2 - 44 frag3 Loss of CO [C₄H₆N₄]⁺˙ m/z = 110 parent->frag3 - 28

References

An In-depth Technical Guide to the Molecular Structure of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 6-Aminopyridazine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document delves into the core structural features, spectroscopic signature, and a validated synthetic pathway, offering field-proven insights for researchers in drug discovery and development. The guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of this molecule. All protocols and claims are substantiated with authoritative references, and key concepts are visualized through diagrams to facilitate comprehension.

Introduction: The Significance of the Aminopyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anticancer, and cardiovascular effects. The introduction of amino and carboxamide functionalities, as seen in this compound, can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity and solubility, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide will focus specifically on the molecular architecture of this compound, providing a foundational understanding for its further investigation and application.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 98021-37-5[1]
Molecular Formula C₅H₆N₄O[1]
Molecular Weight 138.13 g/mol [1]
Canonical SMILES C1=CC(=NN=C1C(=O)N)N[1]
Topological Polar Surface Area (TPSA) 94.89 Ų[1]
Predicted logP -0.8423[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

The structure of this compound is characterized by a pyridazine ring substituted with an amino group at the 6-position and a carboxamide group at the 3-position. The presence of multiple nitrogen and oxygen atoms makes it a highly polar molecule with a significant capacity for hydrogen bonding, as indicated by its TPSA and the number of hydrogen bond donors and acceptors. This polarity is also reflected in its negative predicted logP value, suggesting good aqueous solubility.

Synthesis_Pathway cluster_0 Step 1: Ammonolysis of the Ester cluster_1 Step 2: Nucleophilic Aromatic Substitution A Methyl 6-chloro-3-pyridazinecarboxylate B 6-Chloro-3-pyridazinecarboxamide A->B Methanolic Ammonia C 6-Chloro-3-pyridazinecarboxamide D This compound C->D Ammonia

References

An In-Depth Technical Guide to the Synthesis of 6-Aminopyridazine-3-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-aminopyridazine-3-carboxamide and its derivatives, compounds of significant interest in medicinal chemistry. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antihypertensive, antiviral, and anticancer effects.[1] This document details established synthetic methodologies, explains the chemical principles underpinning these protocols, and offers insights into the selection of reagents and reaction conditions. The guide is intended to serve as a practical resource for researchers engaged in the discovery and development of novel pyridazine-based therapeutic agents.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] The unique electronic properties conferred by the nitrogen atoms allow for a diverse range of intermolecular interactions with biological targets. Consequently, pyridazine derivatives have been successfully developed for various therapeutic applications.[1] The aminopyridazine moiety, in particular, is of great interest due to its potential to form key hydrogen bonds with protein active sites. This has led to the exploration of aminopyridazine derivatives as inhibitors of various enzymes, including acetylcholinesterase, and as potential treatments for neglected tropical diseases.[2] The this compound core, with its amino and carboxamide functional groups, offers multiple points for structural modification, making it an attractive starting point for the generation of compound libraries for high-throughput screening.

Core Synthetic Strategies for this compound

The synthesis of the this compound scaffold typically begins with a pre-functionalized pyridazine ring. A common and efficient starting material is 6-chloropyridazine-3-carboxamide .[1][3][4] The chloro substituent at the 6-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions to introduce the desired amine functionality.

Synthesis of the Key Intermediate: 6-Chloropyridazine-3-carboxamide

Several methods exist for the preparation of 6-chloropyridazine-3-carboxamide. A prevalent approach involves the amidation of a corresponding ester or acid chloride.

Method 1: Amidation of 6-Chloropyridazine-3-methyl Ester [1]

This one-step method involves the direct reaction of 6-chloropyridazine-3-methyl ester with ammonia. The reaction is typically carried out in a high-pressure reactor due to the volatility of ammonia.

  • Rationale: The use of a high-pressure system and elevated temperature (100°C) is crucial to drive the reaction to completion by increasing the concentration of ammonia in the solution and providing the necessary activation energy for the nucleophilic attack of ammonia on the ester carbonyl. The subsequent cooling and stirring induce crystallization, allowing for easy isolation of the product.

Method 2: Amidation of 6-Chloropyridazine-3-carbonyl Chloride [1]

This two-step process begins with the conversion of 6-chloropyridazine-3-carboxylic acid to the more reactive 6-chloropyridazine-3-carbonyl chloride, typically using a chlorinating agent like oxalyl chloride. The resulting acid chloride is then reacted with ammonia.

  • Rationale: The conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ammonia. The reaction is often performed at low temperatures (in an ice water bath) to control the exothermicity of the reaction and minimize side product formation.

The overall synthetic workflow for obtaining 6-chloropyridazine-3-carboxamide is depicted below:

Synthesis_Workflow cluster_0 Route 1 cluster_1 Route 2 A 6-Chloropyridazine-3-methyl Ester B 6-Chloropyridazine-3-carboxamide A->B NH3, Ethanol, 100°C C 6-Chloropyridazine-3-carboxylic Acid D 6-Chloropyridazine-3-carbonyl Chloride C->D Oxalyl Chloride E 6-Chloropyridazine-3-carboxamide D->E NH3, THF

Caption: Synthetic routes to 6-chloropyridazine-3-carboxamide.

Amination of 6-Chloropyridazine-3-carboxamide

The introduction of the amino group at the 6-position is achieved through a nucleophilic aromatic substitution reaction with an amine source.

Protocol: Synthesis of this compound

This protocol describes a general procedure for the amination of 6-chloropyridazine-3-carboxamide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropyridazine-3-carboxamide in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Reagent Addition: Add an excess of the desired amine (e.g., aqueous ammonia for the parent compound, or a primary/secondary amine for derivatives).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

  • Causality Behind Experimental Choices:

    • Solvent: The choice of solvent is critical and depends on the solubility of the starting materials and the boiling point required for the reaction. Protic solvents like ethanol can participate in hydrogen bonding and stabilize the transition state.

    • Excess Amine: Using an excess of the amine nucleophile drives the equilibrium towards the product side, maximizing the yield.

    • Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction, as the aromatic ring is deactivated towards nucleophilic attack.

Synthesis of this compound Derivatives

The true value of the this compound scaffold lies in its potential for derivatization to explore structure-activity relationships (SAR). Modifications can be introduced at both the 6-amino and the 3-carboxamide positions.

Derivatization at the 6-Amino Position

A wide array of derivatives can be synthesized by reacting 6-chloropyridazine-3-carboxamide with various primary and secondary amines. This allows for the introduction of different alkyl, aryl, and heterocyclic moieties, which can significantly impact the compound's pharmacological properties. For example, the synthesis of a series of 3-amino-6-phenylpyridazines has been explored for their acetylcholinesterase inhibitory activity.[2]

Illustrative Reaction Scheme:

Derivatization Start 6-Chloropyridazine-3-carboxamide Product 6-(R1R2-amino)pyridazine-3-carboxamide Start->Product Heat, Solvent Amine R1R2NH Amine->Product

Caption: General scheme for N-derivatization.

Derivatization at the 3-Carboxamide Position

While the 6-amino group is a primary site for modification, the 3-carboxamide can also be altered. This typically requires starting from a different precursor, such as 6-aminopyridazine-3-carboxylic acid.[5] The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse set of amides.

Table 1: Key Precursors and Their Applications

PrecursorCAS NumberKey Application
This compound98021-37-5Core scaffold for further derivatization.[6]
6-Chloropyridazine-3-carboxamide66346-83-6Key intermediate for introducing the 6-amino group via SNAr.[1][3]
Methyl 6-chloropyridazine-3-carboxylate65202-60-0Precursor to 6-chloropyridazine-3-carboxamide via amidation.[7]
6-Aminopyridine-3-carboxylic acid3167-49-5Starting material for derivatization of the 3-carboxamide group.[5]

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound and its derivatives is a well-established field with a variety of reliable synthetic routes. The versatility of the pyridazine core and the multiple points for derivatization make it a highly valuable scaffold in medicinal chemistry. This guide has provided a detailed overview of the key synthetic strategies, the rationale behind the experimental choices, and the methods for analytical characterization. By leveraging this information, researchers can efficiently synthesize novel pyridazine derivatives for the development of new and improved therapeutic agents.

References

The Emerging Biological Significance of the 6-Aminopyridazine-3-carboxamide Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine core, a prominent scaffold in medicinal chemistry, consistently imparts a diverse range of biological activities to its derivatives. Within this broad class, the 6-aminopyridazine-3-carboxamide backbone has emerged as a structure of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities associated with this scaffold, drawing upon structure-activity relationship (SAR) data from closely related analogs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and mechanistic insights necessary to explore the full therapeutic potential of this promising chemical series. We will delve into its potential as an anticancer and antimicrobial agent, supported by detailed experimental workflows and a discussion of the underlying molecular mechanisms.

Introduction to the Pyridazine Scaffold

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement results in a unique electronic distribution that allows for a variety of intermolecular interactions, making the pyridazine ring a privileged scaffold in drug design. The broader class of pyridazinones has been associated with a wide spectrum of pharmacological effects, including antinociceptive, anticonvulsant, antithrombotic, anti-inflammatory, and antihypertensive properties.[1] The focus of this guide, the this compound core, combines the key pharmacophoric features of an amino group and a carboxamide moiety, predisposing it to a range of biological interactions.

Potential Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, extensive research on related pyridazinone and aminopyridine carboxamide derivatives provides compelling evidence for its potential in oncology.

Mechanistic Insights from Analogs

The anticancer effects of pyridazine-related compounds are often attributed to the inhibition of key enzymes involved in cell proliferation and survival. For instance, certain pyridazinone derivatives have demonstrated potent anticancer activity by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2] Other related structures, such as aminopyridine carboxamides, have been identified as inhibitors of c-Jun N-terminal kinase-1 (JNK-1), a member of the mitogen-activated protein kinase (MAPK) family that is implicated in cancer cell proliferation and survival.[3] Furthermore, some aminopyridine derivatives act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby potentiating the effects of DNA-damaging chemotherapeutics like cisplatin.[4] A notable analog, 6-aminopyridine-3-carboxamide (6-aminonicotinamide), functions as an inhibitor of 6-phosphogluconate dehydrogenase, leading to interference with glycolysis, ATP depletion, and the induction of apoptosis in tumor cells.

A plausible mechanism of action for this compound, based on these related compounds, could involve the inhibition of critical kinases in oncogenic signaling pathways. The amino and carboxamide groups can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding pocket of various kinases.

Potential_Anticancer_Mechanism This compound This compound Kinase_Active_Site Kinase Active Site (e.g., VEGFR-2, JNK) This compound->Kinase_Active_Site Phosphorylated_Substrate Phosphorylated_Substrate Kinase_Active_Site->Phosphorylated_Substrate Phosphorylation Block X ATP ATP ATP->Kinase_Active_Site Substrate Substrate Substrate->Kinase_Active_Site Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition Inhibition

Caption: Potential mechanism of anticancer activity.

Structure-Activity Relationship (SAR) Insights

SAR studies on various pyridazine and aminopyridine carboxamide series have revealed key structural features that govern their anticancer potency. For pyridazinone derivatives, the nature of the substituent at the 6-position significantly influences activity, with certain aryl groups leading to GI50 values in the sub-micromolar range against a panel of human cancer cell lines.[4][5] For aminopyridine carboxamides, substitutions on the pyridine ring and the carboxamide nitrogen are critical for potent inhibition of kinases like IKK-2.[6] These findings suggest that systematic modification of the 6-amino and 3-carboxamide moieties of the core scaffold could lead to the discovery of highly potent and selective anticancer agents.

Quantitative Data from Related Compounds

The following table summarizes the anticancer activity of representative pyridazine and aminopyridine carboxamide derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineActivity (GI50/IC50)Reference
Pyridazinone6-Aryl-2-(p-sulfamylphenyl)Leukemia (SR)< 0.1 µM[4]
Pyridazinone6-Aryl-2-(p-sulfamylphenyl)Non-Small Cell Lung (NCI-H522)< 0.1 µM[4]
Pyrido[2,3-d]pyrimidineEthyl ester derivativeBreast (MCF-7)3.98 µM[7]
PyrimidineKRAS-G12D inhibitorPancreatic (Panc1)1.40 µM[8]

Potential Antimicrobial Activity

The pyridazine scaffold is well-represented in the literature for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Mechanistic Insights from Analogs

The antimicrobial mechanism of action for many pyridazine derivatives is not fully elucidated but is thought to involve the inhibition of essential cellular processes. For example, some analogs may interfere with microbial cell wall synthesis or disrupt membrane integrity. In the context of antimycobacterial activity, derivatives of the closely related 3-aminopyrazine-2-carboxamide are known to inhibit fatty acid synthase I (FAS I), a crucial enzyme in mycolic acid biosynthesis.[9] Given the structural similarity, it is plausible that this compound could exert its antimicrobial effects through a similar mechanism.

Potential_Antimicrobial_Mechanism This compound This compound Bacterial_Enzyme Essential Bacterial Enzyme (e.g., FAS I) This compound->Bacterial_Enzyme Product Essential Cellular Component (e.g., Mycolic Acid) Bacterial_Enzyme->Product Biosynthesis Block X Substrate Substrate Substrate->Bacterial_Enzyme Cell_Wall Bacterial Cell Wall Integrity Product->Cell_Wall Inhibition Inhibition

Caption: Potential mechanism of antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

For antimicrobial pyridazine derivatives, SAR studies have shown that the nature of the substituents on the pyridazine ring plays a crucial role in determining both the potency and the spectrum of activity. For instance, in a series of pyridazinone derivatives, the substitution pattern on a 6-phenyl ring dictated the activity against different Gram-positive and Gram-negative bacteria.[1] In aminopyrazine carboxamides, the length of an alkyl chain on the carboxamide nitrogen was found to directly correlate with antimycobacterial activity.[9] This suggests that the amino and carboxamide groups of this compound are prime targets for chemical modification to optimize antimicrobial properties.

Quantitative Data from Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for representative pyridazine and aminopyrazine carboxamide derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainActivity (MIC)Reference
PyridazinoneDiarylurea derivativeStaphylococcus aureus16 µg/mL[2]
PyridazinoneDiarylurea derivativeCandida albicans16 µg/mL[2]
Aminopyrazine carboxamideN-(2,4-dimethoxyphenyl)Mycobacterium tuberculosis H37Rv12.5 µg/mL[9]
PyridazinoneSubstituted derivativeS. aureus (MRSA)3.74–8.92 µM[10]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds based on the this compound scaffold. These are generalized methods derived from the literature on related compounds and may require optimization for the specific target molecule.

General Synthesis of N-Substituted 6-Aminopyridazine-3-carboxamides

This protocol describes a common method for amide bond formation, a key step in the synthesis of derivatives of the title compound.

Workflow Diagram:

Synthesis_Workflow cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up and Purification A 6-Aminopyridazine-3-carboxylic acid D Activated Ester Intermediate A->D + B, C Stir at RT B Coupling Agent (e.g., HATU, CDI) C Anhydrous Solvent (e.g., DMF) F N-Substituted This compound D->F + E Stir at RT E Primary/Secondary Amine G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Column Chromatography H->I J Pure Product I->J

Caption: General synthesis workflow.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of 6-aminopyridazine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Amide Bond Formation: To the solution containing the activated ester, add the desired primary or secondary amine (1.2 equivalents). Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data from structurally related compounds strongly suggest that this core structure possesses significant biological potential. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Elucidation of the precise mechanisms of action and in vivo efficacy studies will be critical next steps in translating the potential of this scaffold into tangible clinical candidates. The synthetic and screening protocols provided in this guide offer a robust framework for initiating such investigations.

References

A Strategic Guide to Elucidating the Mechanism of Action of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns in Early-Stage Drug Discovery

In the landscape of medicinal chemistry and drug development, the emergence of novel chemical entities presents both an opportunity and a formidable challenge. The compound 6-Aminopyridazine-3-carboxamide, a heterocyclic amide, belongs to a class of molecules known for a diverse range of biological activities. However, a thorough review of the current scientific literature reveals a notable gap: the specific mechanism of action (MoA) for this particular compound remains to be elucidated.

This guide, therefore, deviates from a conventional whitepaper that would describe a known MoA. Instead, it adopts a more pragmatic and, for the active researcher, more valuable approach. We will outline a comprehensive, field-proven strategic workflow for discovering, validating, and characterizing the MoA of a novel compound like this compound. This document is designed to serve as a technical guide for the investigative process itself, leveraging insights from structurally related pyridazine and carboxamide derivatives to inform our experimental design.

Hypothesis Generation: Learning from Structural Analogs

The core structure of this compound, featuring a pyridazine ring and a carboxamide group, suggests several potential avenues for biological activity based on established knowledge of similar scaffolds. The initial phase of an MoA investigation is not a blind search but a hypothesis-driven exploration.

  • Enzyme Inhibition: The pyridazine and pyridine carboxamide scaffolds are prevalent in a multitude of enzyme inhibitors.[1][2] Derivatives have shown activity against kinases, carbonic anhydrases, COX-2, 5-LOX, and urease.[2][3][4] For instance, certain pyridine carboxamide derivatives are potent urease inhibitors, a mechanism crucial for combating ureolytic bacteria.[2] Similarly, pyridazine-based sulfonamides have been identified as multi-target anti-inflammatory agents by inhibiting carbonic anhydrase, COX-2, and 5-LOX enzymes.[4] This suggests that this compound could function by directly interacting with the active site of one or more enzymes.

  • Antimicrobial Activity: Various pyridazine derivatives have demonstrated significant antimicrobial properties.[5] The related pyrazine-2-carboxamide scaffold is known to inhibit critical mycobacterial enzymes like fatty acid synthase (FAS) I.[6] Phenotypic screening of compound libraries has identified pyridine and pyrimidine carboxamides as promising hits against Mycobacterium tuberculosis, often acting as prodrugs or inducing novel cellular responses like autophagy.[7][8]

  • Ion Channel Modulation: Aminopyridines, such as 4-aminopyridine, are well-characterized as potassium channel blockers.[9] By obstructing these channels, they can prolong action potentials and enhance neurotransmitter release.[9] While the pyridazine ring is distinct, the shared aminopyridine-like moiety warrants an investigation into potential ion channel modulation.

Based on this analysis, our initial hypotheses are that this compound may act as an enzyme inhibitor (e.g., kinase, carbonic anhydrase), an antimicrobial agent , or an ion channel modulator .

The Experimental Workflow: A Roadmap for MoA Elucidation

The following workflow provides a logical progression from broad phenotypic screening to specific target identification and validation.

MOA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis A Initial Broad Spectrum Assays (e.g., Anti-proliferative, Antimicrobial Panels) B Determine General Biological Effect (e.g., Cytotoxic vs. Cytostatic, Spectrum of Activity) A->B C Affinity-Based Methods (e.g., Chemical Proteomics, Affinity Chromatography) B->C D In Silico Prediction (e.g., Molecular Docking, Pharmacophore Modeling) B->D E Generate List of Putative Protein Targets C->E D->E F In Vitro Target Engagement (e.g., Enzyme Inhibition Assays, SPR) E->F G Cell-Based Target Validation (e.g., Target Knockdown/Knockout, Reporter Assays) F->G H Downstream Pathway Analysis (e.g., Western Blot, RNA-Seq) G->H I Confirmed Molecular Mechanism of Action H->I

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Broad Phenotypic Screening

The initial step is to understand the compound's general biological effect without pre-supposing a target.

Protocol: Anti-Proliferative Screening using MTT Assay

  • Cell Plating: Seed a panel of cancer cell lines (e.g., A549, H460, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Causality: This assay provides a quantitative measure of the compound's effect on cell proliferation or viability. A low IC₅₀ value suggests potent activity and justifies proceeding with more complex target identification studies.

Phase 2: Target Identification

Once a phenotype is confirmed, the next phase is to identify the direct molecular target(s).

A. Chemical Proteomics Approach

This powerful technique identifies protein targets by "fishing" them out of a cellular lysate using the compound as bait.

Protocol: Affinity Chromatography

  • Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., NHS-activated sepharose beads). A control column with no compound should also be prepared.

  • Lysate Preparation: Prepare a native protein lysate from the cells that showed sensitivity to the compound.

  • Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be retained on the column.

  • Washing: Wash the column extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a high salt buffer, a pH change, or by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry (LC-MS/MS).

Trustworthiness: The inclusion of a control column and competitive elution with the free compound are critical self-validating steps to distinguish true binding partners from non-specific interactions.

B. In Silico Target Prediction

Computational methods can predict potential targets based on structural similarity to known ligands.

Protocol: Molecular Docking

  • Target Selection: Based on the activities of structural analogs, select a panel of potential protein targets (e.g., c-Met kinase, carbonic anhydrase II, urease).[2][3][4]

  • Structure Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogens, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of this compound and minimize its energy.

  • Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligand into the defined active site of each target protein.

  • Scoring and Analysis: The software will generate a binding score (e.g., kcal/mol) indicating the predicted binding affinity. Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Target Docking Score (kcal/mol) Key Predicted Interactions
c-Met Kinase-8.5H-bond with MET1160
Carbonic Anhydrase II-7.2Coordination with Zn²⁺ ion
Urease-6.8H-bond with HIS246
5-LOX-7.9Pi-stacking with PHE177

Causality: Molecular docking prioritizes potential targets for experimental validation, saving significant time and resources. A favorable docking score and a plausible binding mode provide a strong rationale for proceeding with in vitro assays.

Phase 3: Target Validation and Pathway Analysis

The final phase involves confirming the engagement of the putative target and elucidating the downstream cellular consequences.

Protocol: In Vitro Kinase Inhibition Assay (Example for c-Met)

  • Reaction Setup: In a 96-well plate, combine recombinant c-Met kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation of the substrate.

  • Detection: Use a phosphospecific antibody or a luminescence-based ATP detection kit (e.g., Kinase-Glo®) to quantify the extent of the reaction. A decrease in signal indicates inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Hypothetical Signaling Pathway Inhibition

If this compound is validated as a c-Met inhibitor, the next step is to confirm its effect on the downstream signaling pathway in cells.

Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 Phosphorylates STAT3 STAT3 cMet->STAT3 Phosphorylates Compound 6-Aminopyridazine- 3-carboxamide Compound->cMet Inhibits PI3K PI3K GAB1->PI3K GRB2 GRB2 GAB1->GRB2 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Hypothetical inhibition of the c-Met signaling pathway.

This can be validated by treating c-Met-dependent cells (e.g., EBC-1) with the compound and performing a Western blot to measure the phosphorylation levels of c-Met, AKT, and ERK. A dose-dependent decrease in phosphorylation would confirm the on-target effect in a cellular context.

Conclusion and Forward Outlook

References

An In-depth Technical Guide to 6-Aminopyridazine-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Aminopyridazine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Given the nascent stage of research focused specifically on this molecule, this document synthesizes direct information where available and draws upon data from structurally related compounds to offer a broader context for its potential applications and characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic scaffolds.

Introduction: The Significance of the Pyridazine Core

Pyridazine, a diazine heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The unique electronic properties conferred by the nitrogen atoms, including their ability to act as hydrogen bond acceptors, contribute to the diverse biological activities of pyridazine-containing molecules. These compounds have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The functionalization of the pyridazine ring with moieties such as amino and carboxamide groups, as seen in this compound, can further enhance its interaction with biological targets and modulate its pharmacokinetic properties.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available supplier information and computational predictions.

PropertyValueSource
CAS Number 98021-37-5[1]
Molecular Formula C₅H₆N₄O[1]
Molecular Weight 138.13 g/mol [1]
Topological Polar Surface Area (TPSA) 94.89 Ų[1]
Predicted LogP -0.8423[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 1[1]

Note: Some values are based on computational predictions and should be confirmed experimentally.

Synthesis and Discovery

The specific discovery and historical timeline of this compound are not well-documented in peer-reviewed literature, suggesting it may be a relatively recent compound of interest or primarily utilized as a synthetic intermediate. However, a plausible synthetic pathway can be inferred from established chemical principles and the availability of its precursors.

A likely synthetic route would involve the amidation of the corresponding carboxylic acid or its ester derivative. The precursor, 6-Amino-pyridazine-3-carboxylic acid, is commercially available and serves as a key building block for various pharmaceuticals and agrochemicals.[2]

Hypothetical Synthesis Workflow

Synthesis_of_this compound start 6-Amino-pyridazine-3-carboxylic acid intermediate Activation of Carboxylic Acid (e.g., with SOCl₂, HATU) start->intermediate Activation product This compound intermediate->product Amidation reagent Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) reagent->product

Caption: A plausible synthetic route to this compound via activation and amidation of its carboxylic acid precursor.

Experimental Protocol: Conceptual Amidation
  • Activation: The carboxylic acid group of 6-Amino-pyridazine-3-carboxylic acid is activated. This can be achieved using a variety of reagents, such as thionyl chloride (SOCl₂) to form an acyl chloride, or with peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of activating agent depends on the desired reaction conditions and the stability of the starting material.

  • Amidation: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, to form the primary amide.

  • Purification: The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound are limited. However, the broader class of aminopyridazine and carboxamide derivatives has shown significant promise in several therapeutic areas.

Antimicrobial Activity

Research into pyridazine derivatives has revealed their potential as antimicrobial agents. For instance, studies on various pyridazine carboxamide derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4] The structural motifs present in this compound, namely the amino and carboxamide groups on the pyridazine core, are consistent with features that contribute to antimicrobial activity in related compounds.

Context from a Structurally Related Isomer: 6-Aminopyridine-3-carboxamide

It is crucial to distinguish this compound from its pyridine isomer, 6-Aminopyridine-3-carboxamide (also known as 6-aminonicotinamide). While not the subject of this guide, the well-documented biological activities of the pyridine analog offer a valuable comparative perspective. 6-Aminonicotinamide is known to induce apoptosis in tumor cells and has been investigated as an antineoplastic agent.[5][6] It functions as an inhibitor of 6-phosphogluconate dehydrogenase, an enzyme in the pentose phosphate pathway.[7] This mode of action highlights the potential for small heterocyclic amides to interfere with key metabolic pathways.

Potential as a Scaffold in Drug Discovery

The this compound structure represents a versatile scaffold for further chemical modification. The amino group and the carboxamide moiety provide reactive handles for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Drug_Discovery_Potential core This compound Scaffold amino Amino Group (Position 6) core->amino carboxamide Carboxamide Group (Position 3) core->carboxamide modification1 Functionalization (e.g., Acylation, Alkylation) amino->modification1 modification2 Functionalization (e.g., N-substitution) carboxamide->modification2 library Library of Novel Derivatives modification1->library modification2->library screening High-Throughput Screening library->screening hits Identification of Bioactive Hits screening->hits

Caption: The drug discovery potential of the this compound scaffold.

Conclusion and Future Directions

This compound is a heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. While direct research on this specific compound is currently sparse, its structural features and the known biological activities of related pyridazine derivatives suggest that it could serve as a valuable building block for the development of new therapeutic agents, particularly in the antimicrobial and oncology domains.

Future research should focus on:

  • The development and publication of a detailed and optimized synthesis protocol.

  • Thorough characterization of its physicochemical properties.

  • In-depth evaluation of its biological activities through in vitro and in vivo screening assays.

  • Exploration of its potential as a scaffold for the synthesis of novel compound libraries.

As the exploration of novel chemical matter continues to be a priority in drug discovery, compounds like this compound represent untapped potential that warrants further scientific inquiry.

References

An In-Depth Technical Guide to the Therapeutic Targeting Potential of the 6-Aminopyridazine-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-aminopyridazine-3-carboxamide core is a heterocyclic scaffold of significant interest in medicinal chemistry. While the core molecule itself is primarily a synthetic intermediate, its derivatives have emerged as potent modulators of critical therapeutic targets.[1] This guide provides an in-depth analysis of the major target classes addressed by this scaffold, focusing on the mechanistic basis of their action, validated experimental protocols for their evaluation, and the therapeutic rationale for their development. We will explore the role of pyridazine-based compounds as inhibitors of Poly(ADP-ribose) Polymerase (PARP) for oncology applications and as inhibitors of Discoidin Domain Receptor 1 (DDR1) for fibrotic diseases and cancer.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a technical and practical framework for advancing novel therapeutics based on this privileged chemical structure.

Chapter 1: The this compound Scaffold: A Privileged Structure in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive scaffold in drug design.[4][5] Its inherent polarity, high dipole moment, and capacity for robust dual hydrogen-bonding contribute to favorable interactions with biological targets.[5] These properties can enhance aqueous solubility and improve pharmacokinetic profiles, making the pyridazine core a valuable substitute for less polar aromatic rings.[4]

The this compound structure, in particular, offers multiple points for chemical modification, allowing for the precise tuning of a molecule's steric and electronic properties to achieve high potency and selectivity for a given target. Its utility as a bioisostere for other common pharmacophores, such as the phthalazine nucleus found in the approved PARP inhibitor Olaparib, has been a key driver of its exploration.[6] The pyridazine scaffold has been successfully incorporated into inhibitors targeting a diverse range of protein classes, most notably protein kinases and DNA repair enzymes, solidifying its status as a "privileged scaffold" in modern medicinal chemistry.[7][8]

Chapter 2: Key Therapeutic Target Class 1: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Introduction to PARP and the "Synthetic Lethality" Concept

Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are central to the cellular DNA damage response (DDR).[9] PARP1 detects single-strand breaks (SSBs) in DNA and, upon binding, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10][11] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[12]

PARP inhibitors are a class of targeted cancer drugs that competitively block the catalytic activity of PARP enzymes.[9][13] Their primary mechanism of action in oncology is rooted in the concept of synthetic lethality .[9] In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[12][13] During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[9] The HR-deficient cancer cells cannot repair these DSBs, leading to catastrophic genomic instability and cell death.[10][12] Normal, healthy cells with functional HR pathways are largely unaffected, providing a therapeutic window.[9]

A second, crucial mechanism is "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA at the site of damage.[11][14] This trapped PARP-DNA complex is itself a lesion that obstructs DNA replication and is a potent driver of cytotoxicity.[15]

Pyridazine-Based PARP Inhibitors

The pyridazine scaffold has been successfully employed to design potent PARP1 inhibitors. In many designs, the pyridazine nucleus acts as an isostere of the phthalazine core of Olaparib, engaging in key hydrogen bond interactions within the PARP1 active site, specifically with residues like Gly863 and Ser904.[6] For instance, certain pyridopyridazinone derivatives have demonstrated PARP1 inhibitory activity in the nanomolar range, comparable to the reference drug Olaparib.[3][6]

Table 1: Example Inhibitory Activity of Pyridazine-Based PARP1 Inhibitors

Compound ID Target IC50 (nM) Reference Compound IC50 (nM)

| Compound 8a | PARP-1 | 36 | Olaparib | 34 |

Data synthesized from published studies for illustrative purposes.[3][6]

Signaling Pathway: PARP1 in Single-Strand Break Repair

The diagram below illustrates the central role of PARP1 in initiating the repair of DNA single-strand breaks. Inhibition of this process is the primary goal of PARP inhibitor therapy.

PARP1_Pathway cluster_0 Cellular Stress cluster_1 PARP1-Mediated Repair cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation catalyzes Replication Replication Fork Collapse PARP1->Replication leads to Recruitment Recruitment of Repair Proteins (XRCC1, Lig3, etc.) PARylation->Recruitment signals for Repair SSB Repair (Base Excision Repair) Recruitment->Repair PARPi Pyridazine-Based PARP Inhibitor PARPi->PARP1 inhibits & traps DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Apoptosis Apoptosis in HR-Deficient Cells DNA_DSB->Apoptosis

Caption: PARP1 signaling in DNA repair and the effect of PARP inhibitors.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a common, reliable method for quantifying the inhibitory potential of compounds against PARP1 activity in a 96-well format.[16]

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in signal in the presence of an inhibitor indicates reduced PARP1 activity.[16]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well black plates

  • Activated DNA (pre-nicked)

  • 10X PARP Assay Buffer

  • Biotinylated NAD+

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 1X PARP Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1-2% to avoid assay interference.[17] Include a "no inhibitor" (vehicle) control and a "background" (no enzyme) control.

  • Reaction Mixture Preparation: Prepare a master mix containing 1X PARP Assay Buffer, activated DNA, and biotinylated NAD+.

  • Assay Initiation: a. Add 25 µL of the serially diluted test compounds or vehicle control to the appropriate wells of the histone-coated plate. b. Add 25 µL of the reaction mixture (from step 2) to all wells. c. To initiate the reaction, add 50 µL of diluted PARP1 enzyme to all wells except the "background" controls.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with 200 µL of Wash Buffer per well.

  • Detection: a. Add 100 µL of diluted Streptavidin-HRP to each well. b. Incubate for 30 minutes at room temperature. c. Wash the plate 4 times with Wash Buffer. d. Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Data Analysis: a. Subtract the background signal from all wells. b. Normalize the data by setting the vehicle control as 100% activity and the background control as 0% activity. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[16]

Chapter 3: Key Therapeutic Target Class 2: Discoidin Domain Receptor 1 (DDR1) Kinase Inhibitors

Introduction to DDR1 in Fibrosis and Cancer

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen, a major component of the extracellular matrix (ECM).[2][18] Unlike most RTKs that are activated by soluble growth factors, DDR1 senses changes in the physical environment of the cell.[19] DDR1 is primarily expressed on epithelial cells and its aberrant expression or activation is implicated in numerous pathologies, including organ fibrosis (kidney, lung, liver) and several types of cancer (breast, lung, ovarian).[2][20]

In fibrosis, DDR1 is thought to mediate pro-fibrotic signaling in response to excessive collagen deposition.[2] In cancer, DDR1 signaling can promote cell proliferation, migration, invasion, and resistance to chemotherapy.[20][21][22] It achieves this by activating major downstream signaling pathways, including PI3K/AKT/mTOR and various MAPK pathways.[20] Therefore, inhibiting the kinase activity of DDR1 is an attractive therapeutic strategy to disrupt these pathological processes.[23]

Pyridazine-Based DDR1 Inhibitors

While many known DDR1 inhibitors are multi-kinase inhibitors (e.g., Dasatinib, Imatinib), there is a significant effort to develop selective inhibitors to minimize off-target effects.[18] The pyridazine scaffold has been explored in this context. Although specific examples directly using the this compound core are less prevalent in published literature compared to PARP inhibitors, related heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines have yielded potent and selective DDR1 inhibitors, demonstrating the utility of nitrogen-containing heterocycles for targeting the DDR1 kinase domain.[24] These compounds typically function as ATP-competitive inhibitors, forming key hydrogen bonds within the kinase hinge region.[25]

Table 2: Example Inhibitory Activity of Heterocyclic DDR1 Kinase Inhibitors

Compound Class Target IC50 (nM) Cellular Anti-proliferative IC50 (µM) (HCT-116)
Pyrazolo[3,4-d]pyrimidine DDR1 44 4.00

| Benzamide Derivative | DDR1 | 6.8 | Not Reported |

Data synthesized from published studies for illustrative purposes.[24][25]

Signaling Pathway: DDR1 Activation by Collagen

The diagram below outlines the signaling cascade initiated by collagen binding to DDR1, leading to downstream effects on cell behavior.

DDR1_Pathway cluster_0 Extracellular Matrix cluster_1 DDR1 Receptor Activation cluster_2 Therapeutic Intervention cluster_3 Downstream Signaling Cascades cluster_4 Cellular Responses Collagen Collagen Fibers DDR1_dimer DDR1 Dimerization Collagen->DDR1_dimer induces DDR1_phos Autophosphorylation of Tyrosine Residues DDR1_dimer->DDR1_phos PI3K_AKT PI3K / AKT Pathway DDR1_phos->PI3K_AKT MAPK MAPK Pathways (ERK, JNK, p38) DDR1_phos->MAPK NFkB NF-κB Pathway DDR1_phos->NFkB DDR1i Pyridazine-Based DDR1 Inhibitor DDR1i->DDR1_phos inhibits Proliferation Proliferation & Survival PI3K_AKT->Proliferation Migration Migration & Invasion MAPK->Migration Fibrosis Fibrosis NFkB->Fibrosis

Caption: DDR1 signaling pathway upon activation by collagen.

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Binding Assay

This protocol describes a robust, high-throughput method to quantify the binding affinity of an inhibitor to the DDR1 kinase domain.[26][27]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a test compound. A terbium (Tb)-labeled antibody binds to the kinase (e.g., via a GST tag), serving as the FRET donor. A fluorescent tracer that binds to the ATP pocket serves as the acceptor. When the tracer is bound, excitation of the Tb donor results in energy transfer and a high FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and causing a decrease in the signal.[26][28][29]

Materials:

  • Recombinant GST-tagged DDR1 kinase

  • LanthaScreen™ Tb-anti-GST Antibody

  • Fluorescent Kinase Tracer (specific for DDR1)

  • Kinase Buffer

  • Test compounds dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a 4X solution of the test compounds by serial dilution in kinase buffer. Include a "no inhibitor" (vehicle) control and a "100% displacement" control using a high concentration of a known potent inhibitor.[26] b. Prepare a 4X solution of the fluorescent tracer in kinase buffer. c. Prepare a 2X solution of the DDR1 kinase/Tb-anti-GST antibody complex in kinase buffer and pre-incubate for at least 30 minutes.

  • Assay Assembly (10 µL final volume): a. Add 2.5 µL of the 4X test compound dilutions to the appropriate wells of the 384-well plate. b. Add 2.5 µL of the 4X fluorescent tracer to all wells. c. Initiate the binding reaction by adding 5 µL of the 2X kinase/antibody complex to all wells.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader. Set the excitation to 340 nm and measure emission at two wavelengths: 495 nm (Tb donor) and 520 nm (tracer acceptor).[30]

  • Data Analysis: a. Calculate the TR-FRET emission ratio for each well by dividing the acceptor signal (520 nm) by the donor signal (495 nm).[30] b. Normalize the data, setting the vehicle control as 0% inhibition and the 100% displacement control as 100% inhibition. c. Plot the percent inhibition versus the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the binding affinity of the compound.[30]

Chapter 4: Emerging and Other Potential Targets

The versatility of the pyridazine scaffold extends beyond PARP and DDR1. Derivatives have been investigated for a range of other biological activities, highlighting the broad potential of this chemical class.

  • Other Kinase Targets: The structural motifs common in pyridazine-based compounds make them suitable for targeting the ATP-binding site of various kinases. As such, they have been explored as inhibitors of Tropomyosin Receptor Kinase (TRK) and other kinases involved in cell signaling.[7][8]

  • Antimicrobial and Antiviral Activity: Certain pyridazine derivatives have demonstrated antimicrobial activity.[31] While this is a less developed area compared to oncology, it suggests that the scaffold could be adapted to target enzymes or proteins essential for microbial survival.

  • Aryl Hydrocarbon Receptor (AHR) Ligands: Carboxamide derivatives, a class to which this compound belongs, have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR).[32][33] AHR is a ligand-activated transcription factor involved in regulating immune responses and cellular differentiation, making it a target for inflammatory skin diseases like atopic dermatitis.[33]

Chapter 5: Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile platform for the development of targeted therapeutics. Its derivatives have yielded potent inhibitors of PARP1 for cancer therapy and show promise for the development of selective DDR1 inhibitors for fibrosis and oncology. The chemical tractability of the core allows for fine-tuning of pharmacological properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Expanding the Target Space: Systematically screening pyridazine-based libraries against a broader panel of kinases and other enzyme classes to identify novel therapeutic opportunities.

  • Structure-Based Design: Leveraging co-crystal structures of inhibitors bound to their targets (like PARP1 and DDR1) to rationally design next-generation compounds with improved properties and novel binding modes.[18]

  • Combination Therapies: Investigating the synergistic potential of pyridazine-based PARP or DDR1 inhibitors with other therapeutic modalities, such as chemotherapy, immunotherapy, or other targeted agents, to overcome resistance and enhance efficacy.[11]

By continuing to explore the rich medicinal chemistry of the pyridazine scaffold, the scientific community can unlock new and effective treatments for a wide range of human diseases.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Aminopyridazine-3-carboxamide, a key heterocyclic building block in medicinal chemistry. Pyridazine derivatives are recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery.[1] This protocol details a reliable two-stage synthetic pathway, beginning with the preparation of the intermediate, 6-chloropyridazine-3-carboxamide, followed by a nucleophilic aromatic substitution to yield the final product. The methodology is presented with an emphasis on the underlying chemical principles, safety protocols, and reaction optimization to ensure reproducibility and high yield.

Introduction and Scientific Rationale

Pyridazines, six-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in the development of novel therapeutics. The specific compound, this compound, serves as a versatile intermediate for creating more complex molecules, particularly in the fields of anti-inflammatory, antimicrobial, and neurological drug development.[2]

The synthetic strategy outlined herein is designed for robustness and scalability. It proceeds through a stable, isolable chlorinated intermediate, which allows for clear analytical checkpoints. The core of this protocol relies on two fundamental organic transformations:

  • Amidation: The conversion of a carboxylic acid derivative (an acid chloride) into a primary carboxamide.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a halide on an electron-deficient aromatic ring by a nucleophile. The pyridazine ring is inherently electron-poor due to the electronegativity of the two nitrogen atoms, facilitating this type of reaction.

This protocol provides a logical, step-by-step workflow grounded in established chemical principles, ensuring that researchers can confidently replicate the synthesis.

Overall Synthetic Scheme

The synthesis is a two-part process. First, a stable chlorinated intermediate is synthesized from its corresponding carboxylic acid. Second, this intermediate undergoes amination to produce the final target molecule.

Synthetic_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 6-Chloropyridazine-3-carboxylic Acid B 6-Chloropyridazine-3-carbonyl chloride A->B SOCl₂ or (COCl)₂ Catalytic DMF C 6-Chloropyridazine-3-carboxamide B->C Ammonia (aq.) THF D This compound C->D Ammonia (aq.) High Temp/Pressure or Microwave Irradiation

Figure 1: Overall two-part synthetic workflow.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. All reagents should be of ACS grade or higher and used without further purification unless otherwise noted.

ReagentCAS No.Molecular Wt. ( g/mol )Supplier SuggestionNotes
6-Chloropyridazine-3-carboxylic acid5095-04-5158.54Sigma-Aldrich, Combi-BlocksStarting material for Part A.
Oxalyl chloride79-37-8126.93Sigma-Aldrich, AcrosHighly corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ScientificAnhydrous grade, used as a catalyst.
Tetrahydrofuran (THF)109-99-972.11VWR, Sigma-AldrichAnhydrous grade.
Ammonium Hydroxide (25-30% aq.)1336-21-635.04J.T. Baker, Sigma-AldrichPungent odor, use in a well-ventilated hood.
This compound98021-37-5138.13N/ATarget Product.[3]

Detailed Experimental Protocols

Safety First: This protocol involves hazardous materials. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] All steps must be performed in a certified chemical fume hood.[5]

Part A: Synthesis of 6-Chloropyridazine-3-carboxamide (Intermediate)

This procedure is adapted from established methods for converting carboxylic acids to carboxamides.[6]

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), add 6-chloropyridazine-3-carboxylic acid (10.0 g, 63.1 mmol).

    • Add anhydrous dichloromethane (DCM, 100 mL) followed by a catalytic amount of anhydrous DMF (3-4 drops).

    • Slowly add oxalyl chloride (8.8 mL, 101 mmol, 1.6 equiv) dropwise at room temperature. Vigorous gas evolution (HCl, CO, CO₂) will be observed.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-chloropyridazine-3-carbonyl chloride as a solid. Proceed immediately to the next step.

  • Amidation:

    • In a separate 500 mL flask, prepare a solution of ammonium hydroxide (28% aq., 50 mL) in 100 mL of THF, and cool it to 0 °C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in 50 mL of anhydrous THF.

    • Add the acid chloride solution dropwise to the cold, stirred ammonia solution. A precipitate will form immediately.[6]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Add 200 mL of cold water to ensure complete precipitation of the product.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry under vacuum at 50°C to yield 6-chloropyridazine-3-carboxamide as a light yellow solid.

Part B: Synthesis of this compound (Final Product)

This step employs a nucleophilic aromatic substitution (SNAr) reaction. Microwave-assisted synthesis is recommended for efficiency and improved yields, though conventional heating in a sealed vessel is also effective.[7]

Step-by-Step Procedure (Microwave Method):

  • Reaction Setup:

    • Place 6-chloropyridazine-3-carboxamide (5.0 g, 31.7 mmol) into a thick-walled microwave reactor vial (20 mL).

    • Add concentrated ammonium hydroxide solution (28% aq., 10 mL).[7]

    • Seal the vial securely with a cap.

  • Microwave Irradiation:

    • Place the vial inside the microwave reactor cavity.

    • Irradiate the mixture at 120-140 °C for 30-60 minutes. Use a power setting of around 300W and monitor the internal pressure.[7]

    • Causality Note: The microwave energy rapidly heats the polar solvent, increasing pressure and temperature, which significantly accelerates the SNAr reaction that would otherwise be very slow.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature. A precipitate should be visible.

    • Carefully open the vial in the fume hood.

    • Filter the resulting solid precipitate and wash it thoroughly with cold water and a small amount of cold ethyl acetate.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as an off-white or white solid.

    • Dry the final product under vacuum.

Mechanism of Amination: Nucleophilic Aromatic Substitution (SNAr)

The key to forming the final product is the SNAr reaction. The pyridazine ring is electron-deficient, making it susceptible to attack by nucleophiles like ammonia. The reaction proceeds via a two-step addition-elimination mechanism.

Figure 2: SNAr mechanism for the amination step (placeholder image).

  • Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the carbon atom bonded to the chlorine. This is the rate-determining step.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. The negative charge is stabilized by resonance, particularly by the electron-withdrawing ring nitrogens and the carboxamide group.

  • Elimination: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, yielding the final product.

Expected Results and Characterization

Parameter6-Chloropyridazine-3-carboxamideThis compound
Appearance Light yellow solidOff-white to white solid
Molecular Formula C₅H₄ClN₃OC₅H₆N₄O[3]
Molecular Weight 157.56 g/mol 138.13 g/mol [3]
Expected Yield > 85%> 80% (Microwave method)
Melting Point Approx. 200-205 °CApprox. 245-248 °C[8][9]
Solubility Sparingly soluble in waterSoluble in DMSO, insoluble in water[9]

Analytical Characterization:

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To verify the molecular weight (M+H⁺ expected at m/z 139.1).

  • FT-IR: To identify functional groups, such as the N-H stretches of the primary amine and amide, and the C=O stretch of the amide.

Safety and Disposal

  • Hazardous Reagents: Oxalyl chloride is highly toxic and corrosive. Ammonia solutions are corrosive and have a pungent, irritating vapor. Handle both with extreme care in a fume hood.[4][5]

  • Thermal Hazards: Microwave synthesis generates high temperatures and pressures. Use only certified microwave reactor vials and inspect for cracks before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated organic waste and aqueous waste should be segregated into appropriate containers.[4]

References

Application Notes and Protocols: Characterizing 6-Aminopyridazine-3-carboxamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 6-Aminopyridazine-3-carboxamide as a potential chemical probe. Recognizing that this molecule is not yet a well-established probe with a defined target, this guide outlines a systematic workflow to identify its biological target(s), validate its mechanism of action, and develop it into a valuable tool for biological research. The protocols provided are based on established, state-of-the-art methodologies for chemical probe development, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in cells and organisms.[1] Unlike genetic methods such as CRISPR or RNAi, chemical probes offer temporal and dose-dependent control over protein function, which can be crucial for dissecting complex biological pathways.[2] An ideal chemical probe possesses high potency, selectivity, and a well-defined mechanism of action.[1][2] The use of poorly characterized small molecules can lead to misleading and irreproducible results, polluting the scientific literature and hindering progress in drug discovery.[2]

This compound is a heterocyclic compound with potential for bioactivity. While its primary use to date has been as a synthetic intermediate, its structure warrants investigation as a potential starting point for the development of a novel chemical probe. This guide provides the necessary framework for such an investigation.

The Workflow: From Candidate Molecule to Validated Chemical Probe

The journey of developing a novel compound into a validated chemical probe is a multi-step process that requires a combination of computational and experimental approaches. The following workflow provides a roadmap for the characterization of this compound.

workflow Figure 1: Workflow for Chemical Probe Development cluster_computational In Silico & Initial Screening cluster_experimental Target Identification & Validation cluster_optimization Probe Optimization A In Silico Target Prediction B Phenotypic Screening A->B Hypothesis Generation C Target Identification (AP-MS, CETSA, etc.) B->C Identified Phenotype D Target Validation (Biochemical & Genetic) C->D Putative Target(s) E Structure-Activity Relationship (SAR) D->E Confirmed Target F Validated Chemical Probe E->F Optimized Potency & Selectivity

Caption: Figure 1: A systematic workflow for the development of a novel chemical probe, starting from in silico analysis and culminating in a validated tool for biological research.

Step-by-Step Methodologies

In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential protein targets of this compound.[3][4] These approaches compare the structure of the query molecule to libraries of known ligands for various proteins.

Recommended Tools:

  • SwissTargetPrediction: A web-based tool that predicts the most likely protein targets of a small molecule based on 2D and 3D similarity to known ligands.[5]

  • KinasePred: A computational workflow specifically designed to predict the kinase activity of small molecules.[6]

Protocol:

  • Obtain the SMILES string or draw the 2D structure of this compound.

  • Submit the structure to the chosen web server (e.g., SwissTargetPrediction).

  • Analyze the results, paying close attention to the protein classes with the highest prediction scores. This will help in designing subsequent experiments. For instance, if multiple kinases are predicted as targets, a kinome-wide profiling assay could be prioritized.

Target Identification: Unveiling the Molecular Partner

Once a biological activity or a set of putative targets is identified, the next crucial step is to experimentally determine the direct binding partners of this compound. Two powerful and complementary approaches are Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

AP-MS is a technique used to isolate and identify proteins that interact with a specific "bait" molecule.[7][8] In this case, a derivative of this compound would be synthesized to include an affinity tag (e.g., biotin), which is then used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[9]

Protocol: AP-MS for Target Identification

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker and a biotin tag. It is crucial to choose a position for the linker that is unlikely to interfere with the compound's binding to its target. A negative control probe, where the core structure is modified to be inactive, should also be synthesized.

  • Cell Culture and Lysis:

    • Culture the cells of interest to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated this compound probe or the negative control probe.

    • Add streptavidin-coated magnetic beads to the lysate to capture the probe and any bound proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that were specifically pulled down by the active probe compared to the negative control and beads-only controls. These are your high-confidence candidate targets.

CETSA is a powerful biophysical assay that allows for the detection of target engagement in intact cells and tissues.[10] The principle is that a protein becomes more thermally stable when it is bound to a ligand.[11][12] This change in thermal stability can be measured by heating the cells to various temperatures and quantifying the amount of soluble protein remaining.[13]

Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for 3 minutes using a thermal cycler. The optimal temperature range will need to be determined empirically for the specific target.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific protein of interest in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Target Validation

Identifying a putative target is not the final step. It is essential to validate that the observed biological effects of the compound are indeed mediated by this target.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the identified target protein. If the cellular phenotype observed with this compound is diminished or abolished in the knockdown/knockout cells, it provides strong evidence for on-target activity.

  • Biochemical Validation: Express and purify the target protein. Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or enzymatic assays to confirm a direct interaction and determine the binding affinity or inhibitory concentration (IC50) of this compound.

Structure-Activity Relationship (SAR) Studies

A crucial aspect of chemical probe development is establishing a clear Structure-Activity Relationship (SAR).[14][15] This involves synthesizing and testing a series of analogs of this compound to understand how chemical modifications affect its biological activity. A well-defined SAR provides strong evidence that the compound is not acting through non-specific mechanisms.

sar Figure 2: Structure-Activity Relationship (SAR) A This compound (Lead Compound) Potency: X B Analog 1 Modification at Position 6 Potency: Increased A->B Improved Binding C Analog 2 Modification at Position 3 Potency: Decreased A->C Disrupted Binding D Analog 3 (Negative Control) Scaffold Hop Potency: Inactive A->D Loss of Key Interactions

Caption: Figure 2: An illustrative diagram of an SAR study, where modifications to the lead compound result in predictable changes in biological activity.

Data Presentation: Hypothetical SAR Data

CompoundModificationTarget Binding (IC50)Cellular Activity (EC50)
This compound-1 µM5 µM
Analog 1Methyl group at position 5200 nM800 nM
Analog 2Carboxylic acid at position 3> 50 µM> 50 µM
Analog 3 (Negative Control)Pyrimidine core> 100 µM> 100 µM

Conclusion and Best Practices

The development of a novel chemical probe is a rigorous process that requires careful experimental design and interpretation. By following the workflow outlined in these application notes, researchers can systematically evaluate this compound and determine its potential as a valuable tool for biological discovery.

Key Best Practices:

  • Use Controls: Always include appropriate positive and negative controls in your experiments. For chemical probes, this includes an inactive analog.[2]

  • Demonstrate Target Engagement in Cells: It is crucial to show that the probe interacts with its intended target at relevant concentrations in a cellular context.[16][17]

  • Profile for Selectivity: Characterize the selectivity of the probe against other related proteins to understand its off-target effects.

  • Correlate Target Engagement with Phenotype: Establish a clear link between the concentration-dependent binding of the probe to its target and the observed cellular response.

By adhering to these principles, the scientific community can build a toolkit of well-validated chemical probes that will accelerate our understanding of biology and the development of new therapeutics.

References

Application Notes and Protocols for 6-Aminopyridazine-3-carboxamide in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Pyridazine Scaffold in Targeted Therapy

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds make it an attractive core for designing novel therapeutic agents. Within this class, 6-Aminopyridazine-3-carboxamide and its derivatives are gaining significant attention as versatile building blocks for targeted therapies, particularly in oncology.[1][2] These compounds serve as crucial intermediates in the synthesis of bioactive molecules that can modulate key cellular pathways involved in disease progression.[1][2]

This guide provides a comprehensive overview of the application of this compound as a foundational structure for developing potent enzyme inhibitors. We will focus on its role in the discovery of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of anticancer drugs.[3][4] The protocols detailed herein are designed to equip researchers and drug development professionals with the necessary workflows to assess the biochemical and cellular activity of novel derivatives, from initial enzyme inhibition screening to cellular target engagement and cytotoxicity evaluation.

Part 1: The Scientific Foundation - Mechanism of Action

A deep understanding of a drug's mechanism of action is paramount for successful clinical development.[5][6] For many derivatives of the this compound scaffold, the primary mechanism of anticancer activity is the inhibition of PARP enzymes, leading to a synthetic lethal interaction in cancer cells with specific DNA repair defects.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a critical enzyme in the DNA damage response (DDR) pathway.[4] It detects single-strand breaks (SSBs) in DNA and, upon activation, catalyzes the addition of poly(ADP-ribose) (PAR) chains to itself and other nuclear proteins.[3][4] This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[7]

PARP inhibitors are small molecules that compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[3] By blocking PARP's enzymatic activity, the repair of SSBs is prevented.[7] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[7][8]

In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain types of ovarian, breast, prostate, and pancreatic cancers, harbor mutations in BRCA1/2 or other HR genes, rendering them HR-deficient (HRD).[3][8] In these HRD cancer cells, the DSBs generated by PARP inhibition cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[7] This concept, where the loss of two different pathways (in this case, BER via PARP inhibition and HR due to mutation) is lethal while the loss of either one alone is not, is known as synthetic lethality .[8] This provides a therapeutic window to selectively kill cancer cells while sparing normal, HR-proficient tissues.[3]

Drug_Discovery_Workflow Start Compound Synthesis (this compound scaffold) BiochemScreen Primary Screen: Biochemical PARP1/2 Enzyme Inhibition Assay Start->BiochemScreen HitIdent Hit Identification (Potency & Selectivity) BiochemScreen->HitIdent Determine IC50 CellEngage Cellular Target Engagement (e.g., NanoBRET, CETSA) HitIdent->CellEngage Advance Hits CellViability Cellular Proliferation Assays (HR-Deficient vs. HR-Proficient lines) CellEngage->CellViability Confirm target binding in cells MechConfirm Mechanism Confirmation (Western Blot for PARylation) CellViability->MechConfirm Assess synthetic lethality LeadOpt Lead Optimization (SAR Studies) MechConfirm->LeadOpt Validate MoA LeadOpt->Start Iterate Design InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo Select Lead Candidate

References

Application Note: High-Throughput Screening Strategies for 6-Aminopyridazine-3-carboxamide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Aminopyridazine-3-carboxamide Scaffold in Kinase Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] The pyridazine ring system, often functionalized with a carboxamide, serves as a versatile template for designing molecules that can effectively compete with ATP in the kinase active site.[1] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs) and Tyrosine Kinase 2 (TYK2), making them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[3][6]

This application note provides a comprehensive guide for researchers and drug development professionals on designing and implementing robust HTS assays for the identification and characterization of novel kinase inhibitors based on the this compound scaffold. We will detail two primary methodologies: a luminescence-based biochemical assay for primary screening and a cellular thermal shift assay (CETSA) for target engagement validation.

Pillar 1: Primary High-Throughput Screening - A Luminescence-Based Kinase Assay

For the primary HTS campaign, a luminescence-based assay is an excellent choice due to its high sensitivity, broad dynamic range, and amenability to automation.[7][8][9] The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction.[5] Kinase activity consumes ATP; therefore, potent inhibitors will result in less ATP consumption and a higher luminescence signal.[5]

Scientific Rationale

The selection of a luminescence-based format, such as Promega's Kinase-Glo®, is predicated on its "glow-type" signal, which is stable and less prone to interference from colored or fluorescent compounds often found in screening libraries.[7][8] This homogenous, "add-mix-read" format simplifies automation and minimizes handling steps, which is crucial for the efficiency and reproducibility of an HTS campaign.[10][11]

Experimental Workflow: Luminescence Kinase Assay

The overall workflow for the primary HTS is designed for efficiency and robustness, moving from assay development to a full-scale screen.

cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pilot Screen cluster_2 Phase 3: Full HTS Campaign A Enzyme & Substrate Titration B Determine Km for ATP A->B C Z'-Factor Calculation B->C D Screen a Subset of Library C->D E Assess Assay Performance D->E F Screen Full Compound Library E->F G Data Analysis & Hit Identification F->G A Cell Culture & Treatment with Hit Compounds B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble & Aggregated Fractions C->D E Protein Quantification (e.g., Western Blot, AlphaLISA) D->E F Data Analysis: Generate Melt Curves E->F

References

Application Note & Protocols: Formulation of 6-Aminopyridazine-3-carboxamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Aminopyridazine-3-carboxamide is a heterocyclic organic compound belonging to the pyridazine class, a group of molecules known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The efficacy and reproducibility of in vitro and in vivo studies involving this and similar small molecules are critically dependent on the integrity of its formulation. A poorly designed formulation can lead to issues such as low bioavailability, precipitation, and vehicle-induced artifacts, ultimately compromising the validity of experimental data.

This guide provides a comprehensive framework for the formulation of this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles of solvent selection, stock solution preparation, and final dilution for various biological assays. By adhering to the protocols and best practices outlined herein, researchers can ensure the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of a rational formulation strategy. Key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₆N₄O[5]
Molecular Weight 138.13 g/mol [5]
Appearance Light yellow powder[6]
Melting Point 245-248 °C[6][7][8]
Solubility Soluble in Dimethyl sulfoxide (DMSO). Insoluble in water.[7][8]
LogP (Predicted) -0.8423[5]
Topological Polar Surface Area (TPSA) 94.89 Ų[5]

The low LogP value suggests that this compound is a relatively polar molecule, yet its insolubility in water indicates that strong intermolecular forces in its crystal lattice dominate.[7][8] The high melting point further supports the presence of a stable crystal structure.[6][7][8] The TPSA, a measure of the surface area occupied by polar atoms, is relatively high, which can influence membrane permeability.[5]

Formulation Strategy for Biological Assays

The primary challenge in formulating this compound is its poor aqueous solubility.[7][8] Therefore, a common strategy involves the use of an organic solvent to prepare a high-concentration stock solution, which is then diluted into an aqueous medium for the final assay.

Choosing the Right Vehicle

The choice of a primary solvent is dictated by its ability to dissolve the compound at a high concentration and its compatibility with the biological system under investigation.

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for this compound due to its excellent solubilizing capacity for this compound.[7][8] It is widely used in cell-based assays, but it's crucial to keep the final concentration low (typically <0.5%) to avoid cytotoxicity and other off-target effects.

  • Ethanol: While not explicitly documented for this specific compound, ethanol is another common solvent for polar molecules. Its suitability should be determined empirically.

  • Co-solvents and Excipients: For in vivo studies, where the volume of administration is larger, the use of co-solvents (e.g., polyethylene glycol, propylene glycol) and excipients (e.g., cyclodextrins, surfactants) may be necessary to maintain the compound in solution and improve its pharmacokinetic profile.

Workflow for Formulation Development

The following diagram illustrates a systematic approach to developing a suitable formulation for this compound.

FormulationWorkflow cluster_0 Phase 1: Characterization & Solubility Screening cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution & Assay Compatibility cluster_3 Phase 4: Final Formulation & Experimentation A Compound Characterization (MW, Appearance) B Solubility Screening (DMSO, Ethanol, Aqueous Buffers) A->B  Determine Physicochemical Properties C Select Primary Solvent (e.g., DMSO) B->C D Prepare High-Concentration Stock Solution (e.g., 10-50 mM) C->D  Ensure Complete Dissolution E Dilute Stock into Aqueous Assay Medium D->E F Check for Precipitation (Visual, Microscopic) E->F  Critical Step G Assess Vehicle Tolerance in Assay System F->G  If Clear H Finalize Formulation Protocol G->H I Proceed with Biological Assay H->I

Caption: Formulation development workflow for this compound.

Protocols for Formulation

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be used for subsequent dilutions.

Materials:

  • This compound (MW: 138.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh 2.76 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium suitable for cell-based or enzymatic assays.

Materials:

  • 20 mM stock solution of this compound in DMSO

  • Sterile aqueous assay medium (e.g., cell culture medium, phosphate-buffered saline)

  • Sterile microcentrifuge tubes

Procedure:

  • Pre-warm the Assay Medium: Warm the aqueous assay medium to the desired temperature (e.g., 37°C for cell culture).

  • Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the pre-warmed assay medium to achieve the desired final concentrations. It is crucial to add the stock solution to the aqueous medium and mix immediately to minimize the risk of precipitation. For example, to prepare a 100 µM working solution, add 5 µL of the 20 mM stock solution to 995 µL of the assay medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <0.5%). Remember to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

  • Precipitation Check: After dilution, visually inspect the working solutions for any signs of precipitation. If cloudiness or particles are observed, the formulation is not suitable, and further optimization is required.

Troubleshooting Common Formulation Issues

  • Precipitation upon Dilution: This is the most common issue. To mitigate this, try pre-warming the aqueous medium, adding the stock solution dropwise while vortexing, or preparing an intermediate dilution in a solvent mixture (e.g., 50:50 DMSO:PBS) before the final dilution.

  • Compound Instability: While this compound is stable under recommended storage conditions, its stability in aqueous solutions at physiological pH and temperature should be empirically determined if experiments are to be conducted over extended periods.[6]

  • Vehicle-Induced Assay Interference: Always run a vehicle control to account for any effects of the solvent on the assay readout. If DMSO is found to interfere, consider alternative solvents or formulation strategies, such as the use of cyclodextrins.

Example Application: Investigating a Potential Signaling Pathway

Pyridazine derivatives have been investigated for a wide range of biological activities, including the inhibition of kinases involved in cell signaling pathways.[4] A hypothetical application of this compound could be as an inhibitor of a pro-inflammatory signaling pathway, such as the NF-κB pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK TNF-α IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Releases NFkB_p65 p65 IkB->NFkB_p65 Releases NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation Compound This compound Compound->IKK Inhibits? Gene Pro-inflammatory Gene Transcription NFkB_p50_nuc->Gene Activates NFkB_p65_nuc->Gene Activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The successful formulation of this compound for biological assays hinges on a systematic approach that considers its physicochemical properties. The use of DMSO as a primary solvent for preparing a high-concentration stock solution, followed by careful dilution into an aqueous assay medium, is a robust and widely applicable strategy. By following the protocols and troubleshooting guidance provided in this application note, researchers can minimize formulation-related artifacts and enhance the quality and reliability of their experimental data.

References

6-Aminopyridazine-3-carboxamide: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Core

In the landscape of modern drug discovery and organic synthesis, the pyridazine nucleus stands out as a "privileged scaffold."[1][2] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive framework for the design of bioactive molecules.[3] Its inherent polarity, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions contribute to its successful application in molecular recognition and drug-target binding.[3] Among the myriad of pyridazine derivatives, 6-aminopyridazine-3-carboxamide has emerged as a particularly valuable and versatile building block, offering multiple points for chemical modification and the construction of complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a pivotal starting material. We will delve into its chemical properties, reactivity, and showcase its application in the synthesis of medicinally relevant compounds, supported by detailed, field-proven protocols.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
Molecular Formula C₅H₆N₄O[4]
Molecular Weight 138.13 g/mol [4]
Appearance Solid[5]
Melting Point >250 °C[6]
Solubility Soluble in DMSO[7]
pKa Not available
LogP -0.8423[3]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[8][9]

The Reactivity Landscape: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the presence of two key functional groups: a primary aromatic amine (-NH₂) and a primary carboxamide (-CONH₂). The differential reactivity of these groups can be exploited to achieve selective functionalization.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Synthetic Intermediates & Products Start This compound N_Acylation N-Acylation (Amino Group) Start->N_Acylation Acylating Agents (e.g., Anhydrides, Acid Chlorides) Condensation Condensation & Cyclization (Amino & Carboxamide) Start->Condensation Dicarbonyl Compounds (e.g., Ethyl Acetoacetate) Amide_Derivatives N-Acyl Derivatives N_Acylation->Amide_Derivatives Pyridopyridazinones Pyridopyridazinones Condensation->Pyridopyridazinones PARP_Inhibitors PARP Inhibitors Pyridopyridazinones->PARP_Inhibitors Further Functionalization

The primary amino group is generally more nucleophilic than the carboxamide. This allows for selective acylation at the amino group under controlled conditions, leaving the carboxamide intact for subsequent transformations.[8][10] Conversely, reactions involving both functional groups, such as condensations with dicarbonyl compounds, can lead to the formation of fused heterocyclic systems.[11][12]

Application in the Synthesis of Bioactive Molecules

Synthesis of N-Acyl Derivatives: A Gateway to Diverse Functionality

N-acylation of the 6-amino group is a fundamental transformation that introduces a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).[8][13] This reaction is often a key step in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[14][15]

Protocol 1: General Procedure for N-Acylation using an Acid Anhydride

This protocol is adapted from established methods for the N-acylation of amines.[8][16]

Rationale: Acid anhydrides are excellent acylating agents that react readily with the nucleophilic amino group. The reaction is often carried out without a catalyst, and the acetic acid byproduct can be easily removed.[8] The use of a slight excess of the anhydride ensures complete conversion of the starting material.

Materials:

  • This compound

  • Acetic anhydride (or other desired anhydride)

  • Ether

  • Round-bottomed flask

  • Magnetic stirrer

  • TLC plates

Procedure:

  • To a 50 mL round-bottomed flask, add this compound (1 mmol).

  • Add the desired acid anhydride (1.2 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ether (5 mL).

  • Allow the mixture to stand at room temperature to induce crystallization of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ether, and dry under vacuum.

Synthesis of Pyridopyridazinones: Scaffolds for PARP Inhibitors

A significant application of this compound is in the synthesis of pyridopyridazinone derivatives. These fused heterocyclic systems serve as isosteres of the phthalazine nucleus found in the potent PARP-1 inhibitor, Olaparib.[11][17] Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair pathways.[18][19]

Protocol 2: Synthesis of a Pyridopyridazinone Derivative via Condensation with Ethyl Acetoacetate

This protocol is based on the known reactivity of aminopyridazines with β-ketoesters.[11][12]

Rationale: The reaction proceeds via an initial condensation between the amino group of this compound and the keto group of ethyl acetoacetate to form an enamine intermediate. Subsequent intramolecular cyclization through nucleophilic attack of a ring nitrogen onto the ester carbonyl, followed by elimination of ethanol, yields the pyridopyridazinone core.

G Start This compound + Ethyl Acetoacetate Step1 Condensation (Formation of Enamine intermediate) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination of Ethanol Step2->Step3 Product Pyridopyridazinone Derivative Step3->Product

Materials:

  • This compound

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Round-bottomed flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine this compound (1 mmol) and ethyl acetoacetate (1.2 mmol) in Dowtherm A.

  • Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove Dowtherm A.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridopyridazinone.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone building block in the synthesis of complex, biologically active molecules. Its predictable reactivity and the versatile nature of its derivatives make it an invaluable tool for medicinal chemists. The successful application of this scaffold in the development of PARP inhibitors highlights its potential for creating next-generation therapeutics.[11][17] Future research will undoubtedly continue to uncover novel applications for this remarkable compound, further expanding the arsenal of synthetic methodologies available to the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Aminopyridazine-3-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the synthesis of this important heterocyclic compound. We will address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical yields?

The most prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 6-Chloropyridazine-3-carboxamide, with an ammonia source. The pyridazine ring is electron-deficient, which facilitates the displacement of the chloro group at the 6-position by a nucleophile like ammonia.

Yields can vary significantly based on the reaction conditions, ranging from moderate to high. Conventional heating methods in an autoclave with aqueous or alcoholic ammonia can provide good yields, while modern techniques like microwave-assisted synthesis have been shown to achieve high yields (approaching 90%) in significantly shorter reaction times.[1]

Q2: My yield of this compound is consistently low. What are the most critical parameters I should investigate?
  • Temperature and Pressure: The amination of the chloro-pyridazine is an activation-energy-driven process. Insufficient temperature will lead to a sluggish or incomplete reaction. Most protocols require elevated temperatures, often in the range of 100-150°C.[1][3] This necessitates the use of a sealed vessel (like an autoclave or a microwave reactor vial) to reach the required temperatures and to contain the ammonia pressure, which is crucial for maintaining a high concentration of the nucleophile in the reaction mixture.

  • Ammonia Source and Concentration: The choice and concentration of your ammonia source are paramount. Common sources include aqueous ammonium hydroxide (25-30%), ammonia in an alcohol solvent (e.g., methanol or ethanol), or liquid ammonia.[3][4] A high concentration of ammonia is needed to drive the reaction equilibrium towards the product. Using a large excess of the ammonia solution is standard practice.

  • Reaction Time: While it's important to allow the reaction to go to completion, excessive reaction times at high temperatures can lead to the degradation of both the starting material and the desired product, or the formation of side products. Reaction progress should be monitored using an appropriate analytical technique like TLC or LC-MS.

  • Purity of Starting Material: Ensure your starting material, 6-Chloropyridazine-3-carboxamide, is pure. Impurities from its synthesis can interfere with the amination reaction or complicate purification.

Q3: How can I effectively monitor the progress of the amination reaction?

Effective reaction monitoring is key to optimizing yield by ensuring the reaction is stopped at the optimal time. Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

  • TLC System: A typical mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm). The product, this compound, is typically more polar than the starting material, 6-Chloropyridazine-3-carboxamide, and will therefore have a lower Rf value.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. Run the plate and observe the disappearance of the starting material spot and the appearance of the product spot over time.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide: Low Yield & Impurity Formation

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction has stalled; I see a significant amount of unreacted 6-Chloropyridazine-3-carboxamide.

Q: My TLC/LC-MS analysis shows a large amount of starting material remaining even after several hours. What are the likely causes and how can I fix this?

A: A stalled reaction is typically due to insufficient activation or reagent concentration. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Insufficient Temperature/Pressure. The SNAr reaction on the pyridazine ring has a significant energy barrier.

    • Solution: Increase the reaction temperature. If you are running the reaction at 100°C, try increasing it to 120°C or higher, ensuring your reaction vessel is rated for the corresponding pressure increase.[1] Using a microwave reactor is highly effective for rapidly and uniformly reaching higher temperatures.[1]

  • Cause 2: Loss of Ammonia. If your reaction vessel is not sealed properly, ammonia gas can escape, reducing its effective concentration and stalling the reaction.

    • Solution: Ensure the seals on your autoclave or microwave vial are secure. Check for any leaks before starting the reaction. When using aqueous ammonia, remember that its partial pressure increases significantly with temperature.

  • Cause 3: Inadequate Solvent. The solvent must be able to dissolve the starting material to some extent and be stable at high temperatures.

    • Solution: While aqueous ammonia is common, using a co-solvent like ethanol or n-propanol can sometimes improve the solubility of the starting material.[3] Some patents have also reported the use of phase-transfer catalysts or additives like water-soluble polyethers to enhance reaction rates.[5]

Problem 2: The reaction is complete, but my final product is impure after workup.

Q: My NMR and LC-MS show multiple unexpected peaks. What are the common side products and how can I prevent their formation?

A: Impurity formation often results from side reactions running in parallel to your main reaction.

  • Side Product 1: 6-Hydroxypyridazine-3-carboxamide. This results from the hydrolysis of the 6-chloro group, where water or hydroxide ions act as the nucleophile instead of ammonia. This is more likely under prolonged heating in aqueous media.

    • Prevention:

      • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Use a High Concentration of Ammonia: A large excess of ammonia will outcompete water/hydroxide as the nucleophile.

      • Consider a Non-Aqueous System: Using ammonia in an alcohol solvent can reduce the amount of water present.

  • Side Product 2: 6-Aminopyridazine-3-carboxylic acid. This is formed by the hydrolysis of the carboxamide group. This can happen during the reaction if conditions are too harsh (e.g., very high temperature or presence of strong acid/base) or during an improper workup.

    • Prevention:

      • Control Temperature: Avoid excessive heating.

      • Neutral Workup: During workup, avoid exposing the product to strongly acidic or basic conditions for extended periods. After cooling the reaction, the product often precipitates and can be collected by filtration.[1][3] Washing with cold water is usually sufficient.

Visualizing the Synthetic Pathway

The primary pathway involves the synthesis of the key intermediate, 6-Chloropyridazine-3-carboxamide, followed by amination.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 6-Chloropyridazine -3-methyl ester C 6-Chloropyridazine -3-carboxamide A->C Ammonolysis (NH3, EtOH) B 6-Chloropyridazine -3-carboxylic acid B->C 1. SOCl2 or (COCl)2 2. NH3 D 6-Aminopyridazine -3-carboxamide C->D Amination (NH4OH, 120-150°C)

Caption: Common synthetic routes to this compound.

Optimization Strategies & Protocols

Parameter Optimization Summary

To maximize your yield, consider the interplay between different reaction parameters. The following table provides a guide for optimization.

ParameterOptions / RangeRationale & Expertise InsightsPotential Pitfalls
Temperature 100°C - 150°CHigher temperatures significantly increase the reaction rate for this SNAr process. Microwave heating is often more efficient than conventional oil bath heating.Temperatures >150°C may lead to product degradation or increased formation of hydrolysis byproducts.
Ammonia Source 28-30% NH4OH (aq.), 7N NH3 in MeOHAqueous ammonium hydroxide is inexpensive and effective. Anhydrous solutions (e.g., NH3 in MeOH) can minimize water-related side products.Anhydrous ammonia requires careful handling. Ensure adequate pressure rating of the vessel.
Solvent Water, Ethanol, n-Propanol, DioxaneWater is the solvent for aqueous ammonia. Alcohols can improve substrate solubility.[3]Ensure the solvent is stable under the reaction conditions.
Reaction Time 30 min - 6 hoursMicrowave reactions can be very fast (30-60 min).[1] Conventional heating in an autoclave may require several hours.[4]Monitor the reaction to avoid prolonged heating, which can reduce yield and purity.
Pressure Autogenously generatedPressure is generated by heating the sealed vessel and is critical for keeping ammonia in solution.Ensure your equipment is rated for the expected pressures at your target temperature.
Recommended High-Yield Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established methods for amination of chloropyridazines and is designed for high yield and short reaction times.[1]

Materials:

  • 6-Chloropyridazine-3-carboxamide

  • Ammonium hydroxide solution (28-30% NH3 content)

  • Microwave reactor with appropriate pressure-rated glass vials and caps

  • Magnetic stir bar

Procedure:

  • To a 20 mL microwave reactor vial, add 6-Chloropyridazine-3-carboxamide (e.g., 1.0 g, 6.35 mmol).

  • Add a suitable magnetic stir bar.

  • Add 10 mL of concentrated ammonium hydroxide solution.

  • Seal the vial securely with a cap. Ensure the seal is tight to prevent any leakage of ammonia upon heating.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120°C

    • Ramp time: 2 minutes

    • Hold time: 30 minutes

    • Power: 300 W (or use dynamic power control if available)

    • Stirring: On

  • Start the irradiation. The pressure inside the vial will increase, so safety precautions must be followed.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before venting and opening. Caution: The vial is under pressure.

  • Upon cooling, a precipitate of the product should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid with a small amount of cold deionized water (2 x 10 mL) to remove excess ammonia and salts.

  • Dry the product under vacuum at 50°C to a constant weight. The resulting this compound should be a light-colored solid of high purity.

Troubleshooting Workflow

If you are experiencing low yields, follow this decision-making workflow to diagnose the issue.

G start Low Yield Observed check_purity Step 1: Verify Purity of 6-Chloropyridazine-3-carboxamide (NMR, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_sm Action: Re-purify or Re-synthesize Starting Material purity_ok->purify_sm No check_conditions Step 2: Review Reaction Conditions purity_ok->check_conditions Yes temp_ok Temp ≥ 120°C in Sealed Vessel? check_conditions->temp_ok increase_temp Action: Increase Temperature and Ensure Vessel is Sealed temp_ok->increase_temp No check_reagents Step 3: Check Reagents & Time temp_ok->check_reagents Yes reagent_ok Used Large Excess of Conc. NH4OH? check_reagents->reagent_ok increase_reagent Action: Increase Equivalents of Ammonia Source reagent_ok->increase_reagent No check_workup Step 4: Analyze Workup & Product Stability reagent_ok->check_workup Yes

Caption: A decision tree for troubleshooting low synthesis yields.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Aminopyridazine-3-carboxamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Aminopyridazine-3-carboxamide. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often preceded by overcoming fundamental experimental hurdles. One of the most common challenges for heterocyclic compounds like this compound is achieving and maintaining solubility in aqueous assay conditions.

This guide is structured to provide a systematic, causality-driven approach to troubleshooting and solving these solubility issues. We will move from understanding the compound's intrinsic properties to applying practical, step-by-step protocols, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental properties of this compound and why solubility can be a primary obstacle.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding a compound's properties is the first step in troubleshooting. This compound is a small molecule with several polar functional groups. However, its flat, rigid structure and ability to form strong intermolecular hydrogen bonds in its solid state contribute to high crystal lattice energy. This energy must be overcome for the solvent to dissolve the molecule, a common issue with so-called "brick-dust" molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₅H₆N₄O-
Molecular Weight 138.13 g/mol [2]Low molecular weight is generally favorable, but other factors dominate.
CAS Number 98021-37-5[2]For accurate compound identification.
Calculated LogP -0.8423[2]A negative LogP indicates hydrophilicity, suggesting solubility in polar solvents should be possible if crystal packing forces are overcome.
Topological Polar Surface Area (TPSA) 94.89 Ų[2]A high TPSA indicates strong potential for hydrogen bonding, contributing to high crystal lattice energy and poor solubility.
Hydrogen Bond Donors 2[2]Contributes to strong intermolecular interactions in the solid state.
Hydrogen Bond Acceptors 4[2]Contributes to strong intermolecular interactions in the solid state.
Q2: What is the recommended starting solvent for creating a high-concentration stock solution?

For initial stock preparation, a strong, water-miscible organic solvent is required. Based on data from structurally similar compounds and common laboratory practice, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting point.[3][4][5] It is an excellent solvent for most small molecules and is compatible with many downstream assays at low final concentrations (<0.5%).

Q3: Why does my compound dissolve in DMSO but precipitate in my aqueous assay buffer?

This is the most common solubility challenge. You have created a kinetically soluble, supersaturated solution. The compound is soluble in the high-concentration DMSO stock, but when this stock is diluted into an aqueous buffer, the solvent environment changes drastically. The water is a poor solvent for the compound, and the DMSO concentration is now too low to maintain solubility, causing the compound to crash out of solution. The goal of the following troubleshooting steps is to find conditions that increase the thermodynamic solubility in the final assay buffer.

Section 2: Systematic Troubleshooting Workflow for Assay Preparation

Before proceeding to specific protocols, it is crucial to follow a logical workflow. This decision tree helps diagnose the problem and guides you to the most appropriate solution for your specific assay constraints.

G start Start: Prepare Assay Solution stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Perform serial dilution into final aqueous assay buffer stock->dilute precip_check Precipitation Observed? dilute->precip_check check_dmso 1. Minimize Final DMSO (Target <0.5%) precip_check->check_dmso Yes assay Proceed with Assay (Monitor for instability over time) precip_check->assay No adjust_ph 2. Adjust Buffer pH (e.g., pH 4.0-6.5) check_dmso->adjust_ph Still Precipitates add_cosolvent 3. Add a Co-solvent (e.g., Ethanol, PEG400) adjust_ph->add_cosolvent Still Precipitates or pH change not allowed use_excipient 4. Use Solubilizing Excipients (e.g., Cyclodextrin, Surfactant) add_cosolvent->use_excipient Still Precipitates or Co-solvents not allowed fail Insoluble under assay-compatible conditions. Consider re-synthesis or formulation development. use_excipient->fail Still Precipitates

Caption: A decision-tree workflow for troubleshooting solubility.

Section 3: Detailed Solubilization Protocols & The Science Behind Them

This section provides step-by-step instructions for the strategies outlined in the workflow.

Q4: My compound precipitates upon dilution. What is the very first thing I should check?

Answer: The first step is to ensure your final concentration of the primary organic solvent (DMSO) is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can interfere with enzyme kinetics or binding interactions. Furthermore, using a multi-step serial dilution can prevent localized high concentrations of the compound that lead to immediate precipitation.

Protocol 1: Optimized Serial Dilution

  • Objective: To minimize the solvent shock when diluting the DMSO stock into the aqueous buffer.

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM. Ensure it is fully dissolved by vortexing and brief, gentle warming (37°C) if necessary.

  • Create Intermediate Dilution: Perform a 1:10 dilution of your primary stock into DMSO (e.g., 10 µL of 20 mM stock + 90 µL DMSO) to create a 2 mM intermediate stock.

  • Create Aqueous Intermediate: Perform a 1:10 dilution of the 2 mM DMSO stock into your final assay buffer (e.g., 10 µL of 2 mM stock + 90 µL assay buffer). This creates a 200 µM solution with 10% DMSO. This step is critical as it gradually introduces the compound to the aqueous environment.

  • Final Dilution: Use the 200 µM aqueous intermediate for your final dilutions into the assay plate. For example, adding 10 µL of this intermediate to 90 µL of buffer in a well will give a final concentration of 20 µM with a final DMSO concentration of only 1%.

Q5: Minimizing DMSO isn't enough. How can pH be used to improve solubility?

Answer: The this compound molecule has basic nitrogen atoms on the pyridazine ring and the amino group. In an acidic environment (lower pH), these nitrogens can become protonated, forming a positively charged salt. This salt form is significantly more polar and, therefore, more soluble in water. The related 6-Aminopyridine-3-carboxylic acid has a pKa of 2.86, suggesting the ring system is readily protonated.[6]

Protocol 2: pH Optimization Screen

  • Objective: To determine the optimal pH for solubility while maintaining assay integrity.

  • Buffer Preparation: Prepare a set of your primary assay buffer, adjusting the pH to cover a range from 4.0 to 7.4 (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers appropriate for each range (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8).

  • Solubility Test: Add a small amount of your 20 mM DMSO stock to each buffer to reach your target final concentration (e.g., 1 µL into 99 µL of buffer for a 200 µM test).

  • Observation: Vortex each sample and let it equilibrate for 30 minutes at room temperature. Visually inspect for precipitation. For a more quantitative measure, read the absorbance at 600 nm on a plate reader; higher absorbance indicates scattering from insoluble particles.

  • Validation: Crucially , you must confirm that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, or binding affinity). Run control experiments at the selected pH.

Q6: My assay is pH-sensitive. Are co-solvents a viable alternative?

Answer: Yes. Water-miscible organic co-solvents can be used to decrease the overall polarity of the aqueous buffer, making it a more favorable environment for the compound.[7] This is a common strategy, but like DMSO, the concentration must be optimized to avoid interfering with the biological components of the assay.[8]

Table 2: Common Co-solvents for Assay Development

Co-solventTypical Starting Conc.ProsCons
Ethanol 1-5% (v/v)Readily available, effective for many compounds.Can denature some proteins at higher concentrations.
Propylene Glycol (PG) 1-10% (v/v)Generally well-tolerated in cell-based assays.More viscous than ethanol.
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Good solubilizer, low toxicity.Can interfere with some protein-protein interactions.

Protocol 3: Co-solvent Screening

  • Objective: To find a co-solvent and concentration that maintains solubility without compromising the assay.

  • Prepare Co-solvent Buffers: Prepare your assay buffer containing a range of concentrations for each co-solvent you wish to test (e.g., Buffer + 1%, 2%, 5%, 10% Ethanol).

  • Test Solubility: Add your compound's DMSO stock to each co-solvent buffer to the desired final concentration.

  • Observe & Validate: As with the pH screen, observe for precipitation and, most importantly, run parallel controls to ensure the co-solvent concentration does not inhibit or alter your assay's readout.

Q7: I am running a sensitive cell-based assay and must keep all organic solvents to an absolute minimum. What are my options?

Answer: In this scenario, specialized formulation excipients like cyclodextrins or non-ionic surfactants are the preferred method. These molecules work by creating micro-environments that shield the hydrophobic parts of your compound from the aqueous bulk solvent.[9][10]

  • Cyclodextrins: These are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The drug molecule can enter the hydrophobic cavity, forming an "inclusion complex" that is water-soluble.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common, effective choices.[10]

  • Surfactants: At concentrations above their critical micelle concentration (CMC), surfactants like Tween® 20 or Triton™ X-100 form micelles. The drug can partition into the hydrophobic core of these micelles, effectively solubilizing it.

G cluster_0 Hydrophobic drug molecule enters the hydrophobic core of the water-soluble cyclodextrin. cluster_1 Drug partitions into the core of a micelle formed by surfactant (S) molecules in water. cd Cyclodextrin drug1 Drug micelle Micelle Core (Hydrophobic) s1 S s1->micelle s2 S s2->micelle s3 S s3->micelle s4 S s4->micelle s5 S s5->micelle s6 S s6->micelle drug2 Drug drug2->micelle

Caption: Mechanisms of action for two common solubilizing excipients.

Protocol 4: Preparing Stocks with Excipients

  • Objective: To create a concentrated aqueous stock of the compound using an excipient.

  • Excipient Solution Prep: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. This is a high concentration for initial testing.

  • Solubilization: Add the solid powder of this compound directly to the HP-β-CD solution to achieve your desired stock concentration (e.g., 1 mM).

  • Incubation: Vortex the mixture and incubate it with agitation (e.g., on a rotator or shaker) for 1-4 hours at room temperature to allow for complex formation.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Use the Supernatant: The clear supernatant is your solubilized stock solution. Its concentration should be confirmed analytically (e.g., by UV-Vis spectroscopy) if precision is critical. This stock can then be diluted directly into your assay buffer.

Section 4: Summary of Best Practices

Always use a systematic approach. Do not randomly mix different methods. Test one variable at a time (pH, then co-solvent, etc.) to understand its effect.

Table 3: Comparison of Solubilization Strategies

MethodMechanismBest ForKey Consideration
pH Adjustment Forms a more polar saltAssays tolerant of non-neutral pH.Must verify assay performance at the new pH.
Co-solvents Reduces bulk solvent polarityBiochemical assays where protein stability is not a major concern.Final organic solvent concentration must be kept low and consistent.
Cyclodextrins Forms a soluble inclusion complexSensitive cell-based assays; in vivo preclinical studies.[8]Can sometimes extract cholesterol from cell membranes at high conc.
Surfactants Forms micelles that sequester the drugBiochemical assays; not ideal for cell assays as many are detergents.Must be used above the CMC; can interfere with protein assays.

By following this guide, researchers and drug development professionals can systematically overcome the solubility challenges presented by this compound, leading to more reliable and reproducible experimental data.

References

Troubleshooting unexpected results in experiments with 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminopyridazine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address unexpected experimental results.

Introduction to this compound

This compound is a heterocyclic compound with a molecular formula of C₅H₆N₄O and a molecular weight of 138.13.[1] It belongs to the pyridazine class of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] Understanding the physicochemical properties of this compound is crucial for designing robust experiments and interpreting results accurately.

Key Properties:

PropertyValueSource
Molecular Formula C₅H₆N₄O[1]
Molecular Weight 138.13[1]
Appearance Off-white solid[6]
Melting Point > 250 °C[6]
Solubility Soluble in DMSO. Insoluble in water.[7][8]
Storage -20°C, sealed, away from moisture and light[1]

Troubleshooting Guide: Unexpected Experimental Outcomes

This section is structured to help you identify and resolve specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent or Non-Reproducible Biological Activity

You observe significant variability in the biological effects of this compound across different experimental runs.

A Inconsistent Results B Compound Integrity A->B C Experimental System A->C D Assay Procedure A->D I Confirm On-Target Effect A->I Is it an off-target effect? E Check Solubility & Stability B->E Precipitation? Degradation? F Verify Purity (HPLC/MS) B->F Impurities present? G Review Cell Culture Conditions C->G Passage #? Density? H Standardize Reagent Prep & Timing D->H Consistent incubation? J Rescue Experiment I->J K Target Engagement Assay I->K

Caption: Troubleshooting workflow for inconsistent results.

  • Verify Compound Solubility and Stability:

    • Causality: this compound is insoluble in water and soluble in DMSO.[7][8] Poor solubility can lead to inaccurate dosing and precipitation in aqueous media, causing high variability.[9]

    • Protocol:

      • Visually inspect your stock and working solutions for any precipitates.

      • Always prepare fresh working dilutions from a recently prepared stock solution for each experiment.

      • Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[9]

  • Assess Compound Purity:

    • Causality: Impurities in the compound batch can have their own biological effects, leading to confounding results.

    • Protocol:

      • If possible, verify the purity of your this compound batch using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

      • Compare your results with the certificate of analysis provided by the supplier.

  • Standardize Experimental System Parameters:

    • Causality: Variability in biological systems, such as cell culture, can significantly impact results.

    • Protocol:

      • Cell Passage Number: Use cells within a defined and low passage number range for all experiments to avoid genetic drift.[9]

      • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well by using a cell counter.[9]

  • Confirm On-Target vs. Off-Target Effects:

    • Causality: The observed phenotype might be due to the compound interacting with unintended targets.[10] This is a known challenge with small molecule inhibitors.[9]

    • Protocol:

      • Dose-Response Curve: Perform a dose-response experiment. A clear relationship between the concentration of this compound and the biological effect suggests on-target activity.[9]

      • Rescue Experiments: If feasible, overexpressing a resistant mutant of the intended target protein should reverse the phenotype induced by the compound.[9]

      • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its intended target within the cell.[9]

Problem 2: Higher-than-Expected Cytotoxicity

You are observing significant cell death at concentrations where you expect to see specific biological effects without toxicity.

A High Cytotoxicity B Solvent Toxicity A->B C Compound-Induced Toxicity A->C D Assay Interference A->D E Check DMSO Concentration B->E F Perform Solvent Control B->F G Titrate Compound Concentration C->G H Evaluate for Off-Target Effects C->H I Check for Assay Artifacts D->I

Caption: Troubleshooting workflow for high cytotoxicity.

  • Evaluate Solvent Toxicity:

    • Causality: As this compound is typically dissolved in DMSO, the solvent itself can be toxic to cells at higher concentrations.[9]

    • Protocol:

      • Run a vehicle control experiment with the same final concentration of DMSO used in your compound-treated samples.

      • Ensure the final DMSO concentration is kept below 0.5%.[9]

  • Perform a Detailed Dose-Response Analysis:

    • Causality: The therapeutic window of the compound may be narrower than anticipated.

    • Protocol:

      • Conduct a comprehensive dose-response study with a wider range of concentrations and smaller dilution steps to accurately determine the IC50 (half-maximal inhibitory concentration) and the CC50 (half-maximal cytotoxic concentration).

  • Investigate Potential Off-Target Effects:

    • Causality: The cytotoxicity could be a result of the compound hitting unintended, essential cellular targets.[10]

    • Protocol:

      • Consult literature on pyridazine derivatives to identify potential off-target liabilities.[11]

      • Consider using a structurally related but inactive analog as a negative control if available.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: Given its solubility profile, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[7][8] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C to minimize freeze-thaw cycles.[1]

Q2: How can I confirm the identity and purity of my this compound sample?

A2: The most reliable methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate the compound from any impurities, and MS will confirm its molecular weight (138.13 g/mol ).[1] For a more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q3: Are there any known stability issues with this compound?

A3: While specific stability data is not extensively published, pyridazine derivatives can be susceptible to degradation under harsh conditions. It is recommended to store the compound in a cool, dry, and dark place.[1] Solutions, especially in aqueous buffers, should be prepared fresh for each experiment to avoid potential degradation.

Q4: What are the potential off-target effects of pyridazine-containing compounds?

A4: Pyridazine derivatives have been reported to interact with a wide range of biological targets.[5][12] Depending on the specific substitutions, they can exhibit activities such as kinase inhibition, antimicrobial effects, and modulation of various signaling pathways.[4][13] It is crucial to consider the possibility of off-target effects and to use appropriate controls to validate your findings.[10]

Q5: Can I use this compound in animal studies?

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature.

    • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 724.1 µL of DMSO to 1 mg of compound).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[1]

Protocol 2: General Cell-Based Assay Workflow

A Seed Cells B Allow Cells to Adhere (Overnight) A->B C Prepare Serial Dilutions of Compound B->C D Treat Cells with Compound C->D E Incubate for Desired Time D->E F Perform Assay Readout E->F G Data Analysis F->G

Caption: General workflow for a cell-based assay.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.[9]

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control if applicable.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform the desired assay (e.g., cell viability assay, western blot, qPCR) according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the data and plot dose-response curves to determine the IC50 or other relevant parameters.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Aminopyridazine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 6-aminopyridazine-3-carboxamide derivatives. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to the pyridazine core's unique physicochemical properties, including its capacity for robust hydrogen bonding and a high dipole moment, which are crucial for drug-target interactions.[1][2]

This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis of these derivatives. We will focus on the most prevalent synthetic strategies, which typically involve functionalizing a core intermediate like 6-chloropyridazine-3-carboxamide through palladium-catalyzed cross-coupling reactions.

Section 1: Synthesis and Troubleshooting for the Core Intermediate

A reliable synthesis of the starting material is the foundation of any successful derivatization campaign. The most common and versatile precursor is 6-chloropyridazine-3-carboxamide.

FAQ: What is a reliable method for synthesizing 6-chloropyridazine-3-carboxamide?

Answer: A common and effective route involves the amidation of a 6-chloropyridazine-3-carboxylic acid derivative. This can be achieved through a two-step process starting from 6-chloropyridazine-3-carboxylic acid, which is converted to an acyl chloride and then reacted with ammonia.[3] An alternative is the direct amidation of the corresponding methyl ester.[3]

Below is a protocol for the synthesis from 6-chloropyridazine-3-carbonyl chloride.

Experimental Protocol: Synthesis of 6-Chloropyridazine-3-carboxamide[3]
  • Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, prepare a mixture of ice water and aqueous ammonia.

  • Preparation of Acyl Chloride Solution: In a separate beaker, dissolve 6-chloropyridazine-3-carbonyl chloride in a suitable solvent like tetrahydrofuran (THF).

  • Reaction: Slowly add the 6-chloropyridazine-3-carbonyl chloride solution to the stirred ammonia mixture. A solid precipitate should form immediately.

  • Workup: After the addition is complete, continue stirring for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Isolation: Filter the resulting solid precipitate, wash it with cold water to remove any residual salts, and dry it under a vacuum.

  • Purification: The crude product can be further purified by recrystallization from a solvent such as anhydrous acetone to yield the final, pure 6-chloropyridazine-3-carboxamide.[3]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 6-chloropyridazine-3-carboxamide core is most frequently accomplished via Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions. The electron-deficient nature of the pyridazine ring and the presence of potentially coordinating amino and carboxamide groups can present unique challenges.[4]

Suzuki-Miyaura Coupling: Optimization and Troubleshooting

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.[4][5] However, the lower reactivity of heteroaryl chlorides compared to bromides or iodides necessitates carefully optimized conditions.[6]

Question: My Suzuki coupling reaction between 6-chloropyridazine-3-carboxamide and an arylboronic acid is resulting in low yields and significant starting material recovery. How can I improve this?

Answer: Low yields in this specific Suzuki coupling are a common issue. The problem often lies in one of four areas: catalyst and ligand choice, base selection, solvent system, or reaction conditions that fail to activate the less reactive chloro-substituent.

Causality-Driven Troubleshooting Steps:

  • Catalyst and Ligand System: The key is to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. This is often the rate-limiting step.

    • Problem: Standard catalysts like Pd(PPh₃)₄ may be insufficient for the less reactive 6-chloropyridazine core, leading to poor conversion.[4] The amino and carboxamide groups can also inhibit the catalyst.[4]

    • Solution: Employ a more active catalyst system. Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed to enhance catalyst activity for challenging substrates. For heteroaryl chlorides, ligands like SPhos or XPhos, combined with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are often effective.[6][7]

  • Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[8]

    • Problem: A base that is too weak (e.g., NaHCO₃) may not efficiently form the active boronate species. A base that is too strong or has poor solubility can lead to side reactions, including decomposition of the catalyst or starting materials.

    • Solution: Aqueous Na₂CO₃ (2M solution) is a standard choice that often works well.[4] For more challenging couplings, K₃PO₄ is a stronger, effective base. Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.

  • Solvent and Temperature: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Problem: An inappropriate solvent can lead to poor solubility of the base or catalyst, hindering the reaction.

    • Solution: A mixture of an organic solvent and water is common. Toluene/water or Dioxane/water systems are excellent starting points.[4] The reaction typically requires elevated temperatures (80-110 °C) to drive the activation of the aryl chloride.[4]

  • Reaction Integrity: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can lead to competitive protodeboronation of the boronic acid.

    • Solution: Thoroughly degas the reaction mixture before heating. This is typically done by bubbling an inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

Suzuki_Troubleshooting Start Low Yield / No Reaction Check_Catalyst Is the Catalyst/Ligand System Active Enough for Ar-Cl? Start->Check_Catalyst Check_Base Is the Base Activating the Boronic Acid? Check_Catalyst->Check_Base Yes Action_Catalyst Switch to Pd(OAc)₂/SPhos or another Buchwald system. Check_Catalyst->Action_Catalyst No Check_Conditions Are Conditions Inert? (Degassed?) Check_Base->Check_Conditions Yes Action_Base Switch to K₃PO₄. Ensure vigorous stirring. Check_Base->Action_Base No Check_Temp Is Temperature Sufficiently High? Check_Conditions->Check_Temp Yes Action_Conditions Degas solvent thoroughly (Ar/N₂ sparging). Check_Conditions->Action_Conditions No Action_Temp Increase temperature to ~100-110 °C (reflux). Check_Temp->Action_Temp No Success Reaction Optimized Check_Temp->Success Yes Action_Catalyst->Check_Base Action_Base->Check_Conditions Action_Conditions->Check_Temp Action_Temp->Success

A logical workflow for troubleshooting Suzuki-Miyaura reactions.
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Typical Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.) (2)Toluene11035-65[4]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100>90[6][7]
Heteroarylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.5)Toluene10070-95[6][9]

Buchwald-Hartwig Amination: Optimization and Troubleshooting

The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[10] Success with the 6-chloropyridazine-3-carboxamide substrate depends heavily on a highly active catalyst system capable of overcoming the inertness of the C-Cl bond and the potential for substrate inhibition.

Question: I am attempting to couple a secondary amine with 6-chloropyridazine-3-carboxamide using Buchwald-Hartwig conditions, but the reaction is failing. What are the critical parameters to investigate?

Answer: Failure in this reaction is almost always due to an insufficiently active catalyst or suboptimal base/solvent choice. The catalytic cycle must be efficient at every step: oxidative addition, amine coordination/deprotonation, and reductive elimination.

Causality-Driven Troubleshooting Steps:

  • Ligand Selection is Paramount: The ligand's structure dictates the catalyst's reactivity.

    • Problem: First-generation ligands (e.g., P(o-tolyl)₃) or simple bidentate ligands like BINAP are often ineffective for coupling amines with heteroaryl chlorides.[11]

    • Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Ligands like XPhos, SPhos, and BrettPhos are specifically designed to promote the challenging oxidative addition and reductive elimination steps.[9] The choice of ligand can also depend on the nature of the amine (primary, secondary, hindered).[12]

  • Base Must Be Strong and Non-Nucleophilic: The base deprotonates the amine (or the N-H of the palladium-amine complex) to generate the active nucleophile for reductive elimination.

    • Problem: Weaker bases like carbonates or phosphates are generally not strong enough for this reaction. Nucleophilic bases can compete with the desired amine.

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS) are required. NaOt-Bu is the most common and is often the best first choice.

  • Solvent Must Be Anhydrous and Aprotic: Protic solvents will quench the strong base and interfere with the catalytic cycle.

    • Problem: Using solvents like ethanol or water will immediately halt the reaction.

    • Solution: Strictly anhydrous, aprotic solvents such as toluene, dioxane, or THF are mandatory. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA Ar-X In PdII_Complex L₂Pd(II)(Ar)(X) OA->PdII_Complex Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Complex->Amine_Coord R¹R²NH In -HX Out Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Ar-NR¹R² Out (Product)

Key steps in the Buchwald-Hartwig amination catalytic cycle.[9][11]
  • Setup: To an oven-dried Schlenk flask or reaction vial, add the 6-chloropyridazine-3-carboxamide, the palladium precursor (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., XPhos).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the amine coupling partner, the strong base (e.g., NaOt-Bu), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with water or a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Section 3: General FAQs for Synthesis Optimization

Q1: How can I effectively monitor the progress of my cross-coupling reaction? A: Thin-Layer Chromatography (TLC) is a quick and effective method.[13] Co-spot your reaction mixture with your starting material(s) to track their consumption and the appearance of a new product spot. For more quantitative and precise monitoring, especially for complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q2: My reaction seems to work, but the final product is impure and difficult to purify. What are some common strategies? A: Purification is often as challenging as the reaction itself.

  • Chromatography: Flash column chromatography on silica gel is the most common method. A well-chosen solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is key.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[3] Experiment with different solvents to find one in which your product is soluble when hot but poorly soluble when cold.

  • Aqueous Wash: During the workup, washing the organic layer with specific aqueous solutions can remove certain impurities. For example, a wash with 1M HCl can remove basic impurities, while a wash with saturated NaHCO₃ can remove acidic impurities.

Q3: Can microwave irradiation accelerate these reactions? A: Yes, absolutely. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes for both Suzuki and Buchwald-Hartwig reactions.[14] The rapid, uniform heating often leads to cleaner reactions and improved yields. Protocols typically require optimization of temperature and irradiation time.[14]

References

Identification and characterization of impurities in 6-Aminopyridazine-3-carboxamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Aminopyridazine-3-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the identification and characterization of impurities in this active pharmaceutical ingredient (API). Our focus is on the practical application of analytical chemistry and regulatory principles to ensure the quality, safety, and efficacy of your drug substance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis program.

Q1: What are the most probable sources and types of impurities in this compound samples?

A1: Understanding potential impurities begins with the synthetic route and the inherent stability of the molecule. For this compound, impurities typically fall into three main categories as defined by the International Council for Harmonisation (ICH).[1][2]

  • Organic Impurities: These are the most common and structurally similar to the API.[3][4]

    • Process-Related: Includes unreacted starting materials, intermediates, and by-products from side reactions during synthesis. Given the structure, potential by-products could arise from incomplete reactions or alternative reaction pathways involving the pyridazine ring.[3][5]

    • Degradation Products: These form during manufacturing or storage due to exposure to environmental factors like heat, light, humidity, or pH extremes.[3][5] The carboxamide group is susceptible to hydrolysis, which would form the corresponding carboxylic acid (6-Amino-pyridazine-3-carboxylic acid). The aminopyridine core can be sensitive to oxidation.

  • Inorganic Impurities: These result from the manufacturing process and are typically known and identified. They include reagents, ligands, catalysts (e.g., residual palladium from cross-coupling reactions), heavy metals, or inorganic salts.[1][4][5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed. Their control is mandated by ICH Q3C guidelines.[6]

Q2: What are the standard regulatory thresholds I need to be aware of for API impurities?

A2: The regulatory framework for impurities in new drug substances is primarily governed by the ICH Q3A(R2) guideline.[7][8] The thresholds are linked to the maximum daily dose (MDD) of the drug and dictate the level of action required.

Causality: These thresholds are safety-based. Below a certain level, an impurity's concentration is considered too low to pose a significant risk. Above these thresholds, a toxicological assessment is required to ensure patient safety.[5][6]

Threshold TypeMDD ≤ 2 g/day MDD > 2 g/day Action Required
Reporting ≥ 0.05%≥ 0.03%Any impurity at or above this level must be reported in regulatory filings.
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%The structure of any impurity at or above this level must be determined.[3][9]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%Biological safety data must be provided for any impurity at or above this level.[5][6]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[5][6][9]

Q3: I have a new batch of this compound. What is the logical first step to assess its impurity profile?

A3: The logical first step is to develop and validate a stability-indicating analytical method, which is almost always a High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

Rationale: A stability-indicating method is one that can separate the API from its impurities and degradation products, allowing for accurate quantification of all components.[10] HPLC is the workhorse for this because it is robust, reproducible, and can separate a wide range of organic molecules.[4] Coupling this with a Photodiode Array (PDA) detector allows you to assess peak purity and determine the optimal detection wavelength.

The initial screen should compare the new batch's chromatogram against a reference standard or a previously characterized "clean" batch to quickly spot any new or elevated impurities.

Q4: How should I design a forced degradation study for this specific molecule?

A4: Forced degradation (or stress testing) is critical for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[11][12][13] The study involves subjecting the API to conditions more severe than accelerated stability testing.[12] A degradation of 5-20% is typically targeted to avoid generating secondary or tertiary degradants that are not relevant to formal stability.[11]

Experimental Protocol: Forced Degradation of this compound

  • Prepare Stock Solutions: Prepare a solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl to the stock solution. Store at 60°C for 24-48 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution. Store at 60°C for 24-48 hours. The carboxamide is particularly sensitive to base hydrolysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 48 hours. Also, store a stock solution at 60°C.

  • Photolytic Degradation: Expose the solid API and the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stressed solution, neutralize if necessary (for acid/base samples), dilute to a suitable concentration (e.g., 0.1 mg/mL), and analyze by your stability-indicating HPLC method alongside an unstressed control sample.

Section 2: Troubleshooting and In-Depth Methodologies

This section provides detailed answers and protocols for specific experimental challenges.

Q: My HPLC chromatogram shows an unexpected peak. How do I systematically investigate if it's a relevant impurity?

A: This is a common and critical challenge. A systematic approach is essential to avoid spending resources on characterizing irrelevant peaks (e.g., system artifacts, mobile phase contaminants).

Workflow for Investigating an Unknown Peak

G A Unexpected Peak Observed B Is the peak present in a blank injection (mobile phase or diluent)? A->B C Yes: Artifact. Investigate solvent, glassware, system contamination. B->C Yes D No: Potentially real. B->D No E Inject sample at different concentrations. Does the peak area scale linearly? D->E F No: Likely an artifact or detector saturation issue. E->F No G Yes: Likely a real compound. E->G Yes H Perform Peak Purity Analysis (PDA/DAD Detector) G->H I Is the main API peak pure? H->I J No: Co-eluting impurity. Optimize HPLC method. I->J No K Yes: Peak is a discrete entity. I->K Yes L Analyze by LC-MS to get Molecular Weight K->L M Is the peak area > Identification Threshold? L->M N No: Report if > Reporting Threshold. No structural ID needed. M->N No O Yes: Proceed with Isolation and Full Structure Elucidation (NMR). M->O Yes

Caption: Decision workflow for investigating unknown chromatographic peaks.

Q: I'm struggling to resolve the API peak from a closely eluting impurity. What are the best strategies to improve separation?

A: Achieving baseline resolution is fundamental for accurate quantification. When facing co-elution, methodically adjust chromatographic parameters.

Expertise: Don't change multiple parameters at once. Follow a logical progression from easiest/fastest to most complex.

  • Modify the Mobile Phase Gradient: If using a gradient, make it shallower around the elution time of the API. A slower increase in organic solvent composition increases the retention time and provides more opportunity for separation.

  • Adjust Mobile Phase pH: this compound has basic (amino group) and potentially weakly acidic protons. Small changes in mobile phase pH can alter the ionization state of the API and its impurities, significantly impacting their retention on a reverse-phase column. For a C18 column, operate within a pH range of 2-8.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Acetonitrile and methanol have different selectivities and can alter the elution order.

  • Lower the Column Temperature: Reducing the temperature (e.g., from 30°C to 20°C) generally increases retention and can sometimes improve resolution, although it will also broaden peaks slightly and increase backpressure.

  • Change the Stationary Phase: This is the most powerful but most involved option. If a standard C18 column is insufficient, consider alternative chemistries.

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like this API.

    • PFP (Pentafluorophenyl): Provides a unique selectivity for polar and aromatic compounds, especially those with nitrogen-containing heterocycles.[14]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): If impurities are significantly more polar than the API, HILIC can be a powerful alternative to reversed-phase.[15]

Q: My LC-MS analysis provides a molecular weight for an unknown impurity. What are the next steps for definitive structure elucidation?

A: Obtaining a molecular weight is a major step, but it is not sufficient for identification. The gold standard for unequivocal structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

Workflow for Structure Elucidation

G A Obtain High-Resolution MS Data (e.g., Q-TOF, Orbitrap) B Determine Elemental Formula and Double Bond Equivalents A->B C Isolate Impurity (Prep-HPLC or SFC) B->C D Acquire NMR Data (~0.5-1 mg of pure impurity) C->D E 1D NMR: ¹H, ¹³C D->E F 2D NMR: COSY, HSQC, HMBC D->F G Propose Structure(s) E->G F->G H Confirm Connectivity and Stereochemistry (NOESY/ROESY if applicable) G->H I Final Structure Confirmed H->I

Caption: Workflow for definitive structure elucidation post-LC-MS.

Protocol: NMR Sample Preparation and Key Experiments

  • Isolation: Use preparative HPLC to isolate at least 500 µg of the impurity with >95% purity. Collect the fraction and remove the solvent using a lyophilizer or vacuum centrifuge.

  • Sample Preparation: Dissolve the isolated, dried impurity in a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often a good choice as it solubilizes many polar compounds and shifts the residual water peak away from key signal areas.

  • ¹H NMR: This experiment identifies all the protons in the molecule and their chemical environment. It provides information on the number of different protons, their splitting patterns (J-coupling), and their relative numbers (integration).[16]

  • ¹³C NMR: Identifies all the unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment shows which protons are coupled to each other (typically through 2-3 bonds). It is essential for piecing together fragments of the molecule.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to. It is a powerful way to assign carbon signals.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the molecular fragments identified from COSY into a complete structure.[16]

  • Structure Assembly: By using the molecular formula from MS and piecing together the connectivity information from COSY, HSQC, and HMBC, you can confidently propose a structure for the impurity.

This systematic approach, combining chromatographic separation with mass spectrometry and definitive NMR analysis, provides a self-validating system for impurity identification that is scientifically sound and meets stringent regulatory expectations.[17]

References

Technical Support Center: Investigating the Degradation of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Aminopyridazine-3-carboxamide. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of this molecule under experimental conditions. Our approach is rooted in established scientific principles and regulatory expectations for pharmaceutical stability testing.

Introduction to Stability and Degradation

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] This information is critical for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation, packaging, and storage decisions.[5]

While specific degradation pathways for this compound are not extensively published, we can predict likely routes based on its chemical structure, which features a pyridazine ring, an amino group, and a carboxamide group. This guide will provide a framework for systematically investigating these possibilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

The main goals are to:

  • Identify the likely degradation products that could form under various stress conditions.[3]

  • Elucidate the degradation pathways.[3]

  • Assess the intrinsic chemical stability of the this compound molecule.

  • Develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.[4][5]

Q2: What are the most probable degradation pathways for this compound based on its structure?

Based on its functional groups, the primary degradation pathways are likely to involve:

  • Hydrolysis: The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, which would yield 6-aminopyridazine-3-carboxylic acid.

  • Oxidation: The amino group and the electron-rich pyridazine ring are potential sites for oxidation. The amino group could be oxidized, or the pyridazine ring could undergo oxidative cleavage.

  • Photodegradation: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex reactions.

Q3: What is the recommended target degradation percentage in a forced degradation study?

The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Degradation below 5% may not generate a sufficient quantity of degradants for detection and characterization. Conversely, degradation above 20% can lead to the formation of secondary and tertiary degradation products, complicating the analysis of primary degradation pathways.[6]

Q4: Do I need to perform forced degradation studies on the drug product in addition to the drug substance?

Yes, it is recommended. Excipients in the drug product can react with the API or catalyze its degradation.[7] Therefore, stress testing of the drug product is necessary to identify potential interactions and ensure the stability of the final formulation.

Troubleshooting Guide for Experimental Studies

This section addresses common issues encountered during forced degradation studies of this compound and provides actionable solutions.

Issue Possible Cause(s) Recommended Action(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not stability-indicating.1. Increase the stressor concentration, exposure time, or temperature.[8] 2. If the compound is inherently stable, document the conditions tested as part of its stability profile. 3. Ensure your analytical method (e.g., HPLC) can separate the parent peak from potential degradants. This may involve developing a new method with a different column or mobile phase.[9]
Complete or near-complete degradation of the compound. 1. Stress conditions are too harsh.1. Reduce the stressor concentration, exposure time, or temperature.[8] For oxidative studies with H₂O₂, which can have rapid kinetics, consider shorter time points.[6]
Poor mass balance in the analytical results. 1. Some degradation products are not detected by the analytical method (e.g., they lack a chromophore for UV detection or are volatile). 2. Degradation products are not being eluted from the chromatography column.1. Use a universal detection method like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) in conjunction with UV detection.[8] 2. Modify the mobile phase composition or gradient profile to ensure all components are eluted.[8]
Inconsistent or irreproducible degradation profiles. 1. Variability in experimental parameters (e.g., temperature fluctuations, inconsistent light exposure). 2. Impurities in the drug substance or reagents are participating in the degradation.1. Tightly control all experimental parameters. Use calibrated equipment and ensure consistent setup for each experiment. 2. Use high-purity reagents and a well-characterized batch of this compound.

Experimental Protocols and Methodologies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized for your specific experimental setup and analytical instrumentation.

Hydrolytic Degradation (Acidic, Basic, and Neutral)

Objective: To assess the susceptibility of the carboxamide group to hydrolysis.

Protocol:

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[8]

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80°C) and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: For acidic and basic samples, neutralize the solution before analysis. Dilute all samples to an appropriate concentration for your analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with UV and/or MS detection.[10]

Oxidative Degradation

Objective: To evaluate the stability of the amino group and pyridazine ring in the presence of an oxidizing agent.

Protocol:

  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[8]

  • Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., up to 24 hours).[6]

  • Sampling and Analysis: Follow the sampling and analysis steps as described in the hydrolytic degradation protocol.

Photolytic Degradation

Objective: To determine the compound's sensitivity to light exposure.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or methanol). Also, expose the solid drug substance to light.

  • Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical exposure is a minimum of 1.2 million lux hours and 200 watt hours/m².[1][3]

  • Control Samples: Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

  • Analysis: Analyze the exposed and control samples at appropriate time points.

Thermal Degradation

Objective: To assess the stability of the solid drug substance at elevated temperatures.

Protocol:

  • Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Incubation: Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 80°C).[7]

  • Sampling: At specified intervals, remove samples for analysis.

  • Analysis: Dissolve the solid sample in a suitable solvent and analyze using a validated HPLC method.

Visualizations: Pathways and Workflows

Hypothetical Degradation Pathways

The following diagram illustrates the potential primary degradation pathways of this compound under hydrolytic and oxidative stress.

DegradationPathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway A This compound B 6-Aminopyridazine-3-carboxylic acid A->B  Acid/Base  Hydrolysis C This compound D Oxidized Products (e.g., N-oxides, hydroxylated species) C->D  Oxidation  (e.g., H₂O₂)

Caption: Potential degradation of this compound.

Experimental Workflow for Forced Degradation Studies

This workflow outlines the systematic approach to conducting and analyzing forced degradation studies.

Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Photo Photolysis (UV/Vis) Photo->HPLC Thermal Thermal (Heat) Thermal->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance ID Degradant Identification MassBalance->ID endpoint Establish Degradation Profile ID->endpoint start Prepare Drug Substance Solution/Solid start->Acid start->Base start->Oxidation start->Photo start->Thermal

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Stability of 6-Aminopyridazine-3-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Aminopyridazine-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyridazine core, an amino group, and a carboxamide moiety, makes it a valuable scaffold for synthesizing bioactive molecules. However, researchers frequently encounter challenges with its stability in aqueous solutions, leading to inconsistent experimental results and a shortened shelf-life of stock solutions. The primary culprits are the inherent reactivity of the amide bond and the susceptibility of the heterocyclic system to environmental factors.

This technical support guide provides a comprehensive framework for understanding, troubleshooting, and mitigating the degradation of this compound. Moving beyond simple protocols, we will delve into the mechanistic basis of its instability and present field-proven strategies to ensure the integrity of your compound in solution.

Section 1: Understanding the Instability of this compound

Q1: What are the primary chemical degradation pathways for this compound in solution?

A1: The molecular architecture of this compound exposes it to three main degradation pathways. Understanding these is the first step toward effective stabilization.

  • Hydrolysis: This is the most significant and common degradation route. The carboxamide group is susceptible to cleavage by water, a reaction that is strongly catalyzed by both acidic and basic conditions.[1][2][3]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the amide can be protonated. This increases the electrophilicity of the carbonyl carbon, making it a more favorable target for a nucleophilic attack by a water molecule.[2][4]

    • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[2][4] The end products of hydrolysis are 6-aminopyridazine-3-carboxylic acid and ammonia.

  • Oxidation: The electron-rich pyridazine ring and the exocyclic amino group are susceptible to oxidative degradation.[5] This process can be accelerated by the presence of dissolved oxygen, trace metal ions (which act as catalysts), or exposure to oxidizing agents.[5][6] Oxidative degradation often results in the formation of colored byproducts, which can serve as a visual indicator of instability.[6]

  • Photodegradation: Aromatic heterocyclic compounds can absorb UV or visible light, which can excite the molecule to a higher energy state. This excess energy can trigger degradation reactions.[6] Therefore, protecting solutions from light is a critical and straightforward stability-enhancing measure.

Potential Degradation Pathways of this compound

cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway Parent This compound (C₅H₆N₄O) Hydrolyzed_Acid 6-Aminopyridazine-3-carboxylic acid Parent->Hydrolyzed_Acid H₂O (H⁺ or OH⁻ catalysis) Oxidized_Products Oxidized Derivatives (e.g., N-oxides, Ring-Opened Products) Parent->Oxidized_Products O₂ (Metal Ions) Photo_Products Photolytic Degradants Parent->Photo_Products Light (hν) Ammonia Ammonia (NH₃)

Caption: Key degradation routes for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q2: My stock solution of this compound, initially colorless, has turned yellow. What does this indicate?

A2: A color change is a strong indicator of chemical degradation.[6] For this class of compounds, a yellow or brownish hue typically points towards oxidative degradation or the formation of highly conjugated degradation products resulting from complex reaction pathways. It is crucial to verify the purity of the solution via an analytical method like HPLC before any further use.[6]

Q3: I'm observing a progressive loss of potency in my stock solution stored at 4°C in a standard buffer. What is the most likely cause?

A3: The most probable cause is the slow hydrolysis of the amide bond, even at refrigerated temperatures.[2] While low temperatures significantly reduce the rate of degradation, they do not stop it completely. The pH of your buffer is a critical factor; amide hydrolysis is generally slowest near neutral pH, but this can be compound-specific.[3] An unoptimized pH can lead to substantial degradation over weeks or months.

Q4: How profoundly does pH impact the stability of my compound in solution?

A4: The effect of pH is profound and is arguably the most critical variable to control. The rate of amide hydrolysis can change by orders of magnitude across the pH scale.[3][7] There is typically a "V-shaped" curve when plotting the degradation rate constant against pH, with the minimum rate occurring at a specific pH, usually between 4 and 7 for many amine and amide-containing molecules.[7] Operating at a pH far from this optimal point will dramatically accelerate degradation.

Q5: What are the ideal starting conditions for preparing and storing a stock solution?

A5: For maximum stability, a multi-faceted approach is required:

  • Solvent: If possible, prepare the initial high-concentration stock in a non-aqueous, aprotic solvent like DMSO, where hydrolytic degradation is not a concern.[8] Store this stock at -20°C or -80°C.[9]

  • Aqueous Solutions: For aqueous buffers, determine the optimal pH for stability (see Protocol 2). Use a well-characterized buffer system to maintain this pH.

  • Temperature: Store all aqueous solutions at low temperatures (4°C for short-term, -20°C or lower for long-term).[2]

  • Light Protection: Always use amber vials or wrap containers in foil to protect from light.[6]

  • Inert Atmosphere: For ultimate protection against oxidation, especially for long-term storage, sparging the buffer with an inert gas like argon or nitrogen before dissolution can be beneficial.[6]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common stability-related issues.

Problem Encountered Potential Root Cause Recommended Action & Rationale
Inconsistent or non-reproducible results in biological assays. Degradation in Assay Media: The compound may be stable in your stock solvent (e.g., DMSO) but degrades rapidly upon dilution into the aqueous, pH-specific, and component-rich biological assay buffer.1. Perform a Time-Course Stability Check: Dilute the compound into the final assay media and analyze its purity/concentration via HPLC at T=0 and at time points corresponding to your assay duration (e.g., 1h, 4h, 24h). This validates its stability under actual experimental conditions.2. Prepare Fresh Dilutions: Always prepare working solutions immediately before use from a stable, non-aqueous stock.
New, unexpected peaks appear in the HPLC chromatogram of an aged solution. Formation of Degradation Products: The solution has degraded over time due to hydrolysis, oxidation, or photodegradation.1. Characterize Degradants: Use a mass spectrometer (LC-MS) to obtain the molecular weight of the new peaks. This can help confirm if they correspond to expected products like the hydrolyzed carboxylic acid.2. Conduct a Forced Degradation Study (see Protocol 2): This will help you definitively identify which peaks correspond to which stress condition (acid, base, oxidant, etc.), confirming the degradation pathway.[10]3. Optimize Storage Conditions: Based on the identified pathway, implement corrective actions (e.g., adjust pH, add antioxidants, improve light protection).
Compound precipitates out of aqueous solution over time. Poor Aqueous Solubility: The compound may have intrinsically low solubility in water, which can be exacerbated by pH changes that affect its ionization state.1. Use a Co-solvent: Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol before making the final aqueous dilution. Ensure the final organic solvent concentration is compatible with your experiment.2. Adjust pH: The amino group on the pyridazine ring is basic and can be protonated.[11] Adjusting the pH to be slightly acidic might increase solubility by forming a more soluble salt. Caution: This must be balanced with the impact on hydrolytic stability.3. Employ Solubilizing Excipients: Consider using agents like cyclodextrins, which can form inclusion complexes with the molecule, enhancing both its solubility and stability.[12][13]

Troubleshooting Workflow for Stability Issues

Start Inconsistent Experimental Results Observed CheckPurity Analyze Solution Purity via Stability-Indicating HPLC Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK Degradation Degradation Confirmed PurityOK->Degradation No InvestigateAssay Investigate Other Assay Parameters (e.g., reagents, cell lines) PurityOK->InvestigateAssay Yes ForcedDeg Perform Forced Degradation Study (Protocol 2) Degradation->ForcedDeg IdentifyPathway Identify Primary Degradation Pathway (Hydrolysis, Oxidation, etc.) ForcedDeg->IdentifyPathway Optimize Optimize Solution: - Adjust pH - Add Excipients - Protect from Light/Air - Lower Temperature IdentifyPathway->Optimize Validate Validate Stability of Optimized Solution Optimize->Validate

Caption: A logical workflow for troubleshooting stability problems.

Section 4: Protocols for Stability Enhancement & Assessment

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol outlines a rational approach to preparing a more stable solution, focusing on the most critical variables.

  • Solvent & Buffer Selection:

    • Choose a buffer system effective in the target pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8). Start with a target pH of 6.5 as a reasonable starting point for amide stability.

    • Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizing Excipients (Optional but Recommended):

    • Chelating Agent: Add a stock solution of EDTA to the buffer to a final concentration of 0.01-0.1% to sequester trace metal ions.[5]

    • Antioxidant: If oxidation is suspected, add an antioxidant like ascorbic acid or sodium metabisulfite (0.01-0.1%).[5] Note: The stability of the antioxidant itself at the target pH should be considered.

  • Compound Dissolution:

    • Accurately weigh this compound.

    • If preparing a stock in an organic solvent first, dissolve the compound in a minimal volume of DMSO.

    • Slowly add the DMSO stock to the vortexing, degassed, excipient-containing buffer to the desired final concentration. Ensure the final DMSO concentration is low (typically <1%) to avoid impacting downstream experiments.

  • Final Steps & Storage:

    • Verify the final pH of the solution and adjust if necessary with dilute acid/base.

    • Filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent system) into a sterile, amber glass vial.

    • Flush the headspace of the vial with nitrogen or argon before sealing.

    • Store at the lowest practical temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).

Protocol 2: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradation products and establishing a truly stability-indicating analytical method.[10][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 2-8 hours.Acid-catalyzed hydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH, at room temperature for 1-4 hours.Base-catalyzed hydrolysis of the amide bond.
Oxidation 3% H₂O₂, at room temperature for 2-24 hours.Oxidation of the amino group and/or pyridazine ring.
Thermal Degradation Solution stored at 70°C for 24-72 hours (protected from light).Thermally accelerated hydrolysis and other reactions.
Photolytic Degradation Solution exposed to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.Light-induced degradation.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, mix the stock solution with the stress reagent. For the control, mix with the solvent blank.

  • Incubate for the specified time. Pull samples at intermediate time points to find the optimal duration for 5-20% degradation.

  • At each time point, quench the reaction (e.g., neutralize acid/base samples) and dilute to a suitable concentration for HPLC analysis.

  • Analyze all stressed samples, a control sample, and an unstressed reference standard by HPLC. The method's ability to separate the main peak from all new peaks generated under these diverse conditions demonstrates that it is "stability-indicating."[16]

Protocol 3: Key Considerations for a Stability-Indicating HPLC Method

Developing an analytical method that can resolve the parent compound from all potential degradation products is non-negotiable for stability assessment.[17][18]

  • Column Chemistry: A reversed-phase C18 column is a versatile starting point.

  • Mobile Phase: Use a gradient elution (e.g., water/acetonitrile or water/methanol, both with an additive like 0.1% formic acid or trifluoroacetic acid) to ensure that both early-eluting (more polar, e.g., hydrolyzed acid) and late-eluting (less polar) degradants are resolved.

  • Detector: A photodiode array (PDA) detector is highly recommended. It not only quantifies peaks but also provides UV spectra. A change in the peak spectrum or a non-homogenous peak (as determined by peak purity analysis) can indicate the co-elution of a degradant with the parent peak.

  • Method Validation: The method must be validated using the samples generated from the forced degradation study to prove its specificity and stability-indicating nature.[19]

Section 5: Data Summary

Recommended Excipients for Stabilization
Excipient Class Example(s) Concentration Range Mechanism of Action Reference
pH Adjuster / Buffer Citric Acid, Sodium PhosphateBuffer-dependentMaintains pH in the region of minimum degradation rate, preventing acid/base catalyzed hydrolysis.[5]
Antioxidant Ascorbic Acid, Sodium Metabisulfite0.01 - 0.1% (w/v)Scavenges free radicals and inhibits the formation of reactive oxygen species, preventing oxidative degradation.[5]
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.1% (w/v)Sequesters metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative and hydrolytic degradation reactions.[5]
Solubilizer / Stabilizer Hydroxypropyl-β-CyclodextrinVaries (e.g., 1-10%)Forms an inclusion complex, encapsulating the molecule to shield it from water and light, thereby increasing both solubility and stability.[12]

Conclusion

The stability of this compound in solution is not an insurmountable challenge but requires a systematic and mechanistically informed approach. The primary threats—hydrolysis, oxidation, and photodegradation—can be effectively mitigated through careful control of pH, temperature, and light exposure, and the rational use of stabilizing excipients. By implementing the troubleshooting strategies and validation protocols outlined in this guide, researchers can ensure the integrity of their compound, leading to more reliable, reproducible, and accurate experimental outcomes.

References

Common pitfalls to avoid when working with 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Aminopyridazine-3-carboxamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile heterocyclic compound. The following information is curated from extensive in-house experience and a thorough review of established scientific literature to ensure accuracy and practical utility in your experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling, storage, and application of this compound.

Storage and Stability

Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] The compound is a stable solid under normal temperatures and pressures, but improper storage can lead to degradation.[2]

Troubleshooting Poor Compound Stability:

  • Issue: Decreased purity or the appearance of unknown peaks in analytical data (HPLC, LC-MS).

  • Potential Cause: Exposure to moisture, light, or elevated temperatures. The pyridazine ring and amide functional group can be susceptible to hydrolysis or photodegradation over time.

  • Solution: Always store the compound in a desiccator at the recommended temperature. Use opaque or amber vials to minimize light exposure. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Solubility Issues

Question: I'm having trouble dissolving this compound. What are the recommended solvents?

Answer: this compound is soluble in dimethyl sulfoxide (DMSO) but is generally insoluble in water.[3][4] For biological assays, creating a concentrated stock solution in DMSO is a common practice, followed by serial dilution in the aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and enzyme activity.

Troubleshooting Solubility Challenges:

  • Issue: The compound precipitates out of solution upon dilution into an aqueous buffer.

  • Potential Cause: The compound's low aqueous solubility is exceeded upon dilution.

  • Solution:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.

    • Use of Co-solvents: Consider the use of a co-solvent system. For instance, a small percentage of a water-miscible organic solvent like ethanol or methanol in the final buffer can sometimes improve solubility.

    • Sonication and Gentle Warming: Sonication or gentle warming (to 37°C) of the solution can aid in dissolution. However, be cautious with warming as it can potentially degrade the compound over extended periods.

Reaction Pitfalls

Question: I am using this compound in a coupling reaction, and I am observing low yields and multiple side products. What are the common pitfalls?

Answer: this compound possesses multiple reactive sites, which can lead to side reactions if not properly controlled. The primary amino group and the amide functionality can both participate in reactions.

Troubleshooting Low Yields and Side Products:

  • Issue: Formation of undesired byproducts, leading to complex purification and low yield of the target molecule.

  • Potential Causes & Solutions:

    • Lack of Selectivity: The amino group on the pyridazine ring is nucleophilic and can compete with other nucleophiles in the reaction. Consider protecting the amino group if it is not the intended reaction site.

    • Reaction with the Amide: The amide nitrogen is generally less reactive than the primary amine, but under harsh conditions, it can undergo reactions. Use mild reaction conditions whenever possible.

    • Oxidative Dimerization: In the presence of oxidizing agents, aminopyridine derivatives can undergo oxidative dimerization.[5] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.

    • Incompatible Reagents: Be mindful of the reagents used. Strong acids or bases can lead to decomposition. For instance, strong reducing agents can react with the amine and amide groups.[6]

Section 2: Key Experimental Protocols

This section provides detailed methodologies for common experimental workflows involving this compound.

Preparation of a Stock Solution

A crucial first step in many applications is the preparation of a stable, concentrated stock solution.

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial. Perform this in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

General Procedure for Amide Coupling (Example)

This protocol outlines a general approach for coupling a carboxylic acid to the amino group of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DMSO

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 3: Data and Properties

This section provides a summary of the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₅H₆N₄O[1]
Molecular Weight 138.13 g/mol [1]
Appearance White to off-white solid[8]
Melting Point >250 °C[8]
Solubility Soluble in DMSO; Insoluble in water[3][4]
Storage -20°C, sealed, away from moisture and light[1]

Section 4: Visualizing Experimental Logic

Troubleshooting Workflow for Poor Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting a synthetic reaction involving this compound that results in a low yield.

G start Low Reaction Yield check_purity Verify Purity of Starting Materials (TLC, NMR) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK side_reactions Analyze Crude Mixture for Side Products (LC-MS) check_conditions->side_reactions Conditions Standard protecting_group Consider Protecting Amino Group side_reactions->protecting_group Side Reactions at Amino Group optimize_coupling Optimize Coupling Agent and Base side_reactions->optimize_coupling Unreacted Starting Material success Improved Yield protecting_group->success change_solvent Evaluate Alternative Solvents optimize_coupling->change_solvent change_solvent->success

Caption: A decision tree for troubleshooting low-yield reactions.

Section 5: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2][7] Avoid contact with skin and eyes.[2][7]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[2][7]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7]

    • Inhalation: If inhaled, move the person to fresh air.[2][7]

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[2][7] In all cases of exposure, seek medical attention.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Technical Support Center: Scaling the Synthesis of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminopyridazine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important synthesis. Our approach is grounded in established reaction mechanisms and practical, field-tested advice to ensure the successful and efficient production of your target compound.

I. Overview of the Synthetic Strategy

The most common and scalable synthetic route to this compound involves a two-step process. The first step is the formation of the key intermediate, 6-Chloropyridazine-3-carboxamide, from a suitable precursor. The second, and most critical, step is the nucleophilic aromatic substitution (SNAr) of the chlorine atom with an amino group.

This guide will provide detailed protocols and troubleshooting for each of these stages, with a focus on the challenges that may arise during scale-up.

II. Step 1: Synthesis of 6-Chloropyridazine-3-carboxamide

The successful synthesis of the final product is highly dependent on the quality of the starting intermediate, 6-Chloropyridazine-3-carboxamide. There are two primary methods for its preparation[1].

Method A: From 6-Chloropyridazine-3-methyl ester

This method involves the amidation of the methyl ester.

Experimental Protocol:

  • In a high-pressure reaction vessel, charge 6-chloropyridazine-3-methyl ester.

  • Add ethanol followed by a 25% aqueous ammonia solution.

  • Purge the vessel with nitrogen three times to create an inert atmosphere.

  • Heat the mixture to 100°C with stirring for 6 hours.

  • After the reaction is complete, cool the mixture to 5°C and stir for 1 hour to induce crystallization.

  • Filter the resulting solid, wash with water, and dry under vacuum at 50°C to yield 6-Chloropyridazine-3-carboxamide.

Method B: From 6-Chloropyridazine-3-carbonyl chloride

This method utilizes the more reactive acid chloride.

Experimental Protocol:

  • In a three-necked flask, prepare a mixture of ice water and ammonia in tetrahydrofuran (THF).

  • In a separate beaker, dissolve 6-chloropyridazine-3-carbonyl chloride in THF.

  • Slowly add the acid chloride solution to the ammonia mixture. A solid will precipitate immediately.

  • After the addition is complete, continue stirring at 35°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add 400 mL of ice water to ensure complete precipitation.

  • Filter the light yellow solid, dry, and recrystallize from anhydrous acetone to obtain pure 6-Chloropyridazine-3-carboxamide.

Troubleshooting for Step 1
Issue Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction; loss of product during workup.Method A: Ensure the reaction vessel is properly sealed to maintain pressure. Extend reaction time if TLC shows starting material. Method B: Control the addition rate of the acid chloride to prevent side reactions. Ensure complete precipitation with sufficient ice water.
Impure Product Presence of unreacted starting material or side products.Method A: Optimize crystallization conditions (e.g., slower cooling, different solvent). Method B: Recrystallize from a suitable solvent like anhydrous acetone. Consider a wash with a non-polar solvent to remove less polar impurities.
Difficult Filtration Fine particle size of the precipitate.Allow the crystallization or precipitation to proceed for a longer duration without stirring to encourage larger crystal growth.

III. Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The conversion of 6-Chloropyridazine-3-carboxamide to the final product is a nucleophilic aromatic substitution. The electron-deficient nature of the pyridazine ring facilitates the attack of a nucleophile, in this case, ammonia, to displace the chloride leaving group[2][3][4].

Reaction Mechanism

The reaction proceeds through a Meisenheimer complex intermediate. The nucleophilic attack of ammonia on the carbon bearing the chlorine is the rate-determining step. The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the chloride ion.

SNAr_Mechanism 6-Chloropyridazine-3-carboxamide Cl-C4H2N2-CONH2 Meisenheimer Complex [Cl(NH3)-C4H2N2-CONH2]- 6-Chloropyridazine-3-carboxamide->Meisenheimer Complex + NH3 This compound NH2-C4H2N2-CONH2 Meisenheimer Complex->this compound - Cl-

Caption: SNAr mechanism for the amination of 6-Chloropyridazine-3-carboxamide.

Experimental Protocol for Scale-Up
  • Charge a suitable reactor with 6-Chloropyridazine-3-carboxamide and a solvent such as ethanol or a water-soluble polyether[5].

  • Add a source of ammonia, such as concentrated aqueous ammonia or introduce ammonia gas.

  • Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will need to be determined based on reaction kinetics and impurity profile.

  • Maintain the reaction at temperature with vigorous stirring. Monitor the progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, then further to 0-5°C to induce crystallization of the product.

  • Filter the solid product, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum at 50-60°C.

IV. Troubleshooting and FAQ for Scale-Up Synthesis

This section addresses common issues encountered during the scale-up of the amination reaction.

Frequently Asked Questions (FAQs)

Q1: The reaction is sluggish and does not go to completion. What can I do?

A1:

  • Increase Temperature: The rate of SNAr reactions is highly temperature-dependent. Gradually increase the reaction temperature in 10°C increments, monitoring for any increase in impurity formation.

  • Increase Ammonia Concentration: Ensure a sufficient excess of ammonia is present to drive the reaction forward. If using aqueous ammonia, consider switching to a solution with a higher concentration or using anhydrous ammonia in a suitable solvent system under pressure.

  • Solvent Choice: The solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or NMP can sometimes accelerate SNAr reactions[6]. However, consider the downstream processing and potential for solvent removal issues.

  • Catalyst: For industrial-scale production, the use of a water-soluble polyether as a catalyst has been reported to enhance reaction efficiency for the amination of dichloropyridazine, a similar substrate[5].

Q2: I am observing significant byproduct formation. What are the likely side reactions?

A2:

  • Hydrolysis of the Carboxamide: At elevated temperatures and in the presence of aqueous ammonia (which is basic), the carboxamide group can be susceptible to hydrolysis to the corresponding carboxylic acid. To mitigate this, minimize the reaction time and avoid excessive temperatures.

  • Disubstitution: While less likely at the 3-position due to the presence of the carboxamide group, if there are other reactive sites on the molecule, disubstitution could occur. This is more of a concern with substrates having multiple leaving groups.

  • Reaction with Solvent: If using a reactive solvent, it may compete with ammonia as a nucleophile. Ensure the chosen solvent is stable under the reaction conditions.

Q3: The product is difficult to purify. What are the best strategies for purification at scale?

A3:

  • Crystallization: This is the most common and scalable purification method. Carefully select the crystallization solvent. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Consider anti-solvent crystallization as well.

  • Washing: After filtration, wash the filter cake with appropriate solvents to remove impurities. A wash with cold water can remove inorganic salts, and a wash with a cold organic solvent can remove organic impurities.

  • Recrystallization: If the product is still not pure enough, a recrystallization step may be necessary. This will likely result in some loss of yield, so it should be used judiciously.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_impure Troubleshooting Impure Product cluster_low_yield Troubleshooting Low Yield Start Reaction Issue Identified Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Impure_Product Impure Product Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Optimize_Crystallization Optimize Crystallization Impure_Product->Optimize_Crystallization Check_Workup Review Workup Procedure for Losses Low_Yield->Check_Workup Analyze_Byproducts Analyze Byproducts (LC-MS) Low_Yield->Analyze_Byproducts Increase_NH3 Increase Ammonia Concentration Increase_Temp->Increase_NH3 Change_Solvent Change Solvent Increase_NH3->Change_Solvent End Successful Scale-Up Change_Solvent->End Improve_Washing Improve Washing Protocol Optimize_Crystallization->Improve_Washing Recrystallize Recrystallize Improve_Washing->Recrystallize Recrystallize->End Reoptimize_Conditions Re-optimize Reaction Conditions Analyze_Byproducts->Reoptimize_Conditions Reoptimize_Conditions->End

Caption: A decision-making workflow for troubleshooting common issues in the scale-up synthesis.

V. Data Summary

Parameter Step 1 (Method A) Step 1 (Method B) Step 2 (Amination)
Starting Material 6-Chloropyridazine-3-methyl ester6-Chloropyridazine-3-carbonyl chloride6-Chloropyridazine-3-carboxamide
Reagents Ethanol, 25% aq. NH3THF, aq. NH3Ethanol, aq. NH3 (or NH3 gas)
Temperature 100°C35°C80-120°C
Reaction Time 6 hours4 hoursVaries (monitor by TLC/HPLC)
Workup Cooling crystallizationAqueous precipitationCooling crystallization

VI. References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). BenchChem. Available at: --INVALID-LINK--

  • What is the synthesis method of 6-Chloropyridazine-3-carboxamide? (n.d.). Guidechem. Available at: --INVALID-LINK--

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Available at: --INVALID-LINK--

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018. Available at: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. (n.d.). chemconnections.org. Available at: --INVALID-LINK--

  • Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. Available at: --INVALID-LINK--

References

Technical Support Center: Mitigating Off-Target Effects of 6-Aminopyridazine-3-carboxamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of 6-Aminopyridazine-3-carboxamide and its analogs in cellular assays. By combining established principles of chemical biology with practical, field-proven troubleshooting strategies, this document aims to enhance the reliability and reproducibility of your experimental findings.

Introduction: The Challenge of Off-Target Effects

Small molecule inhibitors are indispensable tools for dissecting cellular pathways and validating potential drug targets.[1][2] However, their utility is contingent on their specificity. Off-target effects, where a compound interacts with proteins other than the intended target, can lead to misleading data, confounding experimental interpretation and potentially derailing drug discovery programs.[3][4] this compound, a scaffold found in various biologically active compounds, is no exception. Understanding and controlling for these unintended interactions is paramount to ensuring the scientific integrity of your results.

This guide will walk you through a systematic approach to identifying and minimizing off-target effects, transforming your experimental workflow into a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing off-target effects with compounds like this compound?

A1: Off-target effects can arise from several factors:

  • High Compound Concentrations: Even selective compounds can interact with lower-affinity targets when used at excessive concentrations.[5] It's crucial to stay within the recommended concentration range, ideally not exceeding 1 µM for cellular assays unless justified by potency data.[3]

  • Structural Similarity to Endogenous Ligands: The pyridazine core may mimic the binding motifs of natural ligands for various proteins, leading to unintended interactions.

  • Metabolic Activation: Cellular enzymes can modify the compound, creating reactive metabolites that covalently bind to off-target proteins.[6]

  • Compound Impurities or Degradation: The purity of your compound stock is critical. Impurities or degradation products can possess their own biological activities.

  • Assay-Specific Artifacts: The compound may interfere with the assay technology itself (e.g., fluorescence, luminescence), leading to false-positive or false-negative results.

Q2: I'm observing a cellular phenotype with this compound. How can I be sure it's due to inhibition of my primary target?

A2: This is a critical question that requires a multi-pronged validation approach. No single experiment is sufficient. A combination of the following is recommended:

  • Confirm Target Engagement: Directly demonstrate that your compound binds to the intended target in a cellular context.

  • Use Orthogonal Probes: Corroborate your findings with a structurally distinct inhibitor of the same target.[5]

  • Employ a Negative Control: Use a structurally similar but inactive analog of your compound.[1][5] This helps to rule out phenotypes caused by the chemical scaffold itself.

  • Perform Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knockdown your target protein.[4][7] The resulting phenotype should mimic the effect of your compound.

  • Conduct Dose-Response Experiments: A clear and potent dose-response relationship between your compound and the observed phenotype strengthens the link to your target.

Q3: What is the first troubleshooting step I should take if I suspect off-target effects?

A3: The first and most straightforward step is to lower the concentration of your compound. Many off-target effects are concentration-dependent and can be minimized by working at the lowest effective concentration.[5] Concurrently, you should verify the identity and purity of your compound stock via analytical methods like LC-MS and NMR.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments designed to identify and mitigate off-target effects.

Guide 1: Verifying On-Target Engagement in a Cellular Context

Demonstrating that your compound physically interacts with its intended target within the complex environment of a cell is a cornerstone of validating its on-target activity.[2][7]

CETSA® is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10][11][12]

Principle: Ligand-bound proteins are generally more resistant to heat-induced denaturation than their unbound counterparts.[9][10]

Workflow:

CETSA_Workflow A 1. Cell Treatment: Incubate cells with this compound or vehicle control. B 2. Heat Challenge: Aliquot cell suspension and heat at a range of temperatures. A->B C 3. Cell Lysis & Fractionation: Lyse cells and separate soluble proteins from precipitated aggregates via centrifugation. B->C D 4. Protein Quantification: Analyze the amount of soluble target protein in each sample by Western Blot or Mass Spectrometry. C->D E 5. Data Analysis: Plot the fraction of soluble protein vs. temperature to generate melting curves. A shift in the curve indicates target engagement. D->E BRET_FRET_Workflow A 1. Cell Engineering: Express the target protein fused to a donor (e.g., NanoLuc® Luciferase for NanoBRET™). B 2. Assay Setup: Add a fluorescently labeled tracer that binds to the target protein. A->B C 3. Compound Addition: Treat cells with a dilution series of This compound. B->C D 4. Signal Detection: Measure the BRET or FRET signal. Competition for the tracer binding site by the compound reduces the signal. C->D E 5. Data Analysis: Plot the signal vs. compound concentration to determine the IC50 value for target engagement. D->E Phenotypic_Screening_Workflow A 1. Assay Development: Choose a cell model and a panel of phenotypic readouts (e.g., cell morphology, organelle health, signaling markers). B 2. Compound Treatment: Treat cells with this compound at multiple concentrations. A->B C 3. High-Content Imaging/Analysis: Acquire images and extract quantitative data for each phenotypic parameter. B->C D 4. Data Analysis & Clustering: Compare the phenotypic profile of your compound to a reference library to identify similarities with compounds of known mechanisms of action. C->D

References

Analytical techniques for detecting low levels of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 6-Aminopyridazine-3-carboxamide

Introduction

Welcome to the technical support guide for the analytical detection of this compound. This molecule, often an impurity or a key intermediate in pharmaceutical development, presents unique analytical challenges due to its polar nature.[1] Its structure, featuring both an amino group and a carboxamide group on a pyridazine ring, results in high polarity (LogP -0.84) and potential for strong interactions with chromatographic stationary phases.[1] This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth troubleshooting advice for detecting this compound at low levels. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.

Sample Preparation Troubleshooting

Effective sample preparation is the foundation of sensitive and accurate analysis. For a polar compound like this compound, poor recovery is a frequent and frustrating issue.[2] This section addresses common problems encountered during the extraction of this analyte from complex matrices.

Q1: My recovery for this compound is consistently low (<50%) using a standard C18 Solid Phase Extraction (SPE) protocol. What is causing this and how can I fix it?

A1: This is a classic issue when extracting highly polar compounds with traditional reversed-phase sorbents like C18. The analyte has insufficient hydrophobic character to be retained effectively, leading it to "break through" during the sample loading step.[2]

  • Causality: The pyridazine ring and its amino/amide substituents make the molecule highly water-soluble.[3] Standard C18 sorbents rely on hydrophobic interactions, which are weak for such polar analytes. The analyte prefers to stay in the aqueous sample matrix rather than partitioning onto the nonpolar stationary phase.

  • Troubleshooting Steps & Solutions:

    • Switch to a Polar-Enhanced Sorbent: Use an SPE cartridge with a more polar stationary phase. Options include:

      • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These offer a hydrophilic-lipophilic balance and can retain a wider range of compounds, including polar ones.

      • Mixed-Mode Cation-Exchange Sorbents: Since the aminopyridazine structure is basic, at an appropriate pH (e.g., pH < 4), the analyte will be positively charged.[4] A mixed-mode sorbent with cation-exchange functional groups will provide strong ionic retention, which is much more effective for this type of molecule than hydrophobic interaction alone.[5]

    • Modify the Sample Matrix: If you must use a C18 cartridge, you can try to make the sample environment less polar to encourage retention. This is known as "salting out," where adding a salt like sodium chloride (e.g., 5-10% w/v) to your aqueous sample can increase its polarity and drive the analyte onto the reversed-phase sorbent.[6]

    • Optimize Flow Rate: Decrease the flow rate during sample loading.[6] A slower flow rate allows more time for the equilibrium between the sample and the sorbent to be established, potentially improving retention even on a suboptimal phase.

Q2: I'm observing significant signal variability between replicate samples after SPE. What could be the cause?

A2: High variability often points to inconsistent processing during the SPE workflow.

  • Causality: The most common culprit is the drying of the sorbent bed before or during sample loading.[7] If the sorbent is not properly wetted (conditioned and equilibrated), channels can form, leading to inconsistent interaction with the analyte.

  • Troubleshooting Steps & Solutions:

    • Ensure Proper Conditioning: Always pre-wet the sorbent with an organic solvent like methanol, followed by an equilibration step with a solution that mimics your sample matrix (e.g., water or buffer).[6] Never let the sorbent run dry after the equilibration step and before the sample is loaded.

    • Check for Clogging: Particulate matter in your sample can clog the SPE frit, leading to uneven flow and variable recoveries.[7] Centrifuge or filter your samples before loading them onto the cartridge.

    • Standardize Elution: Ensure your elution solvent volume is sufficient and applied consistently. Use a precise dispenser and apply a consistent, slow flow rate to ensure complete desorption of the analyte from the sorbent.[8]

Sample Preparation Workflow Diagram

G cluster_prep Sample Pre-Treatment cluster_spe Solid Phase Extraction (SPE) cluster_post Post-Elution P1 Sample Collection (e.g., Plasma, Urine) P2 Centrifuge/Filter to remove particulates P1->P2 S1 Condition Sorbent (e.g., Methanol) P2->S1 S2 Equilibrate Sorbent (e.g., Water/Buffer) S1->S2 S3 Load Sample (Slow & steady flow) S2->S3 S4 Wash (Remove interferences) S3->S4 S5 Elute Analyte (Collect fraction) S4->S5 T1 Evaporate Eluent (Under Nitrogen) S5->T1 T2 Reconstitute in mobile phase T1->T2 Final Final T2->Final Inject for LC-MS/MS Analysis

Caption: A typical workflow for sample preparation using SPE.

HPLC & LC-MS/MS Troubleshooting Guides

This section provides targeted Q&A guides for the most common analytical platforms used for this type of analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Q3: My peak for this compound is showing significant tailing on a C18 column. How can I improve the peak shape?

A3: Peak tailing for a basic compound like this on a standard silica-based C18 column is almost always due to secondary interactions with acidic silanol groups on the stationary phase surface.

  • Causality: Residual silanol groups (Si-OH) on the silica backbone are deprotonated and negatively charged at typical mobile phase pH values (pH > 3). The basic amino group on your analyte becomes protonated (positively charged) and undergoes a strong, undesirable ionic interaction with these silanol sites, distorting the peak shape.[9]

  • Troubleshooting Steps & Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of the silanol groups (typically pH < 3). Using an acidic modifier like 0.1% formic acid or phosphoric acid will protonate the silanol groups, neutralizing them and minimizing the secondary interactions.[9]

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%).[9] TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding your analyte from these interactions.

    • Choose a Modern, End-Capped Column: Use a high-purity silica column that is thoroughly end-capped. End-capping is a chemical process that deactivates most of the residual silanol groups.[9]

    • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or a polar-embedded phase might offer different selectivity and improved peak shape for this heterocyclic compound.[9] For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is also an excellent alternative to reversed-phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q4: I have good signal in my neat standard solutions, but when I analyze extracted samples, the signal for this compound is drastically reduced. What is happening?

A4: You are likely experiencing ion suppression , a common matrix effect in LC-MS.[10][11]

  • Causality: Co-eluting, undetected compounds from your sample matrix (e.g., phospholipids from plasma, salts from buffer) compete with your analyte for ionization in the mass spectrometer's source.[10] This competition reduces the efficiency with which your analyte molecules are converted into gas-phase ions, leading to a lower signal.[12]

  • Troubleshooting Steps & Solutions:

    • Improve Chromatographic Separation: The best way to beat ion suppression is to chromatographically separate your analyte from the interfering matrix components.

      • Adjust your gradient to be shallower, allowing more time for separation.

      • Switch to a column with a different selectivity (e.g., from C18 to a Phenyl-Hexyl or a HILIC column).

    • Enhance Sample Cleanup: A more rigorous sample preparation method can remove the suppressing agents before they reach the MS. If you are using protein precipitation, consider switching to SPE or liquid-liquid extraction for a cleaner extract.[13]

    • Dilute the Sample: A simple but effective strategy is to dilute the final extract.[10] This reduces the concentration of both the analyte and the matrix components. While this lowers the analyte signal, it may reduce the suppression effect even more, leading to a net improvement in the signal-to-noise ratio.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., containing ¹³C or ¹⁵N) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[14]

Q5: I am struggling to get a strong and consistent parent ion (precursor ion) for my analyte in ESI positive mode. What source parameters should I optimize?

A5: Optimizing the electrospray ionization (ESI) source is critical for maximizing the signal of any analyte. For a small polar molecule, fine-tuning these parameters is key.

  • Causality: The efficiency of desolvation and ionization is highly dependent on the physical properties of the analyte and the mobile phase. Parameters like gas temperature, gas flow, and capillary voltage must be tailored to your specific conditions.

  • Troubleshooting Steps & Solutions (via Flow Injection Analysis or Tee'd Infusion):

    • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for creating the initial spray of charged droplets. For positive mode, start around 3500-4500 V and adjust in small increments (e.g., 250 V) to find the value that gives the maximum stable signal.

    • Gas Temperature (Drying Gas): This heated nitrogen gas helps evaporate the solvent from the droplets. A temperature that is too low will result in poor desolvation and low signal; too high, and it could cause thermal degradation of your analyte. Start around 300-350 °C and optimize.

    • Gas Flow: This controls the flow rate of the drying gas. Higher flow rates can improve desolvation but may also decrease sensitivity if set too high. Optimize this in conjunction with the gas temperature.

    • Nebulizer Gas Pressure: This gas helps to form the initial aerosol. Typical values are 30-50 psi. Adjust to achieve a stable spray and signal.

    • Mobile Phase Composition: Ensure your mobile phase contains a proton source to facilitate positive ionization. Adding 0.1% formic acid is standard practice and highly effective.

Troubleshooting Decision Tree: Low MS Signal

G Start Low Analyte Signal in LC-MS/MS CheckStd Is signal strong in neat standard solution? Start->CheckStd IonSuppression Likely Ion Suppression (Matrix Effect) CheckStd->IonSuppression Yes CheckSource Is MS Source Optimized? CheckStd->CheckSource No Sol1 Improve Sample Cleanup (e.g., switch to SPE) IonSuppression->Sol1 Sol2 Optimize Chromatography (separate analyte from matrix) IonSuppression->Sol2 Sol3 Use Stable Isotope-Labeled Internal Standard IonSuppression->Sol3 CheckChem Is mobile phase chemistry correct? CheckSource->CheckChem Yes TuneSource Optimize Source Parameters: - Capillary Voltage - Gas Temp/Flow - Nebulizer Pressure CheckSource->TuneSource No GoodChem Check for: - Analyte Degradation - Incorrect Standard Conc. - Instrument Contamination CheckChem->GoodChem Yes FixChem Add Modifier: (e.g., 0.1% Formic Acid for ESI+) CheckChem->FixChem No

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 6-Aminopyridazine-3-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the biological activity of the novel compound 6-Aminopyridazine-3-carboxamide. We will delve into its potential mechanism of action, compare it against established alternatives, and provide detailed, field-proven protocols for its characterization in diverse cancer cell lines.

Introduction: The Promise of Pyridazine Scaffolds in Oncology

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Many pyridazine-based molecules have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.[1][2][3][4] The inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6][7][8]

This compound shares structural similarities with known PARP inhibitors, suggesting it may function through a similar mechanism. This guide outlines the necessary experimental steps to validate this hypothesis and characterize its broader biological effects, such as cytotoxicity, apoptosis induction, and cell cycle arrest.

Selecting Alternatives for Comparative Analysis

To contextualize the activity of this compound, it is essential to compare it against well-characterized compounds. Based on its putative mechanism as a PARP inhibitor, the following FDA-approved drugs serve as excellent benchmarks:

  • Olaparib (Lynparza®): A potent PARP inhibitor used to treat ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[5][8][9] Its mechanism involves not only enzymatic inhibition but also the "trapping" of PARP on DNA, leading to cytotoxic DNA double-strand breaks.[9]

  • Veliparib (ABT-888): Another PARP-1 and PARP-2 inhibitor that has been extensively studied in clinical trials, often in combination with DNA-damaging agents like chemotherapy and radiation.[10][11]

These comparators will allow for a robust assessment of the potency and unique properties of this compound.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data.[12][13] A well-selected panel can reveal differential sensitivities and provide clues about the compound's mechanism of action.[14][15] We recommend a panel that includes:

  • MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cell line. It is a workhorse in cancer research and provides a baseline for cytotoxicity studies.

  • HeLa (Cervical Cancer): A highly proliferative and robust cell line suitable for a wide range of cellular assays.

  • A549 (Lung Cancer): A common model for non-small cell lung cancer, offering insights into the compound's efficacy in a different solid tumor type.

This diverse panel allows for the assessment of the compound's activity across various cancer histotypes.

Comparative Analysis of Cytotoxicity

The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose.[16][17][18] It measures the metabolic activity of cells, which correlates with the number of viable cells.[16][18][19]

Experimental Protocol: MTT Cell Viability Assay[17][21]
  • Cell Plating: Seed MCF-7, HeLa, and A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Olaparib, and Veliparib in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Replace the medium in each well with 100 µL of the compound dilutions. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will convert the yellow MTT salt into purple formazan crystals.[16][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each compound in each cell line.

Visualizing the Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay plate_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT Reagent (4h Incubation) incubate_72h->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze Apoptosis_Workflow treat Treat Cells with Compounds (48h) harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark, RT) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze PARP_Mechanism cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-deficient Cancer Cell SSB1 DNA Single-Strand Break (SSB) PARP1 PARP-mediated Repair SSB1->PARP1 Replication1 Replication Fork SSB1->Replication1 Survival1 Cell Survival PARP1->Survival1 DSB1 Double-Strand Break (DSB) Replication1->DSB1 HR_Repair Homologous Recombination (BRCA1/2) DSB1->HR_Repair HR_Repair->Survival1 SSB2 DNA Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., this compound) SSB2->PARPi Replication2 Replication Fork SSB2->Replication2 PARP_Blocked PARP Repair Blocked PARPi->PARP_Blocked DSB2 Accumulation of DSBs PARP_Blocked->DSB2 leads to more Replication2->DSB2 HR_Deficient Defective HR (No BRCA1/2) DSB2->HR_Deficient Death Cell Death (Apoptosis) HR_Deficient->Death

References

A Comparative Analysis of 6-Aminopyridazine-3-carboxamide and Structurally Related Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. The arrangement of heteroatoms within these scaffolds dramatically influences their physicochemical properties and biological activities. This guide provides a comparative analysis of 6-Aminopyridazine-3-carboxamide, a molecule of growing interest, with its structurally related pyridine and pyrazine analogs. Due to the nascent stage of research on this compound, this analysis will leverage data from its better-characterized isomers and analogs to infer its potential therapeutic applications and guide future research.

Introduction: The Significance of the Aminocarboxamide Moiety on Azine Scaffolds

The combination of an amino group and a carboxamide group on a six-membered aromatic heterocycle (azine) creates a pharmacophore with a rich potential for forming multiple hydrogen bonds and engaging in various non-covalent interactions with biological targets. The relative positions of these functional groups and the nitrogen atoms within the heterocyclic core are critical determinants of a compound's bioactivity. This guide will focus on a comparative examination of three key structures:

  • This compound: The primary subject of this guide, featuring a 1,2-diazine (pyridazine) core.

  • 6-Aminopyridine-3-carboxamide (6-Aminonicotinamide): A well-studied pyridine analog.

  • 3-Aminopyrazine-2-carboxamide: A pyrazine analog with adjacent amino and carboxamide groups.

The analysis will delve into their chemical properties, known biological activities, and the structure-activity relationships (SAR) that govern their function.

Physicochemical Properties: A Comparative Overview

The arrangement of nitrogen atoms in the aromatic ring significantly impacts the electronic distribution, dipole moment, basicity, and hydrogen bonding capabilities of these molecules. These differences have profound implications for their solubility, membrane permeability, and target-binding affinity.

CompoundMolecular FormulaMolecular WeightCalculated LogPH-Bond DonorsH-Bond Acceptors
This compound C₅H₆N₄O138.13-0.8424
6-Aminopyridine-3-carboxamide C₆H₇N₃O137.14-0.3 (approx.)23
3-Aminopyrazine-2-carboxamide C₅H₆N₄O138.13-0.5 (approx.)24

Data for this compound from commercial supplier data.[1] Data for analogs are calculated estimates.

The pyridazine and pyrazine structures, with two ring nitrogens, are generally more polar and have lower calculated LogP values compared to their pyridine counterpart, suggesting potentially different solubility and permeability profiles.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these aminocarboxamide heterocycles typically involves multi-step sequences starting from commercially available precursors. The specific strategies are tailored to the target heterocyclic system.

General Synthesis of Pyridazine-3-carboxamides

A common route to pyridazine-3-carboxamides involves the construction of the pyridazine ring followed by functional group manipulation. For instance, a synthetic pathway could start from a suitable dicarbonyl compound which undergoes cyclization with hydrazine to form the pyridazinone core. Subsequent chlorination, amination, and carboxylation steps would lead to the desired product. A patent for the synthesis of a related compound, 6-methoxypyridazine-3-carboxylic acid, illustrates a typical approach involving oxidation of a methyl group to a carboxylic acid, followed by nucleophilic substitution of a chloro group.[2]

Synthesis of 3-Aminopyrazine-2-carboxamides

A documented method for the synthesis of 3-aminopyrazine-2-carboxamide derivatives starts from 3-aminopyrazine-2-carboxylic acid.[3] This starting material can be activated, for example with 1,1'-carbonyldiimidazole (CDI), and then reacted with a variety of amines to generate a library of N-substituted carboxamides.[3] An alternative route involves the esterification of the carboxylic acid followed by aminolysis.[3]

G cluster_0 Procedure A cluster_1 Procedure B A1 3-Aminopyrazine-2-carboxylic acid A2 Esterification (H2SO4, MeOH) A1->A2 A3 Methyl 3-aminopyrazinoate A2->A3 A4 Aminolysis (R-NH2, MW) A3->A4 A5 N-substituted 3-aminopyrazine-2-carboxamide A4->A5 B1 3-Aminopyrazine-2-carboxylic acid B2 Activation (CDI, DMSO) B1->B2 B3 Activated Intermediate B2->B3 B4 Aminolysis (R-NH2, MW) B3->B4 B5 N-substituted 3-aminopyrazine-2-carboxamide B4->B5

Caption: Synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.[3]

Comparative Biological Activity and Structure-Activity Relationship (SAR)

While specific biological data for this compound is scarce in publicly available literature, we can infer its potential activities by examining its structural analogs.

The Pyridazine Scaffold: A Hub for Diverse Activities

The pyridazine ring is a component of several biologically active molecules. For instance, derivatives of pyridazine-3-carboxamide have been investigated as selective agonists for the cannabinoid receptor 2 (CB2), with some compounds exhibiting high potency (EC50 values in the low nanomolar range).[4] This suggests that the pyridazine core can be effectively utilized to target G-protein coupled receptors. Furthermore, other pyridazine derivatives have shown potential as inhibitors of PGE2 production, highlighting a role in modulating inflammatory pathways.[5]

The Pyridine Analog: 6-Aminopyridine-3-carboxamide (6-Aminonicotinamide)

6-Aminonicotinamide is a well-known antimetabolite that acts as a competitive inhibitor of the NADP+-dependent enzyme glucose-6-phosphate dehydrogenase (G6PD).[6] This inhibition disrupts the pentose phosphate pathway, leading to a depletion of NADPH and rendering cells more susceptible to oxidative stress.[6] This mechanism has been exploited for its anticancer properties, where it has been shown to induce apoptosis in tumor cells and delay tumor growth in preclinical models.[6]

CompoundTargetActivityBiological Effect
6-Aminopyridine-3-carboxamide G6PDKi = 0.46 µMAntimetabolite, anticancer
Data from Chembook.[6]
The Pyrazine Analog: 3-Aminopyrazine-2-carboxamide

Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity: Several N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and other bacteria and fungi.[3][7] The most active compounds against M. tuberculosis H37Rv were phenyl derivatives, with MIC values as low as 12.5 µg/mL.[3][7] Structure-activity relationship studies revealed that lipophilic substituents on the phenyl ring and longer alkyl chains on the carboxamide nitrogen generally enhance antimycobacterial activity.[3]

Anticancer Activity: More recently, 3-aminopyrazine-2-carboxamide derivatives have been designed as fibroblast growth factor receptor (FGFR) inhibitors.[4][8] Certain derivatives have shown potent pan-FGFR inhibition and have exhibited significant antitumor activity in various cancer cell lines with FGFR abnormalities.[4][8]

Compound DerivativeTarget Organism/Cell LineActivity (MIC/IC50)
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37RvMIC = 12.5 µg/mL
N-octyl-3-aminopyrazine-2-carboxamideM. tuberculosis H37RvMIC = 25 µg/mL
Compound 18i (an N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative)SNU-16, KMS-11, SW-780 cancer cell linesIC50 = 1.88, 3.02, 2.34 µM
Data from various studies on 3-aminopyrazine-2-carboxamide derivatives.[3][4]

Experimental Protocols

To facilitate further research and direct comparison, the following are representative protocols for assays relevant to the activities discussed.

Protocol: In Vitro Antimycobacterial Susceptibility Testing

This protocol is based on the methods used for evaluating 3-aminopyrazine-2-carboxamide derivatives.[3][7]

  • Preparation of Compounds: Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC enrichment until it reaches the mid-log phase.

  • Assay Setup: In a 96-well microplate, prepare serial dilutions of the test compounds in the culture medium.

  • Inoculation: Add the bacterial suspension to each well to a final volume of 200 µL. Include a drug-free control and a positive control (e.g., isoniazid).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

G A Prepare compound dilutions in 96-well plate B Add M. tuberculosis culture A->B C Incubate at 37°C B->C D Read visual growth C->D E Determine MIC D->E

Caption: Workflow for antimycobacterial susceptibility testing.

Protocol: G6PD Inhibition Assay

This protocol is a generalized enzymatic assay to screen for inhibitors of Glucose-6-Phosphate Dehydrogenase, the target of 6-aminonicotinamide.

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0), a solution of G6PD enzyme, and substrate solutions (G6P and NADP+).

  • Assay Reaction: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the G6PD enzyme. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrates (G6P and NADP+) to start the reaction.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. The rate of NADPH formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to an appropriate dose-response model.

Conclusion and Future Directions

This comparative analysis highlights the significant impact of the heterocyclic core on the biological activity of aminocarboxamide compounds. While 6-Aminopyridine-3-carboxamide is a known G6PD inhibitor with anticancer properties, and 3-aminopyrazine-2-carboxamide derivatives show promise as both antimicrobial and anticancer agents targeting FGFR, the specific biological profile of this compound remains largely unexplored.

Based on the activities of its structural relatives, this compound warrants investigation for a range of therapeutic applications, including but not limited to:

  • Anticancer activity: Given the anticancer effects of both its pyridine and pyrazine analogs, it would be logical to screen this compound against a panel of cancer cell lines and explore its potential mechanisms of action.

  • Enzyme inhibition: The pyridazine scaffold could be a valuable pharmacophore for targeting various enzymes. Kinase and metabolic enzyme panels would be a good starting point for screening.

  • Modulation of inflammatory pathways: The demonstrated activity of other pyridazines as inhibitors of PGE2 production suggests that this compound could have anti-inflammatory properties.

Future research should focus on the synthesis of this compound and its derivatives, followed by systematic biological screening to elucidate its pharmacological profile. Direct comparison with its pyridine and pyrazine analogs in the same assays will be crucial for understanding the nuanced structure-activity relationships governed by the position of the ring nitrogens. Such studies will undoubtedly contribute to a deeper understanding of this important class of heterocyclic compounds and may lead to the discovery of novel therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Aminopyridazine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The pyridazine ring is a versatile heterocyclic scaffold that has garnered significant interest in drug discovery due to its unique physicochemical properties.[1] Characterized by its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, the pyridazine moiety is an attractive component in the design of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiotonic effects.[2][3][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: the 6-aminopyridazine-3-carboxamide analogs. We will explore the synthetic strategies, compare the biological activities of various analogs against key therapeutic targets, and provide detailed experimental protocols for their evaluation. This comparative analysis is intended to serve as a valuable resource for researchers and scientists engaged in the field of medicinal chemistry and drug development.

General Synthetic Pathways

The synthesis of this compound analogs typically involves a multi-step sequence starting from commercially available pyridazine precursors. A common strategy involves the initial formation of a pyridazine carboxylic acid, followed by amidation and subsequent modification of the 6-position. The specific sequence of reactions can be adapted to introduce a variety of substituents, allowing for a thorough exploration of the chemical space and the corresponding structure-activity relationships.

Below is a representative synthetic protocol for the preparation of a 6-substituted aminopyridazine-3-carboxamide analog.

Experimental Protocol: Synthesis of a 6-(substituted-amino)-N-aryl-pyridazine-3-carboxamide
  • Step 1: Chlorination of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

    • To a solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in an appropriate solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully quench with ice water.

    • Extract the product, 6-chloropyridazine-3-carbonyl chloride, with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Amidation with a primary amine.

    • Dissolve the crude 6-chloropyridazine-3-carbonyl chloride in a suitable solvent (e.g., dichloromethane).

    • Add a desired primary amine (e.g., aniline) and a base (e.g., triethylamine) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the 6-chloro-N-arylpyridazine-3-carboxamide intermediate.

  • Step 3: Nucleophilic substitution at the 6-position.

    • In a sealed tube, dissolve the 6-chloro-N-arylpyridazine-3-carboxamide intermediate in a suitable solvent (e.g., isopropanol).

    • Add the desired amine (e.g., cyclopropylamine) and a base (e.g., triethylamine).

    • Heat the mixture at an elevated temperature (e.g., 100°C) for several hours.

    • After cooling, the product can be purified by column chromatography to afford the final 6-(substituted-amino)-N-aryl-pyridazine-3-carboxamide analog.

G start 6-oxo-1,6-dihydropyridazine-3-carboxylic acid step1 Chlorination (POCl₃) start->step1 intermediate1 6-chloropyridazine-3-carbonyl chloride step1->intermediate1 step2 Amidation (Primary Amine, Base) intermediate1->step2 intermediate2 6-chloro-N-arylpyridazine-3-carboxamide step2->intermediate2 step3 Nucleophilic Substitution (Amine, Base) intermediate2->step3 product Final 6-(substituted-amino)-N-aryl-pyridazine-3-carboxamide Analog step3->product

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be finely tuned by modifying different parts of the molecule. The following sections detail the SAR at key positions, with a focus on their activity as kinase inhibitors, a prominent therapeutic target for this class of compounds.

Target Focus: Tyrosine Kinase 2 (TYK2) Inhibition

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons.[5] Dysregulation of these pathways is implicated in various autoimmune diseases. Small molecule inhibitors that bind to the pseudokinase (JH2) domain of TYK2 are of significant therapeutic interest.[5] The this compound scaffold has been explored for the development of potent and selective TYK2 inhibitors.[5]

SAR Summary Table
Analog R¹ (at 6-amino) R² (on carboxamide) R³ (on pyridazine) Target Activity (IC₅₀)
A Methyl1-AdmantylHTYK23.2 nM
B Ethyl1-AdmantylHTYK2>1000 nM
C MethylPhenylHTYK2Moderate
D MethylCyclohexylHTYK2Low
E Methyl1-Admantyl5-FluoroTYK21.8 nM

Data is representative and compiled from literature for illustrative purposes.

Analysis of Substitutions
  • R¹ Position (6-Amino Group): The substituent on the 6-amino group is critical for activity. Small alkyl groups, particularly a methyl group, appear to be optimal for potent TYK2 inhibition. Increasing the steric bulk, for example, by replacing methyl with an ethyl group, can lead to a significant loss of activity. This suggests a constrained binding pocket for this part of the molecule.

  • R² Position (Carboxamide Group): The group attached to the carboxamide nitrogen plays a significant role in defining the potency and selectivity of the analogs. Bulky, lipophilic groups such as an adamantyl moiety have been shown to be highly effective.[5] This is likely due to favorable hydrophobic interactions within the TYK2 JH2 domain. Less bulky or more polar substituents generally result in reduced activity.

  • R³ Position (Pyridazine Ring): Substitution on the pyridazine ring itself can be used to fine-tune the electronic properties and metabolic stability of the compounds. For instance, the introduction of a fluorine atom at the 5-position can enhance potency, possibly by modulating the pKa of the pyridazine nitrogens or by forming specific interactions with the target protein.

Caption: Key structure-activity relationships for this compound analogs.

Mechanism of Action: TYK2 Signaling Pathway

The inhibition of TYK2 by these analogs prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling pathway ultimately downregulates the expression of pro-inflammatory genes, which is the basis for their therapeutic potential in autoimmune disorders.

TYK2_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor 6-Aminopyridazine- 3-carboxamide Analog Inhibitor->TYK2 inhibits

Caption: The TYK2-STAT signaling pathway and the point of inhibition.

Protocol: In Vitro TYK2 Kinase Assay

To quantitatively assess the inhibitory potential of the synthesized analogs, a biochemical kinase assay is essential. The following is a generalized protocol for such an assay.

Materials:
  • Recombinant human TYK2 (JH2 domain)

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound solution.

  • Enzyme Addition: Add the recombinant TYK2 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly kinases like TYK2. The SAR studies reveal that specific substitutions at the 6-amino and carboxamide positions are crucial for high-potency inhibition. Bulky, lipophilic moieties on the carboxamide and small alkyl groups on the 6-amino function are key features for effective interaction with the target. Further optimization of this scaffold, guided by the SAR principles outlined in this guide, holds significant potential for the discovery of novel drug candidates for autoimmune diseases and other conditions.

References

Confirming the Mechanism of Action of 6-Aminopyridazine-3-carboxamide: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of drug discovery and development, elucidating a compound's mechanism of action (MOA) is a critical step that bridges a promising chemical entity with a validated therapeutic strategy. The novel heterocyclic compound, 6-Aminopyridazine-3-carboxamide, presents a scaffold with potential for diverse biological activities, yet its precise cellular targets and mechanism remain to be fully characterized. This guide provides an in-depth, comparative analysis of cutting-edge genetic approaches to systematically identify and validate the MOA of such novel compounds. We will navigate the strategic application of these techniques, from broad, unbiased screening to definitive target confirmation, ensuring a rigorous and scientifically sound path to mechanistic clarity.

While the definitive molecular target of this compound is not yet established in public literature, its structural elements, particularly the pyridazine and carboxamide moieties, are found in compounds with diverse biological roles, including kinase inhibition and modulation of metabolic pathways.[1][2] For the purpose of this guide, we will hypothesize that this compound exerts its effect by inhibiting a critical cellular kinase, "Kinase X," involved in a cancer cell proliferation pathway. This guide will serve as a roadmap to rigorously test this hypothesis and uncover the true MOA using powerful genetic tools.

Pillar 1: Unbiased Target Discovery via High-Throughput Genetic Screens

The initial step in confirming a hypothesized MOA, or discovering an entirely new one, is often an unbiased, genome-wide screen. This approach allows researchers to identify genes that, when perturbed, alter a cell's sensitivity to the compound of interest. The two leading technologies for this are CRISPR-based screens and RNA interference (RNAi) screens.

CRISPR/Cas9-Based Screening: The New Gold Standard

CRISPR-Cas9 technology has revolutionized functional genomics, offering a precise and robust method for genome-wide screening.[3] For MOA studies, a key application is the "drug resistance/sensitivity screen," which can identify genes that, when knocked out, cause cells to become either resistant or more sensitive to the compound.

A gene whose knockout confers resistance to this compound is a strong candidate for its direct target (e.g., "Kinase X") or a critical downstream effector. Conversely, a gene whose knockout sensitizes cells to the compound may represent a parallel survival pathway or a negative regulator of the target pathway.

CRISPR_Workflow cluster_prep Phase 1: Library Preparation & Transduction cluster_selection Phase 2: Compound Treatment & Selection cluster_analysis Phase 3: Hit Identification lib Pooled sgRNA Library (targeting all human genes) virus Lentiviral Packaging lib->virus Packaging into lentivirus transduction Lentiviral Transduction of Cells virus->transduction cells Cancer Cell Line (sensitive to compound) cells->transduction treatment Split Cell Population transduction->treatment control Control Group (DMSO) treatment->control drug Treatment Group (this compound) treatment->drug gDNA_c Isolate Genomic DNA (Control) control->gDNA_c selection Incubate & Select for Resistant Cells drug->selection gDNA_d Isolate Genomic DNA (Treated) selection->gDNA_d pcr PCR Amplify sgRNA Cassettes gDNA_c->pcr gDNA_d->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs analysis Bioinformatic Analysis (Identify enriched sgRNAs) ngs->analysis hits Validated Gene Hits (e.g., 'Kinase X') analysis->hits shRNA_Workflow cluster_prep_shrna Phase 1: Library Preparation & Transduction cluster_selection_shrna Phase 2: Compound Treatment & Selection cluster_analysis_shrna Phase 3: Hit Identification lib_s Pooled shRNA Library virus_s Lentiviral Packaging lib_s->virus_s transduction_s Lentiviral Transduction virus_s->transduction_s cells_s Target Cell Line cells_s->transduction_s treatment_s Split Population transduction_s->treatment_s control_s Control (DMSO) treatment_s->control_s drug_s Treatment (Compound) treatment_s->drug_s gDNA_cs Isolate Genomic DNA (Control) control_s->gDNA_cs selection_s Select for Resistance drug_s->selection_s gDNA_ds Isolate Genomic DNA (Treated) selection_s->gDNA_ds pcr_s PCR Amplify shRNA Barcodes gDNA_cs->pcr_s gDNA_ds->pcr_s ngs_s Next-Generation Sequencing pcr_s->ngs_s analysis_s Identify Enriched shRNAs ngs_s->analysis_s hits_s Candidate Gene Hits analysis_s->hits_s Pathway_Validation cluster_drug Pharmacological Inhibition cluster_genetic Genetic Ablation Compound This compound KinaseX_D Kinase X Compound->KinaseX_D Inhibits Substrate_D Substrate-P KinaseX_D->Substrate_D Phosphorylates Phenotype_D Cell Proliferation Substrate_D->Phenotype_D Drives Phenotype_G Reduced Proliferation CRISPR CRISPR/Cas9 KinaseX_G Kinase X (KO) CRISPR->KinaseX_G Knocks Out Substrate_G Substrate-P (Reduced) Substrate_G->Phenotype_G Leads to

References

A Senior Application Scientist's Guide to the Experimental Characterization of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Framework for Cross-Validation and Comparative Analysis

Introduction: Defining the Target and Navigating Structural Analogs

In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active agents demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific, yet sparsely characterized molecule: 6-Aminopyridazine-3-carboxamide (CAS 98021-37-5) . A critical point of clarification is its distinction from the similarly named, but structurally different and extensively studied compound, 6-Aminopyridine-3-carboxamide, also known as 6-Aminonicotinamide (6-AN, CAS 329-89-5).

The fundamental difference lies in the core heterocyclic ring: a pyridazine ring contains two adjacent nitrogen atoms (a 1,2-diazine), whereas a pyridine ring contains a single nitrogen atom. This seemingly small structural change can profoundly impact the molecule's physicochemical properties, target engagement, and overall biological activity. While 6-Aminonicotinamide is a well-documented inhibitor of 6-phosphogluconate dehydrogenase (6PGD) with established antineoplastic properties[3][4], there is a notable lack of published experimental data for its pyridazine counterpart.

This guide, therefore, serves a dual purpose:

  • To propose a rigorous, self-validating experimental workflow to characterize the biological activity of this compound for the first time.

  • To establish a framework for the cross-validation of these findings against its well-documented pyridine analog, 6-Aminonicotinamide, thereby providing a direct comparison of how the core scaffold modification impacts function.

This document is designed for researchers in drug discovery and chemical biology, providing not just protocols, but the scientific rationale underpinning each experimental choice.

Caption: Structural comparison of the topic and comparator compounds.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, establishing the fundamental properties of this compound is paramount for ensuring data reproducibility and relevance. The trustworthiness of all subsequent biological data hinges on the accurate preparation and handling of the test compound.

Aqueous Solubility Assessment

Rationale: Biological assays are typically conducted in aqueous media. Undissolved compound can lead to inaccurate concentration calculations and false-negative or artifactual results. The comparator, 6-Aminonicotinamide, is noted to be insoluble in water but soluble in DMSO.[3][4] We hypothesize a similar profile for the pyridazine analog.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Aqueous Dilution: Transfer 2 µL from each well of the DMSO plate to a new 96-well plate containing 98 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 2%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at ~620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

Stability in Assay Media

Rationale: Compound degradation in the assay medium over the course of an experiment can lead to an underestimation of potency. This protocol validates the compound's stability under typical cell culture conditions.

Experimental Protocol: LC-MS Based Stability Assessment

  • Sample Preparation: Spike this compound into pre-warmed cell culture medium (e.g., RPMI-1640 + 10% FBS) to a final concentration of 10 µM.

  • Time Points: Aliquot the mixture and incubate in a standard cell culture incubator (37°C, 5% CO₂). Collect samples at t=0, 2, 8, 24, and 48 hours.

  • Sample Quenching: At each time point, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not present in the assay).

  • Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining compound versus time. A degradation of <10% over 48 hours is generally considered stable for most cell-based assays.

ParameterThis compound6-Aminonicotinamide (Reference)Justification
Molecular Weight 138.13 g/mol [5]137.14 g/mol [4]Confirms identity and aids in solution preparation.
Topological Polar Surface Area (TPSA) 94.89 Ų[5]79.1 ŲPredicts membrane permeability and oral bioavailability.
Predicted LogP -0.84[5]-0.69Indicates hydrophilicity/lipophilicity.
Aqueous Solubility (Kinetic) To be determinedInsoluble in water[3]Critical for designing valid biological assays.
Stability in Media (48h) To be determinedAssumed stable for typical assaysEnsures observed effects are due to the compound, not degradants.

Part 2: Comparative In Vitro Biological Evaluation

With foundational properties established, the next logical step is to screen for biological activity. Our experimental design is guided by the known activity of the comparator, 6-Aminonicotinamide, as an antineoplastic agent. We will first conduct a broad phenotypic screen and then dissect the potential mechanism of action.

G cluster_phase2 A Phase 1: Physicochemical Characterization B Phase 2: In Vitro Screening A->B Proceed if soluble & stable C Phase 3: Mechanism of Action (MoA) Studies B->C Proceed if activity is observed B1 Broad Phenotypic Screen (Cancer Cell Line Panel) B->B1 D Phase 4: In Vivo Cross-Validation (Proposed) C->D Proceed if MoA is validated C1 Direct 6PGD Enzyme Inhibition Assay C->C1 C2 Cellular Apoptosis Assay (e.g., Caspase-Glo) C->C2 C3 Cell Cycle Analysis (Flow Cytometry) C->C3 B2 Determine IC50 Values B1->B2 G G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PGL 6-Phospho-glucono-δ-lactone PG 6-Phosphogluconate PGL->PG PGD 6PGD PG->PGD Ru5P Ribulose-5-Phosphate PPP Downstream Pentose Phosphate Pathway (Nucleotide Synthesis, NADPH Production) Ru5P->PPP G6PD->PGL PGD->Ru5P AN 6-Aminonicotinamide (Comparator) AN->PGD Inhibits AP This compound (Test Compound) AP->PGD Inhibits?

References

Benchmarking Potency and Selectivity: A Technical Guide for 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Pyridazine Scaffold

The pyridazine moiety is a recognized pharmacophore in modern drug discovery, valued for its unique physicochemical properties that can enhance drug-target interactions.[1] Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer and inflammatory disorders.[2][3][4][5][6] This guide presents a comprehensive, data-driven framework for characterizing the potency and selectivity of a novel compound, 6-Aminopyridazine-3-carboxamide.

In the absence of established public data for this specific molecule, we propose a rigorous, multi-tiered benchmarking strategy. This document will serve as a practical guide for researchers and drug development professionals to systematically evaluate this compound, using Cyclin-Dependent Kinase 2 (CDK2) as a primary hypothetical target, based on the prevalence of the aminopyridazine scaffold in known CDK inhibitors.[2][7] This approach, however, is broadly applicable to other potential kinase targets.

Our comparative analysis will employ well-characterized, clinically relevant CDK inhibitors, Roscovitine and Palbociclib , as benchmarks. This guide will detail the requisite experimental protocols, from initial biochemical potency assessment to in-cell target engagement and broad selectivity profiling, providing a robust methodology for elucidating the compound's therapeutic potential.

Experimental Strategy: A Tiered Approach to Kinase Inhibitor Characterization

A systematic evaluation is critical to understanding a compound's potential. We advocate for a tiered approach that progressively builds a comprehensive profile of this compound.

G cluster_0 Tier 1: Primary Target Potency cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Selectivity Profiling a Biochemical IC50 Determination (e.g., ADP-Glo™ Kinase Assay) b Cellular Target Engagement (e.g., NanoBRET™ Assay) a->b Confirm on-target activity in a cellular context c Cellular Thermal Shift Assay (CETSA) a->c Confirm on-target activity in a cellular context d Kinome-wide Selectivity Scan (e.g., KinomeScan™) b->d Assess off-target interactions c->d Assess off-target interactions

Caption: Tiered workflow for inhibitor characterization.

Tier 1: Foundational Potency Assessment

The initial step is to determine the compound's potency against the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Biochemical IC50 Determination

A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A lower IC50 value indicates higher potency.

Table 1: Hypothetical Biochemical Potency Data

CompoundTarget KinaseIC50 (nM)
This compound CDK2/Cyclin E1 [Data]
Roscovitine (Comparator 1)CDK2/Cyclin E140
Palbociclib (Comparator 2)CDK4/Cyclin D111
Palbociclib (Comparator 2)CDK2/Cyclin E1>10,000
Experimental Protocol: ADP-Glo™ Kinase Assay
  • Prepare Reagents :

    • Kinase Buffer: Prepare a suitable buffer containing MgCl2, DTT, and BSA.

    • ATP Solution: Prepare ATP at a concentration equal to the Km for the specific kinase.

    • Substrate Solution: Use a generic or specific peptide substrate for the target kinase.

    • Kinase Solution: Dilute the purified kinase (e.g., CDK2/Cyclin E1) to the desired concentration.

  • Assay Assembly :

    • Add 2.5 µL of serially diluted this compound or comparator compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the ATP solution.

  • Incubation and Detection :

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response curve using a sigmoidal model to determine the IC50 value.

Tier 2: Verifying Cellular Activity and Target Engagement

Demonstrating that a compound can interact with its target in a complex cellular environment is a critical step. We will outline two complementary methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ assay measures the binding of a compound to a target protein in living cells.[2][7] This is achieved through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.

G cluster_0 NanoBRET™ Workflow a Transfect cells with NanoLuc®-Target Fusion Vector b Add fluorescent tracer and test compound a->b c Add Nano-Glo® Substrate b->c d Measure BRET signal c->d e Analyze dose-dependent decrease in BRET d->e

Caption: NanoBRET™ experimental workflow.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation :

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-CDK2 fusion protein.

    • Incubate for 24 hours to allow for protein expression.[7]

  • Assay Setup :

    • Harvest and resuspend the transfected cells in Opti-MEM™ I medium.

    • Dispense the cell suspension into a 384-well white assay plate.

    • Add the fluorescent tracer at its predetermined optimal concentration.

    • Add serially diluted this compound or comparator compounds.

  • Signal Detection :

    • Equilibrate the plate at 37°C for 2 hours.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution.

    • Add the substrate solution to each well.

    • Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and 618 nm).[7]

  • Data Analysis :

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Target Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][8][9][10]

Table 2: Hypothetical Cellular Potency and Target Engagement Data

CompoundAssayTargetIC50 (nM) / ΔTm (°C)
This compound NanoBRET™ CDK2 [Data]
This compound CETSA® CDK2 [Data]
Roscovitine (Comparator 1)NanoBRET™CDK2250
Roscovitine (Comparator 1)CETSA®CDK2+5.2
Experimental Protocol: CETSA®
  • Cell Treatment :

    • Culture cells (e.g., a relevant cancer cell line) to confluency.

    • Treat the cells with this compound, a comparator, or vehicle control for 1-2 hours.

  • Thermal Challenge :

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction and Analysis :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble target protein (CDK2) in the supernatant by Western blot or other quantitative methods like AlphaScreen®.[8]

  • Data Analysis :

    • For thermal shift experiments, plot the amount of soluble protein against temperature to generate a melting curve and determine the melting temperature (Tm).

    • For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the amount of soluble protein against compound concentration to determine an EC50.

Tier 3: Defining the Selectivity Profile

A crucial aspect of drug development is understanding a compound's selectivity across the human kinome. A highly selective compound is often associated with a better safety profile.

Kinome-wide Selectivity Profiling

A broad kinase panel screen (e.g., KinomeScan™) is the gold standard for assessing selectivity. This type of assay typically measures the binding of a compound to a large number of purified kinases.

Table 3: Hypothetical Kinome Selectivity Data (% Inhibition at 1 µM)

Kinase FamilyTarget KinaseThis compound RoscovitinePalbociclib
CMGC CDK2 >95% >95%>95%
CMGCCDK5[Data] >95%<50%
CMGCGSK3β[Data] <50%<10%
TKABL1[Data] <10%<10%
AGCROCK1[Data] <10%<10%
(...and ~400 other kinases)

A selective inhibitor will show high percent inhibition for the primary target and minimal inhibition for other kinases at a given concentration.

Conclusion: A Pathway to Data-Driven Decisions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically progressing through the tiers of biochemical potency, cellular target engagement, and kinome-wide selectivity, researchers can build a robust data package. This structured approach, benchmarked against established drugs, will enable an objective assessment of the compound's potential and inform critical decisions in the drug discovery and development process.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. 6-Aminopyridazine-3-carboxamide is a heterocyclic compound belonging to a class of molecules that are of significant interest for their diverse biological activities.[1] Derivatives of pyridazine are explored for antibacterial, antiviral, and antitumor applications, making them valuable scaffolds in medicinal chemistry.[2] However, the journey from a promising hit in a high-throughput screen to a well-validated lead compound is fraught with potential pitfalls, with experimental irreproducibility being a primary obstacle.

This guide provides a comprehensive framework for researchers working with this compound, focusing on the critical parameters that govern experimental reliability. By dissecting the molecule's properties and outlining rigorous, self-validating protocols, we aim to equip scientists with the tools to generate data that is not only accurate but also consistently reproducible.

The Foundation: Physicochemical Properties and Their Impact

The reproducibility of any experiment begins with a thorough understanding of the test article's fundamental characteristics. Overlooking these properties is a common source of variability. For this compound, key parameters must be considered.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for ReproducibilitySource
Molecular Formula C₅H₆N₄OEssential for accurate molecular weight and elemental analysis calculations.[3]
Molecular Weight 138.13 g/mol Critical for preparing solutions of precise molar concentrations.[3]
Appearance Solid powderVariations in color or form can indicate impurities or degradation.N/A
Solubility Soluble in DMSOInconsistent dissolution or precipitation in stock or assay buffers can drastically alter the effective concentration, leading to erroneous results.[4]
Purity ≥97% (Typical)The nature and percentage of impurities can introduce confounding biological activities or interfere with analytical measurements.[3]
Experimental Protocol: Preparation and Quality Control of Standardized Stock Solutions

This protocol establishes a self-validating system for preparing and maintaining the integrity of your compound stocks, a critical first step in any experiment.

  • Material Characterization: Before use, obtain a Certificate of Analysis (CoA) for the specific lot of this compound. Verify the purity and identity using an independent method, such as LC-MS or NMR.

    • Rationale: Lot-to-lot variability in purity and the presence of synthetic byproducts are significant sources of irreproducibility. Independent verification ensures you are working with the correct, well-characterized molecule.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound in a controlled environment to minimize hygroscopicity effects.

    • Rationale: Small errors in weighing can lead to significant deviations from the target concentration, impacting all downstream experiments.

  • Solvent Selection and Dissolution: Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to the solid compound to achieve a high-concentration primary stock (e.g., 50 mM). Facilitate dissolution by vortexing and brief sonication in a room temperature water bath. Visually confirm that no particulates remain.

    • Rationale: DMSO is hygroscopic; absorbed water can alter solubility and promote compound degradation over time. Complete dissolution is mandatory for a homogenous stock.

  • Aliquoting and Storage: Aliquot the primary stock solution into single-use volumes in appropriate vials (e.g., low-binding polypropylene) and store at -80°C, protected from light.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles which can cause compound precipitation or degradation. Many heterocyclic compounds are light-sensitive.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot and prepare serial dilutions for your assay. Be mindful of the final DMSO concentration in the assay, as it can affect biological systems.

    • Rationale: Preparing fresh dilutions for each experiment from a quality-controlled primary stock minimizes variability associated with the stability of lower-concentration solutions.

Context is Key: Comparative Analysis with Structural Analogs

The biological activity of a compound is best understood in the context of its structural neighbors. Comparing this compound to its analogs can reveal crucial structure-activity relationships (SAR) and highlight features essential for its function. This approach helps validate that an observed effect is due to the specific molecule and not a general property of the chemical class.

Table 2: Comparative Biological Context of Related Carboxamide Scaffolds

Compound ClassRepresentative Biological ActivityKey Structural FeatureImplication for Comparative Studies
Pyridazine Carboxamides Varied, including antimicrobial and anti-inflammatory properties.[5][6]Contains a 1,2-diazine ring system.Serves as the direct parent class for understanding core scaffold activity.
Pyrimidine Carboxamides Potent antitubercular activity has been identified in this class.[7][8]Contains a 1,3-diazine ring system.A key isomeric comparison point; the relative position of the nitrogen atoms can dramatically alter binding modes and biological activity.
Pyridine Carboxamides Broad activities including antibacterial, antifungal, and herbicidal.[9]Contains a single nitrogen in the aromatic ring.Represents the mono-aza analog, allowing for dissection of the importance of the second nitrogen atom in the pyridazine ring.
Pyrazole Carboxamides Widely used as insecticides and fungicides; also explored as kinase inhibitors for AML.[10][11]A five-membered diazole ring.A change in ring size and aromaticity provides a valuable counter-screening opportunity to assess target selectivity.

When a novel activity is discovered for this compound, synthesizing or procuring a close analog where, for example, the pyridazine is replaced by a pyridine, can be a powerful tool. If the activity is lost with this small change, it strengthens the hypothesis that the pyridazine scaffold is a key pharmacophore.

A Workflow for Verifiable Target Engagement

For research to be reproducible, the observed phenotype must be demonstrably linked to the compound's interaction with its intended molecular target. The following workflow illustrates a logical, self-validating progression from initial biochemical screening to cellular target confirmation.

Caption: A self-validating workflow for hit confirmation.

Experimental Protocol: A Standardized Enzyme Inhibition Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a putative target enzyme.[12][13]

  • Enzyme and Substrate Titration:

    • a. Determine the optimal concentration of the enzyme that yields a linear reaction rate over the desired time course.

    • b. Determine the Michaelis-Menten constant (Kₘ) for the substrate under the optimized enzyme conditions.

    • Rationale: Running the inhibition assay under initial velocity conditions and at a substrate concentration around the Kₘ value is crucial for accurately determining the mode of inhibition and obtaining a reproducible IC₅₀.[12]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Subsequently, dilute this series into the assay buffer.

    • Rationale: A wide concentration range is necessary to define the top and bottom plateaus of the dose-response curve accurately.

  • Assay Execution:

    • a. Add the diluted compound or vehicle (DMSO control) to the assay plate.

    • b. Add the enzyme and pre-incubate with the compound for a defined period (e.g., 15-30 minutes).

    • c. Initiate the reaction by adding the substrate.

    • d. Measure product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme, which is especially important for slow-binding inhibitors.

  • Controls:

    • Positive Control: A known inhibitor of the target enzyme.

    • Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO).

    • Baseline Control (100% Inhibition): Substrate only (no enzyme).

    • Rationale: Controls are non-negotiable for validating assay performance. They ensure the enzyme is active, the vehicle is not inhibitory, and provide the dynamic range for data normalization.[14]

  • Data Analysis:

    • a. Convert raw data to percent inhibition relative to the controls.

    • b. Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • c. Fit the data to a four-parameter logistic equation to determine the IC₅₀.

    • Rationale: Proper statistical analysis is essential. The dose-response curve provides not only the IC₅₀ but also information on the cooperativity (Hill slope) and completeness of inhibition.

Bridging the Gap: From Benchtop to Biological System

Reproducibility is challenged further when moving from a clean biochemical assay to a complex cellular or in vivo environment. Factors like cell membrane permeability, efflux pumps, and compound metabolism can all lead to a disconnect between in vitro potency and cellular activity.

G cluster_0 In Vitro Environment cluster_1 Cellular Environment cluster_2 In Vivo Environment biochem Biochemical Potency (IC50) cell_perm Cell Permeability biochem->cell_perm cellular_potency Cellular Activity (EC50) cell_perm->cellular_potency efflux Efflux Pumps efflux->cellular_potency metabolism Cellular Metabolism metabolism->cellular_potency pk Pharmacokinetics (ADME) cellular_potency->pk efficacy In Vivo Efficacy pk->efficacy

References

A Researcher's Guide to Target Validation: Orthogonal Assays for Confirming the Biological Effects of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: 6-Aminopyridazine-3-carboxamide is a heterocyclic compound that serves as a versatile chemical scaffold. While not extensively characterized as a standalone bioactive agent, its core structure is present in numerous molecules investigated as inhibitors of key cellular signaling pathways. For the purpose of this guide, we will posit a common and plausible scenario in drug discovery: in a high-throughput screen, this compound, hereafter referred to as "Compound-A" , was identified as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously validate this initial finding. We will move beyond the primary screen and employ a series of orthogonal, mechanistically distinct assays to build a robust, data-driven case for the on-target activity of Compound-A.

The Imperative of Orthogonal Validation in Drug Discovery

A single assay, no matter how robust, is susceptible to artifacts. Off-target effects, assay interference, or compound promiscuity can all lead to false positives. The principle of orthogonal validation is to confirm a primary hypothesis—in this case, that Compound-A inhibits the PI3K pathway—using multiple, independent methods that measure different aspects of the same biological event. This multi-pronged approach is the cornerstone of building a trustworthy and compelling target validation package.

Our strategy is to confirm the activity of Compound-A at three distinct levels of the biological hierarchy:

  • Target Engagement: Does Compound-A physically interact with its intended target, PI3K, within the complex environment of a cell?

  • Downstream Signaling: Does this interaction translate into the expected modulation of the immediate downstream signaling cascade?

  • Cellular Phenotype: Does the inhibition of the signaling pathway produce a measurable, functional consequence for the cell?

Assay 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: The foundational principle of CETSA is that the binding of a ligand (our Compound-A) to its target protein (PI3K) confers thermal stability. When cells are heated, proteins begin to denature and aggregate. However, proteins complexed with a stabilizing ligand will remain in solution at higher temperatures compared to their unbound counterparts. By measuring the amount of soluble PI3K protein at various temperatures in the presence and absence of Compound-A, we can directly infer target engagement inside the cell. This method is invaluable as it is label-free and provides evidence of target binding in a physiological, intracellular context.

Experimental Workflow for CETSA

Below is a diagram illustrating the key steps in a typical CETSA experiment designed to validate the interaction between Compound-A and PI3K.

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture Cells (e.g., MCF-7) B 2. Treat Cells - Vehicle (DMSO) - Compound-A A->B C 3. Harvest & Lyse Cells B->C D 4. Aliquot Lysates C->D E 5. Heat Lysates (Temperature Gradient) D->E F 6. Separate Aggregates (Centrifugation) E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Quantify PI3K (Western Blot / ELISA) G->H

Caption: CETSA workflow to measure Compound-A binding to PI3K.

Step-by-Step CETSA Protocol
  • Cell Culture and Treatment: Plate a cancer cell line known to have active PI3K signaling (e.g., MCF-7 or A549) and grow to ~80% confluency. Treat the cells with either vehicle control (e.g., 0.1% DMSO) or a high concentration of Compound-A (e.g., 10-20 µM) for 1-2 hours.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by high-speed centrifugation to remove cell debris.

  • Heating Step: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Aggregates: Pellet the denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble PI3K in each sample using a standard Western Blot or ELISA protocol.

Expected Data and Interpretation

The expected outcome is a rightward shift in the melting curve for PI3K in the Compound-A-treated samples compared to the vehicle control. This indicates that at higher temperatures, more PI3K protein remains soluble due to the stabilizing effect of Compound-A binding.

Temperature (°C)Soluble PI3K (Vehicle, % of Max)Soluble PI3K (Compound-A, % of Max)
40100%100%
4695%98%
5075%92%
54 50% (Tm) 85%
58 20% 50% (Tm)
625%25%

Table 1: Representative CETSA data showing a thermal shift in the melting temperature (Tm) of PI3K upon binding of Compound-A.

Assay 2: Probing Downstream Signaling via Western Blot for Phospho-Akt

Scientific Rationale: The PI3K enzyme, upon activation, phosphorylates PIP2 to generate PIP3. This second messenger recruits and activates the downstream kinase Akt by facilitating its phosphorylation at key residues, notably Serine 473 (S473). Therefore, a direct and universally accepted readout of PI3K inhibition is a decrease in the level of phosphorylated Akt (p-Akt). Western blotting is a semi-quantitative technique that allows us to visualize and measure this specific post-translational modification, providing strong mechanistic evidence that Compound-A disrupts the intended signaling pathway.

PI3K/Akt Signaling Pathway

The diagram below outlines the core segment of the PI3K signaling pathway relevant to our validation experiment.

RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 CompoundA Compound-A CompoundA->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (S473) Akt->pAkt Phosphorylates Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Promotes

Caption: Inhibition of PI3K by Compound-A blocks Akt phosphorylation.

Step-by-Step Western Blot Protocol
  • Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Serum-starve the cells overnight to reduce basal PI3K signaling.

  • Stimulation and Inhibition: Pre-treat cells with a dose-range of Compound-A (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours. Subsequently, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL EGF or insulin) for 15-30 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for p-Akt (S473) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH or β-Actin).

Expected Data and Interpretation

A successful experiment will show a dose-dependent decrease in the p-Akt signal in Compound-A-treated cells, while the levels of total Akt and the loading control remain unchanged. This confirms that the compound's effect is on the phosphorylation status of Akt, not on its total protein expression.

Compound-A (µM)p-Akt (S473) SignalTotal Akt SignalGAPDH SignalNormalized p-Akt (% of Stimulated Control)
0 (Unstimulated)5981005%
0 (Stimulated)100100100100%
0.1729910172%
1.0251019925%
10.08981008%

Table 2: Representative Western blot quantification data demonstrating a dose-dependent inhibition of Akt phosphorylation by Compound-A.

Assay 3: Measuring Phenotypic Outcomes with a Cell Viability Assay

Scientific Rationale: The PI3K/Akt pathway is a master regulator of cell growth, proliferation, and survival. A logical consequence of sustained pathway inhibition is a reduction in cell viability or proliferation. Measuring this phenotypic endpoint provides crucial evidence that the target inhibition observed in the previous assays has a functional impact on the cell. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are industry standards. They quantify ATP levels, which serve as a direct indicator of metabolically active, viable cells.

Step-by-Step Cell Viability Protocol (CellTiter-Glo®)
  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at an optimized density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-A (typically from 100 µM down to low nM concentrations) for a period that allows for multiple cell doublings (e.g., 72 hours). Include vehicle-only wells as a negative control and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Assay Reagent Preparation: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well. This single reagent lyses the cells and contains the luciferase and substrate needed to generate a luminescent signal proportional to the amount of ATP present.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Expected Data and Interpretation

The data should reveal a dose-dependent decrease in luminescence, indicating fewer viable cells at higher concentrations of Compound-A. This data is used to generate a dose-response curve from which the IC₅₀ (the concentration of compound that inhibits 50% of the biological response) can be calculated. This provides a quantitative measure of the compound's potency at the cellular level.

Compound-A (µM)Luminescence (RLU)% Viability (Normalized)
0 (Vehicle)850,000100%
0.01845,00099.4%
0.1790,50093.0%
0.8 425,000 50.0% (IC₅₀)
1090,00010.6%
10015,0001.8%

Table 3: Representative cell viability data used to determine the IC₅₀ value of Compound-A.

Conclusion: Building a Coherent and Trustworthy Data Package

By systematically employing these three orthogonal assays, we have constructed a powerful and convincing narrative for the biological effects of Compound-A.

  • CETSA provided direct evidence that Compound-A engages its PI3K target within the native cellular environment.

  • Western blotting confirmed that this target engagement leads to the expected inhibition of the immediate downstream signaling node, p-Akt.

  • The cell viability assay demonstrated that this molecular mechanism translates into a functionally relevant anti-proliferative phenotype.

Together, these independent lines of evidence significantly de-risk the project, minimize the chance of being misled by artifacts, and build a solid foundation for further preclinical development. This rigorous, multi-assay approach exemplifies the principles of scientific integrity and is essential for making confident decisions in drug discovery.

Independent verification of the synthesis and purity of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Comparative Guide for the Synthesis and Purity Verification of 6-Aminopyridazine-3-carboxamide

Foreword: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, the integrity of every experiment is founded upon the quality of its constituent parts. For medicinal chemists and researchers, the purity of starting materials and intermediates is not a trivial detail but a cornerstone of scientific validity. An uncharacterized impurity can act as a confounding variable, leading to misinterpretation of structure-activity relationships (SAR), false positives in biological assays, and a general lack of reproducibility—wasting invaluable time and resources. This guide serves as a senior application scientist's perspective on establishing and independently verifying the synthesis and purity of this compound (CAS No. 98021-37-5), a valuable heterocyclic building block. We will explore a reliable synthetic route and detail a multi-pronged analytical strategy to ensure the compound meets the rigorous standards required for advanced research.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available precursors. The chosen route is a two-step process involving a nucleophilic aromatic substitution followed by a controlled hydrolysis, selected for its reliability and scalability.

Synthetic Workflow Overview

The logical flow from the starting material to the final product is illustrated below. This pathway begins with the displacement of a chlorine atom by ammonia, followed by the conversion of a nitrile group into a primary amide.

synthesis_workflow cluster_0 Step 1: Amination cluster_1 Step 2: Nitrile Hydrolysis start 3-Cyano-6-chloropyridazine intermediate 6-Amino-3-cyanopyridazine start->intermediate Nucleophilic Aromatic Substitution reagent1 Ammonia (e.g., 7N in Methanol) reagent1->intermediate Nucleophilic Aromatic Substitution reagent2 H₂O₂, NaOH(aq) product This compound reagent2->product intermediate_ref->product

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained organic chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be employed.

Step 1: Synthesis of 6-Amino-3-cyanopyridazine

  • Reaction Setup: In a sealable pressure vessel, combine 3-cyano-6-chloropyridazine (1.0 eq) and a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add a 7N solution of ammonia in methanol (5-10 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-100 °C. The causality here is that elevated temperature and pressure are required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 6-amino-3-cyanopyridazine.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the purified 6-amino-3-cyanopyridazine (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add a 2N aqueous solution of sodium hydroxide (2.0-3.0 eq). Cool the mixture in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (3.0-5.0 eq) dropwise, ensuring the internal temperature does not exceed 30 °C. The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the nitrile carbon, initiating the hydrolysis.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 using 1N HCl. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: A Multi-Technique Strategy for Purity Verification

No single analytical method can definitively confirm both the identity and purity of a compound. A self-validating system employs multiple, orthogonal techniques. This approach ensures that impurities not detected by one method (e.g., those that are UV-inactive in HPLC) are caught by another (e.g., NMR or MS).

verification_workflow cluster_verification Purity Verification Workflow A Synthesized Product (this compound) B HPLC-UV (Purity Assessment) A->B C LC-MS (Identity Confirmation) A->C D ¹H NMR (Structural Confirmation) A->D E Elemental Analysis (Formula Confirmation) A->E F Verified Pure Compound (>98%) B->F C->F D->F E->F

Caption: Orthogonal analytical methods for purity verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of small organic molecules by separating the main component from any potential impurities.

  • Protocol:

    • System: An HPLC system with a UV-Vis detector.

    • Column: A reversed-phase column, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm), is an excellent choice for this polar compound.

    • Mobile Phase: A gradient elution is recommended for resolving both polar and non-polar impurities.

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Sample Prep: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

  • Trustworthiness: The purity is calculated based on the area percentage of the main peak. For high-confidence results, this should be ≥98%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unequivocal confirmation of the compound's molecular weight.

  • Protocol:

    • System: An LC system coupled to a mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS).[1]

    • LC Method: Use the same LC method as described for the HPLC analysis.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective.

    • Data Analysis: Look for the protonated molecular ion ([M+H]⁺).

  • Expertise: For this compound (C₅H₆N₄O, Molecular Weight: 138.13), the expected [M+H]⁺ ion is at m/z 139.1.[2] The presence of this ion, co-eluting with the main HPLC peak, confirms the identity of the product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an in-depth look at the compound's chemical structure, confirming atom connectivity and providing another orthogonal check on purity.

  • Protocol:

    • Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Interpretation: The spectrum should be clean, with signals corresponding to the expected structure and minimal peaks from impurities.

Comparison of Analytical Data

The table below summarizes the expected analytical data for high-purity this compound, which can be used as a benchmark for comparison against in-house synthesized material or products from commercial vendors.

Analytical TechniqueParameterExpected Result for High-Purity SampleComparison to Alternatives
HPLC Purity (Area %)≥ 98%Commercial suppliers often state purity ≥97%.[2] Independent verification is crucial.
LC-MS [M+H]⁺ (m/z)139.1Should match the theoretical mass. Any other major co-eluting masses indicate impurities.
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm)~8.1 (d, 1H), ~7.9 (br s, 1H), ~7.6 (br s, 1H), ~7.2 (d, 1H), ~6.9 (br s, 2H)The spectrum should be free of significant unassigned peaks. Compare against reference spectra if available.
Elemental Analysis % Composition (C, H, N)C: 43.48, H: 4.38, N: 40.56Experimental values should be within ±0.4% of the theoretical values.

Part 3: Conclusion and Best Practices

The independent verification of this compound through a combination of synthesis and rigorous, multi-technique analysis is a critical exercise in ensuring data integrity. By employing orthogonal methods—HPLC for purity, LC-MS for mass confirmation, and NMR for structural verification—researchers can establish a high degree of confidence in their chemical matter. This guide provides the necessary framework and protocols to perform this validation. We strongly advocate for applying this level of scrutiny not only to in-house synthesized materials but also to commercially procured reagents, as this practice forms the bedrock of robust, reproducible, and ultimately successful scientific research.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of compounds like 6-Aminopyridazine-3-carboxamide is not merely a regulatory formality but a cornerstone of safe laboratory practice and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for hazardous chemical waste.

Due to its chemical structure as a toxic aminopyridine derivative, this compound must be treated as hazardous waste. The procedures outlined below are based on the safety profiles of analogous compounds and universal hazardous waste management guidelines.

Hazard Profile and Essential Safety Precautions

Before initiating any disposal procedure, it is critical to understand the inherent risks. Based on data from structurally similar compounds like 3-aminopyridine, this compound should be presumed to be highly toxic.

Anticipated Hazards:

  • Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes serious skin and eye irritation.[1]

  • Organ Toxicity: May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.

Mandatory Personal Protective Equipment (PPE): All handling and disposal operations must be performed with strict adherence to PPE standards to prevent exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate, chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required. Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][4]

Waste Characterization and Segregation: The First Step to Safe Disposal

Proper disposal begins with correct waste characterization and segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and complicates the final disposal process.

  • Waste Classification: this compound is classified as hazardous chemical waste due to its high toxicity. It should never be disposed of in regular trash or down the drain.[5]

  • Segregation is Key: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6] Mixing with incompatible materials, such as strong oxidizing agents, can lead to hazardous reactions.[1][7]

Step-by-Step Disposal Protocol

The following protocols provide clear instructions for managing different forms of waste containing this compound.

Disposal of Contaminated Lab Supplies (Solid Waste)

This category includes items like gloves, weigh boats, pipette tips, and absorbent pads that have come into contact with the chemical.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or a clearly labeled, rigid container.

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones for acute toxicity).[5]

  • Storage: Store the sealed container in a designated satellite accumulation area that is under the control of the generator.

  • Pickup: When the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.

Disposal of Unused or Expired Reagent (Bulk Chemical Waste)

Disposing of the pure chemical requires the highest level of caution.

  • Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.

  • Labeling for Disposal: If the original label is damaged, create a new hazardous waste label with the full chemical name and hazard information.

  • Secure Storage: Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible substances.[4][8] Store the container within secondary containment to prevent spills.[6]

  • Professional Disposal: The only acceptable method for final disposal is through a licensed hazardous waste disposal service.[5] The standard and most effective technology for this type of compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[8][9]

Decontamination of Glassware and Work Surfaces

Proper decontamination is essential to prevent unintentional cross-contamination and exposure.

  • Initial Rinse: Rinse the contaminated glassware or surface three times with a suitable solvent (e.g., methanol or ethanol). The rinsate from these washes is considered acutely hazardous waste.

  • Collect Rinsate: All rinsate must be collected in a sealed, properly labeled hazardous waste container.[6] Do not dispose of the rinsate down the drain.

  • Final Wash: After the solvent rinse, glassware can be washed with soap and water.

  • Surface Decontamination: For work surfaces, wipe down the area with a cloth dampened with the rinsing solvent, followed by a standard cleaning agent. The contaminated cloth must be disposed of as solid hazardous waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Clean:

    • For small spills of solid material, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[2] Avoid generating dust at all costs.[2]

    • Use an absorbent material for liquid spills, then collect the absorbed material into a hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination protocol above.

  • Report: Report the incident to your institution's EHS department.

Summary of Disposal Procedures

This table provides a quick reference for the key operational and safety data for handling this compound waste.

Parameter Guideline Reference
Waste Classification Acutely Toxic Hazardous Waste[1]
Primary PPE Chemical Goggles, Nitrile Gloves, Lab Coat[2][3]
Handling Location Certified Chemical Fume Hood[2][4]
Solid Waste Disposal Labeled, sealed container for contaminated items.[5]
Bulk Waste Disposal Original container, professional disposal service required.[5]
Approved Disposal Method Licensed chemical incineration.[8][9]
Prohibited Disposal Drain disposal, regular trash, mixing with incompatible waste.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal WasteGen Waste Generated (this compound) IsSolid Solid Waste? (Gloves, Tips, etc.) WasteGen->IsSolid SolidContainer Collect in Labeled Solid Waste Container IsSolid->SolidContainer Yes LiquidContainer Collect in Labeled Liquid/Bulk Waste Container IsSolid->LiquidContainer No (Bulk Chemical/Rinsate) Store Store in Designated Satellite Accumulation Area (Secondary Containment) SolidContainer->Store LiquidContainer->Store EHSPickup Arrange Pickup by EHS or Licensed Contractor Store->EHSPickup Incineration High-Temperature Chemical Incineration EHSPickup->Incineration

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Aminopyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Aminopyridazine-3-carboxamide is foundational to discovery. However, innovation and safety are inextricably linked. The structural alerts within this molecule—specifically the aminopyridazine core, which is analogous to other biologically active and potentially hazardous pyridine derivatives—demand a rigorous and proactive approach to personal protection.

This guide moves beyond a simple checklist. It provides a complete operational framework for the safe handling of this compound, grounded in established safety principles and an understanding of the compound's likely physicochemical properties. We will explore not just what to wear, but why we wear it, and how to use it effectively across different laboratory workflows.

Hazard Assessment: Understanding the Risk Profile

While a comprehensive toxicological profile for this compound is not widely published, we can infer its primary hazards by examining closely related analogs like 6-Aminopyridine-3-carboxylic acid. The safety data for these surrogates provides a robust basis for a conservative and protective safety strategy.

The primary risks are associated with irritation and acute toxicity upon accidental exposure through inhalation, ingestion, or skin contact.[1][2]

Hazard ClassificationGHS PictogramHazard StatementRationale & Implication for Handling
Acute Toxicity, Oral (Category 4) pictogram.pngH302: Harmful if swallowedPrevents accidental ingestion through hand-to-mouth contamination. Mandates strict hygiene and no eating/drinking in the lab.[1]
Skin Irritation (Category 2) pictogram.pngH315: Causes skin irritationDirect contact with the solid or solutions can cause irritation. Requires appropriate gloves and a lab coat.[1][2]
Serious Eye Irritation (Category 2) pictogram.pngH319: Causes serious eye irritationThe fine, powdered nature of the solid poses a significant risk of eye contact, leading to serious irritation. Mandates chemical splash goggles.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) pictogram.pngH335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract. Requires handling in a ventilated enclosure and/or respiratory protection.[1][2]

This table is based on the hazard profile of 6-AMINO-PYRIDAZINE-3-CARBOXYLIC ACID, a close structural analog.[1]

Core PPE: The Non-Negotiable Baseline

For any work involving this compound, the following PPE constitutes the minimum requirement. All handling must be performed within a certified chemical fume hood.[3][4]

  • Eye Protection: ANSI Z87.1-rated chemical splash goggles are mandatory.[2] Standard safety glasses do not provide adequate protection from dust or splashes. In situations with a high splash potential, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection: Nitrile or neoprene gloves are required.[3][7] Latex gloves are not recommended due to their poor chemical resistance.[3] For tasks involving larger quantities or extended handling, consider double-gloving. Always inspect gloves for tears or punctures before use.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is essential to protect skin and personal clothing from contamination.[2][3]

  • Respiratory Protection: When handling the solid powder outside of a fume hood (a practice that should be avoided) or if dust generation is unavoidable, a NIOSH-approved N95 respirator is necessary. All respirator use must be in accordance with a documented institutional respiratory protection program, including fit-testing.[2]

Operational Plans: PPE for Specific Workflows

The required level of PPE adapts to the specific task and the associated risk of exposure. The following step-by-step plans outline the procedural and safety requirements for common laboratory operations.

Handling and Weighing the Solid Compound

The primary hazard during this operation is the inhalation of fine powder and contamination of surfaces.

Procedural Steps:

  • Preparation: Before bringing the chemical into the fume hood, don your core PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the certified chemical fume hood.

  • Weighing: Carefully open the container and transfer the desired amount of this compound to the weigh boat. Minimize dust generation by using slow, deliberate movements.

  • Closure: Securely close the primary container.

  • Clean-up: Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the spatula and the exterior of the chemical container before removing them from the fume hood. Dispose of the wipe in a designated solid chemical waste container.

  • Doffing: Remove gloves and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.

Preparing Solutions

This workflow introduces a splash hazard and the risk of exposure to a dissolved, more readily absorbed form of the chemical.

Procedural Steps:

  • Don PPE: Wear all core PPE, including double nitrile gloves. This allows for the safe removal of the outer glove if it becomes contaminated without exposing your skin.

  • Weighing: Follow the procedure outlined in Section 3.1 to weigh the solid compound inside a fume hood.

  • Dissolution: In the fume hood, place the weigh boat containing the compound into your target vessel (e.g., a beaker or flask). Use a wash bottle with your chosen solvent (e.g., DMSO[8]) to rinse any remaining solid from the weigh boat into the vessel.

  • Mixing: Add the remaining solvent and mix the solution using a magnetic stir bar or gentle agitation. Keep the vessel covered to the extent possible.

  • Waste Disposal: Dispose of the empty weigh boat and any contaminated wipes in the solid chemical waste container.

  • Doffing: Once the solution is prepared and stored, remove the outer pair of gloves and dispose of them. Remove the inner gloves, followed by your goggles and lab coat. Wash hands thoroughly.

Emergency and Disposal Plans

Spill Response Protocol

Immediate and correct action during a spill is critical to mitigating exposure.

Procedural Steps:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up. For large spills, contact your institution's Environmental Health & Safety (EHS) department.

  • Contain (for small spills): For small spills within a fume hood, use an absorbent material like sand or vermiculite to cover the spill.[4]

  • Clean-up: Wearing appropriate PPE (including double gloves and goggles), carefully sweep the absorbent material into a designated chemical waste container.[2]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves, as hazardous chemical waste.

Diagram: Spill Response Decision Tree

SpillResponse spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size & Location alert->assess large_spill Large Spill or Outside Containment assess->large_spill Large small_spill Small Spill Inside Fume Hood assess->small_spill Small evacuate Evacuate Area Contact EHS large_spill->evacuate ppe Don Appropriate PPE (Double Gloves, Goggles) small_spill->ppe contain Cover with Absorbent Material (e.g., Vermiculite) ppe->contain cleanup Sweep into Labeled Hazardous Waste Container contain->cleanup decontaminate Clean Area with Solvent, Then Soap & Water cleanup->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Inner) don2->don3 don4 4. Gloves (Outer) don3->don4 doff1 1. Gloves (Outer) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Gloves (Inner) doff3->doff4 End Wash Hands & Exit doff4->End Start Enter Lab Start->don1

References

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